5-Bromo-2-(methylthio)pyrimidine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSPLBDSJLPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406231 | |
| Record name | 5-Bromo-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-67-3 | |
| Record name | 5-Bromo-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(methylthio)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine: A Keystone Building Block in Modern Medicinal Chemistry
This guide provides an in-depth technical overview of 5-Bromo-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical identity, synthesis, reactivity, and its pivotal role as a versatile building block in the creation of complex, biologically active molecules. This document is designed to offer not just procedural knowledge but also the scientific rationale behind the application of this important synthetic intermediate.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids and a privileged scaffold in medicinal chemistry.[1] Its structure is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a methylthio group at the 2-position.
Chemical Structure and CAS Number
-
IUPAC Name: this compound
-
CAS Number: 14001-67-3
-
Molecular Formula: C₅H₅BrN₂S
-
Molecular Weight: 205.08 g/mol
-
SMILES: CSc1ncc(Br)cn1
-
InChI Key: WFLSPLBDSJLPFW-UHFFFAOYSA-N
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for designing reaction conditions, purification strategies, and for understanding its potential behavior in biological systems.
| Property | Value | Source(s) |
| Physical Form | Solid, crystalline powder or flakes | [2] |
| Color | White to off-white | [2] |
| Melting Point | 63-68 °C | [2] |
| Boiling Point | 281.2 ± 13.0 °C (Predicted) | [2] |
| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | -0.56 ± 0.22 (Predicted) | [2] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a more readily available dihalogenated pyrimidine. A detailed, field-proven protocol is provided below.
Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine
This protocol describes the synthesis via a nucleophilic substitution reaction where the chlorine atom at the 2-position of 5-bromo-2-chloropyrimidine is displaced by the methylthiolate anion.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), slowly add methyl mercaptan (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Expert Insight: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the cationic species and accelerates the rate of this SNAr reaction.
-
-
Reaction Execution: Heat the reaction mixture to 50 °C and maintain this temperature with continuous stirring for 3 hours.
-
Expert Insight: The moderate heating provides sufficient energy to overcome the activation barrier for the nucleophilic attack without promoting significant side reactions or decomposition.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 5% ethyl acetate in hexane). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of water. Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane as the eluent.
-
Yield: This protocol typically yields the pure product as a white solid in approximately 75% yield.
-
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its substituents. The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to a sulfoxide or sulfone, modulating the electronic properties of the pyrimidine ring.
The Power of the 5-Bromo Substituent: A Gateway to Complexity
The carbon-bromine bond at the C5 position is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[3][4]
The Suzuki-Miyaura Coupling Reaction:
This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the coupling of the 5-bromopyrimidine core with a wide range of aryl or heteroaryl boronic acids or their esters.[5] This versatility enables the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Generalized Suzuki-Miyaura coupling reaction.
Causality in Catalyst and Condition Selection:
-
Palladium Catalyst: A range of palladium catalysts can be employed, often with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). The choice of ligand is crucial as it influences the stability and reactivity of the catalytic species. Bulky, electron-rich ligands often promote the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[4]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the organoboron species, facilitating the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of modern therapeutics.
This compound is an attractive starting material for the synthesis of kinase inhibitors because the 5-aryl substituted pyrimidines, readily accessible via Suzuki coupling, can effectively mimic the purine core of ATP and form key interactions within the kinase active site. The methylthio group can be retained or modified to fine-tune the potency, selectivity, and pharmacokinetic properties of the final compound. While specific, publicly documented examples of its direct use in the synthesis of major kinase inhibitors are not prominent, the synthetic strategies it enables are widely applicable in the field.[7]
Spectroscopic and Analytical Characterization
Unequivocal structural confirmation is paramount in chemical synthesis. The following section details the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple. The two pyrimidine protons will appear as a singlet in the aromatic region (typically δ 8.0-9.0 ppm). The methyl protons of the methylthio group will appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyrimidine ring and a methylthio group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 205 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations of the pyrimidine ring.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classifications: Acute toxicity (Oral, Category 4), Skin Corrosion/Irritation, and Serious Eye Damage/Eye Irritation.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the amenability of the 5-bromo substituent to cross-coupling reactions, provides a reliable and efficient entry point to a vast chemical space of substituted pyrimidines. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the design and creation of novel, biologically active compounds.
References
- ChemBK. (n.d.). This compound.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
- PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Image attached to a publication].
- MySkinRecipes. (n.d.). 5-Bromo-2-methylthiopyrimidine.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14830. [Link]
- LabSolutions. (n.d.). This compound.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Wiley Online Library. (n.d.). This compound-4-carboxylic acid - Optional[FTIR] - Spectrum.
- Wiley-VCH. (2007). Supporting Information.
- Chemistry LibreTexts. (2022, December 28). 11: Infrared Spectroscopy and Mass Spectrometry.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
5-Bromo-2-(methylthio)pyrimidine molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its application, synthesis, and chemical behavior, grounded in established scientific principles and experimental evidence.
Core Molecular and Physical Characteristics
This compound is a halogenated pyrimidine derivative that has garnered significant interest as a versatile building block in medicinal and agricultural chemistry. Its utility stems from the unique arrangement of a pyrimidine core functionalized with a bromine atom and a methylthio group, offering multiple reactive sites for molecular elaboration.
Molecular Identity and Properties
A precise understanding of the fundamental properties of a chemical reagent is the bedrock of its effective application in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂S | [1][2][3][4] |
| Molecular Weight | 205.08 g/mol | [1][2][4][5] |
| CAS Number | 14001-67-3 | [1][2][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-bromo-2-(methylmercapto)pyrimidine, 5-bromo-2-methylsulfanylpyrimidine | [2][4][5] |
| Appearance | White to off-white crystalline powder or flakes | [3] |
| Melting Point | 63-68 °C | [1][3] |
| Boiling Point | 281.2 ± 13.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water, soluble in organic solvents like DMF | [6][7] |
Strategic Importance in Synthesis
The strategic value of this compound in synthetic chemistry is anchored to the distinct reactivity of its functional groups. The pyrimidine ring itself is a common scaffold in a multitude of biologically active compounds. The bromine atom at the C5 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, while the methylthio group at the C2 position can be a leaving group itself or be oxidized to sulfoxide and sulfone to modulate electronic properties and reactivity.
Application in Pharmaceutical and Agrochemical Development
This molecule serves as a critical intermediate in the synthesis of a wide array of compounds with potential therapeutic or agricultural applications.[8][9] Its structural motifs are found in molecules targeting various diseases. For instance, pyrimidine derivatives are integral to many antiviral and anticancer agents.[9] In the agrochemical sector, this scaffold is used to develop novel herbicides and fungicides.[8][9]
The workflow for utilizing this building block in a drug discovery program typically follows a structured path, from initial design to the synthesis of target molecules.
Caption: Workflow for utilizing this compound in drug discovery.
Synthesis and Reactivity
A robust understanding of how to prepare and chemically manipulate this reagent is crucial for its successful application.
Synthetic Protocol: Preparation from 5-Bromo-2-chloropyrimidine
A common laboratory-scale synthesis involves the nucleophilic substitution of a chlorine atom with a methylthio group.
Reaction:
5-Bromo-2-chloropyrimidine + Sodium thiomethoxide → this compound + Sodium chloride
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: The reaction mixture is then gently heated to 50 °C and stirred for 2-4 hours.[7] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Key Chemical Transformations
The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Caption: Key reaction pathways for this compound.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[1][3][10]
-
Hazard Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[1]
-
Precautionary Codes: P260, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338.[1]
-
Required PPE: Eyeshields, faceshield, gloves, and a Type P3 (EN 143) respirator cartridge are recommended.[1]
First Aid Measures
-
In case of skin contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It should be stored under an inert atmosphere at room temperature.[3][5][12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its strategic importance in the synthesis of complex molecules for the pharmaceutical and agrochemical industries is undeniable. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. chembk.com [chembk.com]
- 4. Buy this compound | 14001-67-3 [smolecule.com]
- 5. This compound - CAS:14001-67-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 14001-67-3 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. 14001-67-3|5-Bromo-2-methylthiopyrimidine|BLD Pharm [bldpharm.com]
5-Bromo-2-(methylthio)pyrimidine solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-(methylthio)pyrimidine for Pharmaceutical Research and Development
Introduction to this compound
This compound (CAS No. 14001-67-3) is a halogenated pyrimidine derivative that serves as a versatile and crucial building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrimidine core functionalized with a bromine atom at the 5-position and a methylthio group at the 2-position, offers multiple reactive sites for molecular elaboration. This unique combination allows for the strategic introduction of diverse functionalities, making it an important intermediate in the synthesis of complex, biologically active molecules, including potential antimicrobial and enzyme-inhibiting agents.[2]
As with any advanced intermediate, a thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development. This guide provides a detailed examination of the solubility and stability of this compound, offering field-proven insights and experimental protocols to aid researchers in its handling, formulation, and reaction optimization.
Core Physicochemical Properties
A precise understanding of the fundamental properties of a compound is the foundation of its application in research and development. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14001-67-3 | [1][3] |
| Molecular Formula | C₅H₅BrN₂S | |
| Molecular Weight | 205.08 g/mol | |
| Appearance | White crystalline powder or flakes | [3] |
| Melting Point | 63-68 °C | |
| Predicted logP | 1.93 - 1.96 | [4][5] |
| Storage Conditions | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [5] |
Solubility Profile
The solubility of a compound dictates its utility in various experimental settings, from reaction media selection to its viability in biological assays. The solubility of this compound is governed by its moderately lipophilic nature.
Theoretical Assessment and Qualitative Observations
The octanol-water partition coefficient (logP) is a critical predictor of solubility. With a predicted logP value of approximately 1.96, this compound is classified as a lipophilic compound, suggesting it will exhibit poor solubility in aqueous media and favorable solubility in organic solvents.[4][5]
This theoretical assessment is strongly supported by qualitative observations from documented synthesis and purification procedures. The compound is often synthesized in polar aprotic solvents like dimethylformamide (DMF) and can be effectively extracted from aqueous solutions using ethyl acetate.[3] Furthermore, its purification is commonly achieved via column chromatography with eluents such as ethyl acetate/hexane mixtures, confirming its solubility in these common organic solvents.[3]
Quantitative Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. A Safety Data Sheet for the compound explicitly states "Water solubility: No data available".[4] This data gap necessitates experimental determination by the end-user to ensure accurate concentration preparation for assays and experiments.
| Solvent | Type | Expected Solubility | Quantitative Data |
| Water / PBS (pH 7.4) | Aqueous | Poor | Not Available |
| Methanol / Ethanol | Polar Protic | Limited to Moderate | Not Available |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Not Available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Not Available |
| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | Not Available |
| Dichloromethane (DCM) | Non-polar | Soluble | Not Available |
| Ethyl Acetate (EtOAc) | Moderately Polar | Soluble | Not Available |
Causality of Solvent Selection for Screening
When developing analytical methods or screening assays, the choice of solvent is critical.
-
DMSO and DMF are powerful polar aprotic solvents capable of disrupting the crystal lattice energy of solid compounds, making them the primary choice for creating high-concentration stock solutions.
-
Acetonitrile and Methanol are frequently used as components of mobile phases in reversed-phase HPLC and are good solvents for preparing working solutions from a DMSO stock. Their miscibility with water allows for a wide range of solvent gradients.
-
Phosphate-Buffered Saline (PBS) at pH 7.4 is essential for determining aqueous solubility relevant to physiological conditions. The poor solubility in this medium is a critical parameter for predicting bioavailability and designing appropriate formulation strategies.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution after a prolonged incubation period, ensuring thermodynamic equilibrium is reached.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., PBS pH 7.4, Methanol) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For robust separation, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).
-
Sampling: Carefully collect a precise aliquot from the supernatant, ensuring no solid particles are disturbed.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector, against a calibration curve prepared from a known stock solution.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, anticipating degradation products, and establishing a valid shelf-life.
Recommended Handling and Storage
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (4°C is recommended).[5] The compound is noted to be sensitive to moisture, and contact with strong oxidizing agents should be strictly avoided.[4] These precautions are necessary to prevent hydrolysis and oxidation of the functional groups.
Chemical Stability and Potential Degradation Pathways
The structure of this compound contains two primary sites susceptible to chemical degradation:
-
Oxidation of the Methylthio Group: The sulfur atom in the methylthio (-SCH₃) group is susceptible to oxidation. In the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen, it can be converted first to a methylsulfinyl (-SOCH₃) group and subsequently to a methylsulfonyl (-SO₂CH₃) group.[6] This transformation significantly alters the electronic properties and steric profile of the molecule, which can impact its reactivity and biological activity. Studies on other pyrimidine thio-derivatives have shown their participation in processes involving oxidative stress.[7]
-
Hydrolysis of the Pyrimidine Ring: While generally stable, the pyrimidine ring can undergo hydrolytic cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. Common pyrimidine catabolic pathways in biological systems involve ring opening, often between the N3 and C4 positions, after initial reduction or oxidation of the ring.[8] While these enzymatic pathways are not directly applicable to abiotic chemical stability, they highlight the inherent reactivity of the pyrimidine core.
Photostability
Experimental Protocol: Comprehensive Stability Assessment
A robust stability study involves both forced degradation (stress testing) and long-term stability evaluation under ICH-prescribed conditions.
Forced Degradation Study: The goal of this study is to identify potential degradation products and establish a stability-indicating analytical method.
-
Conditions: Expose solutions of the compound (e.g., in acetonitrile/water) to a range of stress conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60 °C (in solution and as solid)
-
Photolytic: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]
-
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), analyze the samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Caption: Logical Flow for a Comprehensive Stability Assessment.
Analytical Methodologies for Quantification
A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[11]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for a compound with this polarity.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid for better peak shape) and an organic solvent like acetonitrile or methanol is effective.
-
Detection: The pyrimidine ring contains a strong chromophore, making UV detection (e.g., at 254 nm) highly sensitive.
-
Validation: The method must be validated to be "stability-indicating," meaning it can resolve the main compound peak from all potential degradation products and impurities. This is confirmed during the forced degradation study.
Conclusion for the Researcher
This compound is a valuable synthetic intermediate whose utility is enhanced by a clear understanding of its physicochemical properties. Key takeaways for scientists and drug development professionals are:
-
Solubility: The compound is poorly soluble in water but readily soluble in polar aprotic solvents like DMSO and DMF. Quantitative solubility in aqueous and organic media should be determined experimentally using a robust method like the shake-flask protocol.
-
Stability: The primary stability concerns are sensitivity to moisture and oxidation of the methylthio group. To ensure its integrity, the compound must be stored under an inert atmosphere at refrigerated conditions and protected from strong oxidizing agents.
-
Recommendations: Always perform forced degradation studies early in development to understand potential liabilities and to develop a stability-indicating analytical method. This proactive approach will prevent complications in later-stage development, ensuring the quality and reliability of experimental results.
References
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Revue Roumaine de Chimie (2015).
- Zeszyty Naukowe (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. [Link]
- ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Parameter Generation & Control (2023). Stability Testing for Pharmaceuticals & More.
- Journal of Applied Pharmaceutical Science (2012). Stability Testing of Pharmaceutical Products. [Link]
- WHO (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
- ICH (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Journal of Bacteriology (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]
- EMA (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 14001-67-3 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 5-Bromo-2-(methylthio)pyrimidine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-(methylthio)pyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.
Introduction to this compound
This compound is a substituted pyrimidine with the chemical formula C₅H₅BrN₂S and a molecular weight of 205.08 g/mol .[1] Its structure, featuring a bromine atom at the 5-position and a methylthio group at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecules through various cross-coupling and substitution reactions. A comprehensive understanding of its spectroscopic signature is crucial for reaction monitoring, quality control, and the unambiguous identification of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two distinct signals.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 2H | H-4, H-6 |
| ~2.6 | Singlet | 3H | -SCH₃ |
Interpretation and Rationale:
-
Aromatic Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. The strong electron-withdrawing effects of the two nitrogen atoms and the bromine atom deshield these protons, shifting their resonance to a downfield region, predicted to be around 8.6 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Methyl Protons (-SCH₃): The three protons of the methyl group attached to the sulfur atom are in a relatively shielded environment and are expected to appear as a sharp singlet at approximately 2.6 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C-2 (-S-C=N) |
| ~159 | C-4, C-6 |
| ~115 | C-5 (-Br) |
| ~14 | -SCH₃ |
Interpretation and Rationale:
-
C-2 Carbon: This carbon, bonded to the sulfur and two nitrogen atoms, is significantly deshielded and is predicted to have the highest chemical shift, around 172 ppm.
-
C-4 and C-6 Carbons: These equivalent carbons are adjacent to nitrogen atoms and are also deshielded, with an expected resonance around 159 ppm.
-
C-5 Carbon: The carbon atom bearing the bromine atom is expected to resonate at a higher field compared to the other ring carbons, around 115 ppm, due to the "heavy atom effect" of bromine.
-
Methyl Carbon (-SCH₃): The methyl carbon is in a shielded environment and will appear at the most upfield region, around 14 ppm.
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used.
-
Shimming: This step is critical for obtaining sharp, well-resolved peaks by ensuring a homogeneous magnetic field across the sample.
-
Proton Decoupling in ¹³C NMR: This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, which aids in interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (aliphatic, -SCH₃) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching vibrations (pyrimidine ring) |
| ~1200-1000 | Medium | C-N stretching vibrations |
| ~700-600 | Medium-Strong | C-S stretch |
| ~600-500 | Medium | C-Br stretch |
Interpretation and Rationale:
-
C-H Stretching: The weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching in the pyrimidine ring. The aliphatic C-H stretching of the methylthio group will appear at a slightly lower frequency.
-
Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring, often referred to as the "fingerprint region" for aromatic heterocycles.
-
C-S and C-Br Stretching: The presence of the carbon-sulfur and carbon-bromine bonds will give rise to absorptions in the lower frequency region of the spectrum.
Experimental Protocol for IR Data Acquisition
Objective: To obtain the IR spectrum of this compound.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR Spectrometer with a sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of KBr to a fine powder using the agate mortar and pestle.
-
Add a small amount of the sample to the KBr powder (ratio of approximately 1:100 sample to KBr).
-
Mix thoroughly by grinding until a homogenous mixture is obtained.
-
Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Causality Behind Experimental Choices:
-
KBr Pellet Technique: This is a common method for analyzing solid samples. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
-
Background Spectrum: Acquiring a background spectrum is essential to subtract the absorbance of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrum Data
| m/z | Relative Intensity | Assignment |
| 205/207 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak) |
| 190/192 | Medium | [M - CH₃]⁺ |
| 126 | Medium | [M - Br]⁺ |
| 79/81 | High | [Br]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity, one for the isotope ⁷⁹Br (at m/z 205) and one for ⁸¹Br (at m/z 207). A search result indicated an [M+1] peak at 205.1, which is consistent with the molecular weight.[2]
-
Fragmentation Pattern:
-
Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment at m/z 190/192.
-
Cleavage of the C-Br bond would lead to a fragment at m/z 126.
-
The bromine cation itself would be observed at m/z 79/81.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the chosen solvent.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer's ionization source.
-
Set the instrument parameters (e.g., ionization mode, mass range, collision energy for fragmentation if desired).
-
Acquire the mass spectrum.
-
Causality Behind Experimental Choices:
-
Ionization Technique: ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak, which is crucial for determining the molecular weight.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR spectrum and assignments for this compound.
References
Sources
The Ascendant Role of 5-Bromo-2-(methylthio)pyrimidine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutics.[1] Within this privileged class of heterocycles, 5-Bromo-2-(methylthio)pyrimidine derivatives have emerged as a particularly promising chemotype, demonstrating a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds, with a primary focus on their anticancer and antimicrobial potential. By synthesizing current research, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.
Introduction: The Chemical Versatility of the this compound Core
The this compound core is a synthetically tractable and highly adaptable scaffold. The bromine atom at the 5-position serves as a valuable handle for a variety of synthetic transformations, including cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships.[2] The methylthio group at the 2-position can also be readily modified, for instance, through oxidation to the corresponding sulfone or sulfoxide, or displacement with nucleophiles, further expanding the chemical space accessible from this starting point.[3] This inherent chemical versatility has made this compound derivatives a focal point in the quest for novel bioactive molecules.
Anticancer Activity: Targeting Aberrant Cell Signaling
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents.[3] Their primary mechanism of action in this context appears to be the targeted inhibition of key proteins involved in cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division and tumor growth.[5] Notably, the L858R point mutation in combination with the T790M "gatekeeper" mutation confers resistance to first-generation EGFR inhibitors.[1]
Derivatives of 5-(methylthio)pyrimidine have been identified as potent and selective inhibitors of the drug-resistant EGFR(L858R/T790M) mutant.[1] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation. This, in turn, blocks the downstream activation of pro-survival signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][6] The net effect is the induction of cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Figure 1: Simplified EGFR signaling pathway and its inhibition.
Quantitative Anticancer Data
The in vitro anticancer potency of this compound derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes representative data for this class of compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(methylthio)pyrimidine Derivatives | H1975 (EGFR L858R/T790M) | Subnanomolar range | [1] |
| 5-Bromo-pyrimidine Derivatives | HeLa (Cervical) | Data not specified | [2] |
| 5-Bromo-pyrimidine Derivatives | A549 (Lung) | Data not specified | [2] |
| 5-Bromo-pyrimidine Derivatives | MCF-7 (Breast) | Data not specified | [2] |
Structure-Activity Relationship (SAR) for Anticancer Activity
While a comprehensive SAR study specifically for this compound derivatives as EGFR inhibitors is not extensively documented in a single source, analysis of related pyrimidine-based kinase inhibitors allows for the extrapolation of key structural insights.[2][7]
-
Substitutions at the 4-position: The 4-position of the pyrimidine ring is often a key point for modification to enhance binding to the ATP pocket of kinases. The introduction of various substituted anilines at this position can significantly impact potency and selectivity.
-
Role of the 5-Bromo Group: The bromine atom at the 5-position can contribute to binding through halogen bonding and also serves as a synthetic handle for introducing further diversity.
-
Modifications of the 2-(methylthio) Group: While less explored, modifications to the methylthio group could influence solubility and metabolic stability.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., H1975, A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[8]
Antimicrobial Activity: A Novel Approach to Combating Bacterial Infections
In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a range of bacterial pathogens.[3] Their mechanism of action in this context is distinct from that of many conventional antibiotics, making them attractive candidates for overcoming drug resistance.
Mechanism of Action: Inhibition of Bacterial Cell Division
A key target for the antimicrobial action of thiophenyl-pyrimidine derivatives is the filamentous temperature-sensitive protein Z (FtsZ).[9] FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the mid-cell, which acts as a scaffold for the recruitment of other cell division proteins and constricts to divide the cell.[10]
Thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization and GTPase activity of FtsZ.[9][11] By disrupting the normal dynamics of FtsZ, these compounds prevent the formation of the Z-ring, leading to the inhibition of cell division and ultimately bacterial cell death. This mechanism is particularly appealing as FtsZ is a highly conserved protein across a broad range of bacteria and has a low sequence homology to its eukaryotic counterpart, tubulin, suggesting the potential for selective toxicity.[3]
Figure 2: Mechanism of FtsZ inhibition and bactericidal effect.
Quantitative Antimicrobial Data
The in vitro antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | [9] |
| Thiophenyl-pyrimidine derivative | Vancomycin-resistant Enterococcus (VRE) | Potent activity reported | [9] |
| Chloropyrazine-tethered pyrimidine derivatives | Staphylococcus aureus | 45.37 µM | [12] |
| Chloropyrazine-tethered pyrimidine derivatives | Aspergillus niger | 97.34 µM | [12] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The SAR for pyrimidine-based FtsZ inhibitors suggests that:
-
Hydrophobicity: The overall hydrophobicity of the molecule can play a significant role in its ability to penetrate the bacterial cell wall and interact with FtsZ.
-
Substituents on the Pyrimidine Ring: Modifications at various positions of the pyrimidine ring can influence both the potency and spectrum of activity. For instance, the introduction of different amine fragments at the 4-position of 2,4-disubstituted-6-thiophenyl-pyrimidines has been explored to optimize activity.[3]
-
The Thiophenyl Moiety: The thiophenyl group appears to be important for the interaction with FtsZ. Variations in the substitution pattern on this ring can modulate the inhibitory activity.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
This compound derivatives dissolved in DMSO
-
Positive control (e.g., a known antibiotic)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[11]
Synthesis of this compound
A common and efficient method for the synthesis of the this compound core involves the nucleophilic substitution of a suitable precursor.
Figure 3: General synthetic workflow for this compound.
Detailed Protocol:
-
To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in dimethylformamide (DMF), slowly add methyl mercaptan (1.0 eq) at room temperature.
-
Heat the reaction mixture to 50°C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.
Conclusion and Future Directions
This compound derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as inhibitors of both cancer-related kinases like EGFR and essential bacterial proteins such as FtsZ underscores their broad therapeutic potential. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Comprehensive SAR Studies: Systematic exploration of substitutions at all positions of the pyrimidine ring is needed to build a more complete understanding of the structure-activity relationships for both anticancer and antimicrobial activities.
-
Mechanism of Action Elucidation: Further studies are required to fully delineate the downstream effects of EGFR inhibition and to investigate potential off-target effects. For antimicrobial applications, exploring the activity against a wider range of bacterial pathogens and investigating the potential for combination therapies are important next steps.
-
In Vivo Efficacy and Pharmacokinetics: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
The continued investigation of this compound derivatives holds significant promise for the discovery of next-generation anticancer and antimicrobial agents that can address the pressing challenges of drug resistance and the need for more effective and targeted therapies.
References
- Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. (2016). PubMed. [Link]
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). IJPPS. [Link]
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- Structure-activity relationship for antiproliferative activity. (n.d.).
- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. [Link]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC. [Link]
- Synthesis, Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]
- Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (n.d.). MDPI. [Link]
- Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study. (2023). PubMed. [Link]
- Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.).
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. [Link]
- IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.).
- Graphical representation for IC50 of EGFR assay in µM of compounds 5a, 5b, 5d–g and 5k. (n.d.).
- What are FtsZ inhibitors and how do they work?. (2024). Drug Discovery Pro. [Link]
- Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. (2021). MDPI. [Link]
- FtsZ inhibitors as a new genera of antibacterial agents. (2025).
- FDA-approved and reported EGFR inhibitors with their essential pharmacophoric features.. (n.d.).
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2025). PubMed Central. [Link]
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- EGFR downstream signalling cascade activates transduction pathways such.... (n.d.).
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Methods of Cell Cycle Analysis [mdpi.com]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-2-(methylthio)pyrimidine Analogs
Abstract
The 5-bromo-2-(methylthio)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective therapeutic agents. Its unique electronic and structural properties, conferred by the bromine and methylthio substituents, allow for diverse chemical modifications, making it an ideal starting point for generating libraries of bioactive compounds. This technical guide provides an in-depth exploration of the key therapeutic targets modulated by analogs of this compound. We will delve into the established and emerging protein targets, with a primary focus on protein kinases, dihydrofolate reductase, and components of critical oncogenic signaling pathways. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the identification and validation of these therapeutic targets, thereby empowering the rational design of next-generation therapeutics derived from this promising chemical scaffold.
Introduction: The this compound Scaffold as a Cornerstone for Drug Discovery
Pyrimidine-based compounds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules, including nucleobases.[1] The this compound core, in particular, offers a unique combination of features that make it an attractive starting point for drug discovery. The bromine atom at the 5-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents to probe structure-activity relationships (SAR).[2] The methylthio group at the 2-position can also be readily displaced or modified, further expanding the chemical space accessible from this scaffold.[2]
Collectively, these characteristics have led to the exploration of this compound analogs across a spectrum of therapeutic areas, most notably in oncology. This guide will focus on the primary molecular targets that have been identified for this class of compounds.
Key Therapeutic Target Classes
Extensive research has demonstrated that this compound analogs exert their biological effects primarily through the modulation of specific protein targets. The most prominent of these are protein kinases, dihydrofolate reductase (DHFR), and key proteins within the Wnt signaling pathway.
Protein Kinase Inhibition: A Dominant Therapeutic Strategy
The human kinome comprises over 500 protein kinases that play pivotal roles in cellular signal transduction.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[4] Analogs of this compound have been extensively developed as potent kinase inhibitors.
CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[4] Their aberrant activation is a common feature in cancer, leading to uncontrolled cell proliferation. CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition and DNA replication.[5] Consequently, inhibitors of CDK2 are of significant interest as anticancer agents.
The pyrimidine core of this compound analogs serves as an excellent scaffold for designing ATP-competitive inhibitors of CDK2.[5] These compounds occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest.[5]
Table 1: Structure-Activity Relationship of Pyrimidine Analogs as CDK2 Inhibitors
| Compound ID | R1-Substituent (at C4) | R2-Substituent (at C2-thio position) | CDK2 IC50 (µM) | Reference |
| A | 4-sulfamoylanilino | Methyl | 0.044 | [6] |
| B | 2,6-dichloroanilino | Methyl | 0.120 | [7] |
| C | 4-fluoroanilino | Ethyl | 0.580 | [8] |
| D | Aniline | Methyl | 1.20 | [8] |
This table presents a selection of data from related pyrimidine-based kinase inhibitors to illustrate SAR principles.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling, making it an attractive target for hematological malignancies and inflammatory diseases. Several pyrimidine-based compounds have been developed as selective PI3Kδ inhibitors.[10]
Table 2: SAR of Pyrido[3,2-d]pyrimidine Analogs as PI3Kα Inhibitors
| Compound ID | C7-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| E | -H | 19 | 37 | [9] |
| F | 4-chlorophenyl | 3 | 32 | [9] |
| G | 3-pyridyl | 8 | 90 | [9] |
| H | 4-pyridyl | 10 | 105 | [9] |
This table showcases data from a closely related pyridopyrimidine scaffold to demonstrate how substitutions impact PI3K inhibition.
The following diagram illustrates the central role of CDK2 in cell cycle progression.
Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.
The PI3K/Akt pathway is a central node for cell survival signaling, as depicted below.
Caption: The PI3K/Akt signaling pathway and its inhibition.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is an essential enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[11] Tetrahydrofolate is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a well-established target for anticancer and antimicrobial agents.[12] The pyrimidine scaffold is a key structural feature of many DHFR inhibitors, mimicking the pteridine ring of the natural substrate.[3]
Wnt Signaling Pathway Modulation
The Wnt signaling pathway is a highly conserved cascade that regulates cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis.[13] Aberrant activation of this pathway, often due to mutations in components like APC or β-catenin, is a driving force in several cancers, particularly colorectal cancer.[14] Small molecule inhibitors that target various nodes of the Wnt pathway are actively being pursued as cancer therapeutics.[15] Pyrimidine derivatives have been identified as inhibitors of the canonical Wnt pathway, demonstrating the potential of this scaffold to target protein-protein interactions within this critical signaling cascade.[16]
Caption: The canonical Wnt/β-catenin signaling pathway and potential points of inhibition.
Experimental Protocols for Target Identification and Validation
The identification and subsequent validation of a drug's molecular target are paramount in modern drug discovery. This section provides detailed methodologies for key experiments used to elucidate the therapeutic targets of this compound analogs.
Target Identification: Fishing for Binding Partners
Principle: This technique relies on the specific interaction between a small molecule "bait" (an analog of this compound) immobilized on a solid support and its "prey" (the target protein) within a complex biological mixture like a cell lysate.[17][18]
Causality behind Experimental Choices: The choice of linker and immobilization chemistry is critical to ensure that the pharmacophore of the pyrimidine analog remains accessible for binding to its target. A competition elution step using the free, non-immobilized compound provides a self-validating system, as only proteins that specifically bind to the bait will be displaced.
Workflow Diagram:
Caption: Workflow for affinity chromatography-based target identification.
Detailed Protocol:
-
Affinity Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., polyethylene glycol) terminating in a biotin moiety. The linker attachment point should be chosen based on SAR data to avoid disrupting key binding interactions.
-
Immobilization: Incubate streptavidin-coated agarose beads with the biotinylated pyrimidine probe to allow for high-affinity binding.
-
Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Binding: Incubate the immobilized probe with the cell lysate to allow the target protein(s) to bind. Include a control incubation with beads that have not been coated with the probe to identify non-specific binders.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.
-
Elution: Elute the bound proteins. This can be achieved by:
-
Competition: Incubating the beads with a high concentration of the free, non-biotinylated pyrimidine analog.
-
Denaturation: Boiling the beads in SDS-PAGE loading buffer.
-
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the probe sample but absent or significantly reduced in the control. Identify the proteins using mass spectrometry.[1][18]
Principle: This is a powerful affinity chromatography-based method specifically for identifying kinase targets. "Kinobeads" are composed of a mixture of broad-spectrum, immobilized kinase inhibitors that can capture a large portion of the cellular kinome.[19] A free inhibitor (the pyrimidine analog) is then used to compete for binding to its specific targets, and the displaced kinases are identified and quantified by mass spectrometry.[3]
Causality behind Experimental Choices: Using a cocktail of non-selective kinase inhibitors on the beads maximizes the number of kinases that can be profiled simultaneously. The competitive binding format allows for the determination of the analog's affinity for its targets in a complex, more physiologically relevant environment.[20]
Detailed Protocol:
-
Lysate Preparation: Prepare a native cell lysate as described for affinity chromatography.
-
Inhibitor Incubation: Aliquot the lysate and incubate with increasing concentrations of the this compound analog (or DMSO as a vehicle control).
-
Kinobeads Incubation: Add the kinobeads to each lysate aliquot and incubate to allow kinases to bind to the beads.
-
Washing and Digestion: Wash the beads to remove non-bound proteins. Perform an on-bead tryptic digestion to generate peptides from the captured kinases.
-
Mass Spectrometry: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., using isobaric tags for relative and absolute quantitation - iTRAQ).
-
Data Analysis: Identify kinases that are competed off the beads in a dose-dependent manner by the pyrimidine analog. This provides a profile of the compound's kinase targets and their relative affinities.[19]
Target Validation: Confirming Biological Relevance
Principle: CETSA is a biophysical assay that directly measures the engagement of a drug with its target in intact cells or cell lysates. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[21][22]
Causality behind Experimental Choices: CETSA provides direct evidence of target engagement in a cellular context, which is a crucial validation step. By performing the assay in intact cells, it accounts for factors like cell permeability and intracellular compound concentrations. The isothermal dose-response format allows for the determination of an EC50 value for target engagement.[23]
Detailed Protocol:
-
Cell Treatment: Treat intact cells with the pyrimidine analog at various concentrations, including a vehicle control.
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated proteins.[23]
-
Detection: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[22]
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of its purified target protein. For DHFR, this is typically monitored by the decrease in absorbance at 340 nm as the cofactor NADPH is consumed.[24][25]
Causality behind Experimental Choices: This biochemical assay confirms that the binding of the pyrimidine analog to the target protein translates into functional inhibition. It allows for the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC50), which is essential for comparing the potency of different analogs.[11]
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of purified human DHFR enzyme, the substrate dihydrofolate (DHF), and the cofactor NADPH in an appropriate assay buffer.[26]
-
Assay Setup: In a 96-well plate, add the DHFR enzyme and various concentrations of the pyrimidine analog (or a known inhibitor like methotrexate as a positive control).[24]
-
Pre-incubation: Incubate the enzyme and inhibitor to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[27]
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent modulators of key therapeutic targets. Analogs derived from this core have demonstrated significant activity as inhibitors of protein kinases, such as CDK2 and PI3Kδ, as well as enzymes like DHFR and components of the Wnt signaling pathway. The true power of this scaffold lies in its synthetic tractability, which allows for fine-tuning of potency and selectivity against these targets.
The experimental methodologies detailed in this guide—from affinity-based and chemical proteomics approaches for target identification to CETSA and enzymatic assays for validation—provide a robust framework for advancing our understanding of these compounds. By applying these techniques, researchers can confidently identify the molecular targets of novel this compound analogs, elucidate their mechanisms of action, and rationally design the next generation of targeted therapies for cancer and other debilitating diseases. Future work should continue to explore the vast chemical space accessible from this scaffold, with a focus on developing highly selective probes to dissect complex biological pathways and clinical candidates with superior efficacy and safety profiles.
References
- MDPI. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
- Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling.
- PubMed. (2015). Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- PMC. (n.d.). Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors.
- MDPI. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment.
- NIH. (n.d.). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors.
- ResearchGate. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
- NIH. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- PMC. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- PMC. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
- Conduct Science. (2019). Affinity Chromatography Protocol.
- MDPI. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
- Future Science. (2015). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics.
- PubMed Central. (n.d.). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity.
- ACS Publications. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- ACS Publications. (2015). Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen.
- Bio-protocol. (n.d.). Cancer Biology - Protein.
- CETSA. (n.d.). CETSA.
- PMC. (2019). Small molecule target identification using photo-affinity chromatography.
- ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Cube Biotech. (n.d.). Affinity Chromatography | Principles.
- ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- PMC. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
- PMC. (n.d.). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors.
- ResearchGate. (n.d.). Kinobead-based profiling constitutes a chemical proteomics approach....
- PubMed Central. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells.
- Bio-Rad. (n.d.). Introduction to Affinity Chromatography.
- ResearchGate. (n.d.). Distinct mechanisms through which CDK2 catalytic inhibitors can suppress cell cycle progression.
- MDPI. (n.d.). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2.
- RSC Publishing. (n.d.). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- ResearchGate. (2025). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- ResearchGate. (2025). Cyclin-Dependent Kinase (CDK) Inhibitors; Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
Sources
- 1. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. conductscience.com [conductscience.com]
- 18. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. content.abcam.com [content.abcam.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. assaygenie.com [assaygenie.com]
5-Bromo-2-(methylthio)pyrimidine in medicinal chemistry literature reviews
An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine in Medicinal Chemistry
Abstract
This compound is a cornerstone heterocyclic building block in modern medicinal chemistry. Its strategic placement of a reactive bromine atom at the 5-position and a modifiable methylthio group at the 2-position provides medicinal chemists with a versatile scaffold for synthesizing a diverse array of complex molecules. This guide offers a comprehensive exploration of its synthesis, chemical reactivity, and strategic applications in drug discovery, with a particular focus on the development of kinase inhibitors and other targeted therapeutics. We delve into the causality behind common synthetic transformations, provide detailed experimental protocols for key reactions, and illustrate its utility through case studies of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this powerful intermediate.
Introduction: The Strategic Value of a Multifunctional Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including antiviral and anticancer agents[1]. Within this class of compounds, this compound (Molecular Formula: C₅H₅BrN₂S) has emerged as a particularly valuable precursor[2][3]. Its utility stems from two key structural features:
-
A Reactive Halogen Handle: The bromine atom at the C5 position is an excellent leaving group, making it an ideal site for transition metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide range of carbon and heteroatom substituents, enabling extensive Structure-Activity Relationship (SAR) studies[2][4].
-
A Modifiable Thioether: The methylthio group at the C2 position offers multiple avenues for further functionalization. It can be oxidized to the corresponding sulfoxide or sulfone, transforming it into a competent leaving group for nucleophilic aromatic substitution (SₙAr). This sequential reactivity allows for the construction of highly decorated pyrimidine cores.
This combination of reactive sites provides a robust platform for generating molecular diversity, making it an indispensable tool in lead discovery and optimization campaigns.
Synthesis of the Core Scaffold
The most common and efficient synthesis of this compound involves the nucleophilic substitution of a more readily available precursor, 5-bromo-2-chloropyrimidine, with a sulfur nucleophile like methyl mercaptan.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine
This protocol is adapted from established literature procedures[3][5].
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | 193.44 | 0.3 g | 1.563 | 1.0 |
| Methyl Mercaptan | 48.11 | 0.1 mL | ~1.563 | ~1.0 |
| Dimethylformamide (DMF) | - | 10 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Hexane | - | As needed | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
| Silica Gel (100-200 mesh) | - | As needed | - | - |
Procedure:
-
To a stirred solution of 5-bromo-2-chloropyrimidine (0.3 g, 1.563 mmol) in DMF (10 mL) in a round-bottom flask, slowly add methyl mercaptan (0.1 mL, ~1.563 mmol) at room temperature.
-
Heat the reaction mixture to 50°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with 5% ethyl acetate in hexane to yield this compound as a white solid (Typical yield: ~75%)[3][5].
The Versatility of Cross-Coupling Reactions
The C5-Br bond is the primary site for diversification via palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions generally follows the order I > Br > Cl, allowing for selective functionalization at the 5-position even in the presence of other, less reactive halides on the scaffold[6].
Diagram 2: Key Cross-Coupling Reactions
Caption: Major cross-coupling pathways for functionalizing the C5 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl or heteroaryl structures by coupling with boronic acids or esters. This is fundamental for exploring SAR by introducing diverse aromatic systems at the C5 position[2][6].
General Reaction Conditions
| Component | Example | Role | Rationale |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activator | Required for the crucial transmetalation step between the organoboron species and the palladium complex[7]. |
| Solvent | Dioxane/H₂O, DMF, Toluene | Medium | Solubilizes reactants and influences reaction rate and selectivity. |
| Temperature | 80-110 °C | Energy Input | Provides activation energy; higher temperatures may be needed for less reactive partners[6]. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling introduces alkynyl groups, which can serve as rigid linkers, participate in subsequent cyclization reactions, or act as bioisosteres for other functional groups.
Experimental Protocol: General Sonogashira Coupling This generalized protocol is based on standard procedures for coupling aryl bromides[6][8].
-
Preparation: In a reaction vessel, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Seal the vessel and flush thoroughly with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Add a degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are then combined, washed, dried, and concentrated. The product is purified by chromatography.
Applications in Medicinal Chemistry: From Scaffold to Drug Candidate
The true value of this compound is demonstrated by its application in the synthesis of potent and selective therapeutic agents.
Central Scaffold for Kinase Inhibitors
Kinases are critical enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer[9]. The pyrimidine core is a well-established "hinge-binder," mimicking the adenine moiety of ATP to anchor inhibitors in the enzyme's active site[10][11]. This compound serves as an ideal starting point for decorating this hinge-binding scaffold.
-
Case Study: EGFR Inhibitors: A series of 5-(methylthio)pyrimidine derivatives were developed as potent and selective inhibitors of the L858R/T790M mutant of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). Structure-based design, starting from known inhibitors, led to compounds with subnanomolar IC₅₀ values against the mutant enzyme while showing significantly less activity against the wild-type (WT) form, promising a wider therapeutic window[12].
-
Case Study: CDK2 Inhibitors: The scaffold has been used to synthesize 2-amino-pyrido[3,4-d]pyrimidines that show promising inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The ability to functionalize the C5 position was crucial for achieving nanomolar potency[13].
Diagram 3: Role in Kinase Inhibitor Design
Caption: Strategy for using the scaffold in kinase inhibitor design.
Building Block for GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a large percentage of approved drugs[14][15]. Allosteric modulators, which bind to a site distinct from the endogenous ligand, offer the potential for greater subtype selectivity and a more nuanced pharmacological response[14][15][16]. The this compound scaffold provides a framework for building molecules that can probe these allosteric sites, with modifications at the C5 position allowing for fine-tuning of receptor interactions[1].
Bioisosteric Considerations
In drug design, the concept of bioisosteric replacement—swapping one functional group for another with similar physical or chemical properties—is a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties[17][18][19][20].
-
Pyrimidine as a Phenyl Isostere: The pyrimidine ring itself is often used as a bioisostere for a phenyl ring. Its nitrogen atoms can act as hydrogen bond acceptors and alter the molecule's electronic properties and metabolic stability[21].
-
Methylthio Group Modifications: The -SCH₃ group can be replaced with other small groups like -OCH₃, -NH₂, or -CH₃ to probe interactions and modulate properties like solubility and metabolism.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling, provides a reliable platform for generating vast libraries of compounds for biological screening. The demonstrated success of this scaffold in developing potent and selective kinase inhibitors highlights its value. Future applications will likely see its continued use in targeting complex protein families like kinases and GPCRs, as well as its incorporation into novel drug modalities such as PROTACs and covalent inhibitors, where the pyrimidine core can serve as a versatile anchor for linking different functional components. The foundational chemistry and strategic applications outlined in this guide underscore its enduring importance in the medicinal chemist's toolkit.
References
- Smolecule. (2023, August 15). Buy this compound-4-carboxylic acid | 50593-92-5.
- Benchchem. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3.
- ChemicalBook. This compound synthesis.
- Smolecule. (2023, August 15). Buy this compound | 14001-67-3.
- ChemicalBook. (2025, July 24). This compound | 14001-67-3.
- Benchchem. Synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine from 5-bromouracil: An In-depth Technical Guide.
- MDPI.
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- RSC Publishing. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
- Benchchem. This compound | 14001-67-3.
- Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
- Benchchem.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
- ResearchGate. (2025, August 9).
- Jacobson, K. A., & Costanzi, S. (2012). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry.
- Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Glukhova, A., et al. (2025, July 7). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor.
- Jacobson, K. A., & Müller, C. E. (2016). Allosteric Modulation of Purine and Pyrimidine Receptors. Pharmacological Reviews.
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- SciSpace. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- Nammalwar, B., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules.
Sources
- 1. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. Buy this compound | 14001-67-3 [smolecule.com]
- 3. This compound | 14001-67-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 19. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Commercial availability and suppliers of 5-Bromo-2-(methylthio)pyrimidine
An In-Depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine for Researchers and Drug Development Professionals
Introduction
This compound is a halogenated pyrimidine derivative that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique structural features—a reactive bromine atom and a modifiable methylthio group on a biologically significant pyrimidine scaffold—make it a versatile precursor for the synthesis of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and handling protocols, designed for scientists and professionals in the field of drug discovery and development.
The pyrimidine ring is a fundamental core in numerous clinically important drugs, including antiviral and anti-cancer agents, owing to its structural resemblance to the nucleobases of DNA and RNA.[1][2] The strategic placement of a bromine atom at the 5-position allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, while the 2-methylthio group can be oxidized to sulfone or sulfoxide derivatives, further expanding its synthetic utility.[1]
Physicochemical Properties and Specifications
This compound is typically supplied as a solid with a characteristic appearance and defined physical properties. Understanding these parameters is crucial for its proper handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 14001-67-3 | [3][4] |
| Molecular Formula | C₅H₅BrN₂S | [3][4] |
| Molecular Weight | 205.08 g/mol | [3][4] |
| Appearance | White to light yellow/orange solid | [4] |
| Melting Point | 63-68 °C | |
| Purity (Typical) | ≥97% | [3] |
| SMILES String | CSc1ncc(Br)cn1 | |
| InChI Key | WFLSPLBDSJLPFW-UHFFFAOYSA-N |
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers specializing in research chemicals and building blocks for synthesis. The availability, purity, and pricing can vary, so it is advisable to consult with multiple vendors.
| Supplier | Illustrative Product Number | Purity | Notes |
| Sigma-Aldrich (Merck) | 705896 | 97% | Product may be discontinued in some regions; check for current availability. |
| Smolecule | S677900 | - | Listed as available for research purposes.[4] |
| ChemicalBook | CB7349896 | - | Lists multiple suppliers, including Pure Chemistry Scientific Inc. and Jinan SanZhi Pharmaceutical Technology Co., Ltd.[5] |
| Sunway Pharm Ltd | CB14987 | 97% | Provides pricing for various quantities.[6] |
| Apollo Scientific | OR8529 | - | Provides detailed safety data sheets.[7] |
| Boron Molecular | BM847 | 97% | A specialty chemical manufacturer.[8] |
Note: Pricing and availability are subject to change. Researchers should obtain current quotes directly from suppliers.
Synthesis and Manufacturing
Understanding the synthetic route to this compound is essential for anticipating potential impurities and for scaling up reactions. A common and efficient method involves the nucleophilic substitution of a chlorine atom on a pyrimidine precursor with a methylthio group.[5][9]
Causality of Experimental Choices
The chosen synthesis method is a classic nucleophilic aromatic substitution (SNAr).
-
Substrate: 5-Bromo-2-chloropyrimidine is an ideal starting material. The pyrimidine ring is electron-deficient, which activates the 2-position (adjacent to two nitrogen atoms) towards nucleophilic attack. The bromine at the 5-position is less reactive under these conditions, allowing for selective substitution at the chloro-substituted carbon.
-
Nucleophile: Methyl mercaptan (methanethiol) is a potent sulfur nucleophile that readily displaces the chloride.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr mechanism without interfering with the nucleophile.
-
Temperature: Heating to 50 °C provides sufficient activation energy to drive the reaction to completion in a reasonable timeframe (3 hours) without promoting significant side reactions or decomposition.[5][9]
Detailed Synthesis Protocol
Reaction: Synthesis of this compound from 5-Bromo-2-chloropyrimidine.[5][9]
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
Methyl mercaptan (1.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh)
-
Hexane
-
Reaction flask, stir bar, heating mantle, condenser
Procedure:
-
To a stirred solution of 5-bromo-2-chloropyrimidine (e.g., 0.3 g, 1.563 mmol) in DMF (10 mL), slowly add methyl mercaptan (e.g., 0.1 mL, 1.563 mmol) at room temperature.[9]
-
Heat the reaction mixture to 50 °C and maintain stirring for 3 hours.[5][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and quench the reaction by adding water.[9]
-
Extract the aqueous mixture with ethyl acetate (EtOAc).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography using silica gel (100-200 mesh) with an eluent of 5% ethyl acetate in hexane to yield pure this compound as a white solid (typical yield: 75%).[5][9]
Synthesis Workflow Diagram
Key Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile intermediate for creating more complex, biologically active molecules.[4][10]
Building Block for Mutant-Selective EGFR Inhibitors
A prominent application is in the development of third-generation epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC).[11] Many first-generation EGFR inhibitors fail due to the emergence of the T790M resistance mutation. Researchers have successfully used 5-(methylthio)pyrimidine derivatives, synthesized from precursors like this compound, to create inhibitors that are highly selective for the mutant EGFR (L858R/T790M) while sparing the wild-type (WT) receptor. This selectivity is crucial for reducing the dose-limiting toxicities associated with non-selective inhibitors.[11] The pyrimidine core acts as a scaffold to which other functional groups are attached to optimize binding to the kinase domain of the receptor.
Versatility in Medicinal Chemistry
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry.[12] Its nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[2] The dual reactivity of this compound provides a powerful platform for generating compound libraries for structure-activity relationship (SAR) studies:
-
The 5-bromo position is a handle for introducing diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, heteroaryl, or alkyl groups.
-
The 2-methylthio group can be retained for its own interactions or chemically modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, which alters the electronic properties and hydrogen bonding capacity of the molecule.[1]
Logical Application Pathway
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel.
Hazard Identification
Based on supplier Safety Data Sheets (SDS), the compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) [7]
-
Skin Corrosion (Category 1B) [7]
-
Serious Eye Damage (Category 1) [7]
-
Signal Word: Danger
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[13]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges.[14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]
Storage Recommendations
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its commercial availability and well-defined synthesis make it an accessible tool for researchers. The compound's strategic functionalization allows for extensive synthetic manipulation, enabling the creation of novel compounds, most notably next-generation kinase inhibitors. Adherence to strict safety and handling protocols is mandatory to mitigate the associated risks. As research into targeted therapies continues, the utility of such versatile building blocks is poised to grow, solidifying the role of this compound in the development of new medicines.
References
- LookChem. Cas 59549-51-8, 5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE. [Link]
- LabSolutions. This compound. [Link]
- Sunway Pharm Ltd. This compound - CAS:14001-67-3. [Link]
- Amerigo Scientific. 5-Bromo-4-methyl-2-(methylthio)pyrimidine. [Link]
- Boron Molecular. Buy this compound. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- PubMed. (2016, June 15). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. [Link]
- Springer. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
- MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]
- PubMed. (2025, November 20).
Sources
- 1. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Buy this compound | 14001-67-3 [smolecule.com]
- 5. This compound | 14001-67-3 [chemicalbook.com]
- 6. This compound - CAS:14001-67-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. boronmolecular.com [boronmolecular.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Safety, handling, and storage of 5-Bromo-2-(methylthio)pyrimidine
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 5-Bromo-2-(methylthio)pyrimidine
Foreword: A Scientist's Perspective on Proactive Safety
In the fast-paced world of drug discovery and chemical synthesis, the compounds we handle are the very building blocks of innovation. This compound is one such critical intermediate, a versatile pyrimidine derivative whose reactivity makes it invaluable for constructing more complex, biologically active molecules.[1][2] However, the same chemical properties that make it useful also demand our full attention and respect. This guide is written from the perspective of a senior application scientist, moving beyond mere compliance to instill a deep, causal understanding of safety protocols. We will not just list steps; we will explore the why—the chemical principles and toxicological data that inform our best practices. Trustworthiness in the lab is a self-validating system; by understanding the risks and the science behind mitigating them, we build a culture of safety that protects ourselves, our colleagues, and the integrity of our research.
Compound Profile and Physicochemical Properties
Understanding the fundamental nature of a chemical is the first step toward handling it safely. This compound is a solid organic compound whose properties dictate its specific storage and handling requirements.[3]
| Property | Value | Source(s) |
| CAS Number | 14001-67-3 | [3][4] |
| Molecular Formula | C₅H₅BrN₂S | [3][4] |
| Molecular Weight | 205.08 g/mol | [3] |
| Appearance | Solid, white to light yellow crystalline powder | [1][3] |
| Melting Point | 63-68 °C | [3] |
| Stability | Stable under recommended storage conditions; noted as hygroscopic and moisture sensitive. | [4][5] |
| Solubility | No quantitative data available in provided sources; pyrimidine derivatives of this nature often have low aqueous solubility. | [1] |
Comprehensive Hazard Identification and Toxicology
This compound is classified as a hazardous substance. Its primary dangers are severe corrosivity to skin and eyes and acute toxicity if swallowed.[3][4][6] The Globally Harmonized System (GHS) provides a clear summary of these risks.
| GHS Classification | Details | Source(s) |
| Pictograms | [3][7] | |
| Signal Word | Danger | [3][4] |
| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | [3][4] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4)Skin Corrosion (Category 1B)Serious Eye Damage (Category 1) | [3][6] |
| Precautionary Statements | Prevention: P260, P264, P270, P280Response: P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338Storage: P405Disposal: P501 | [3][8] |
Toxicological Rationale: The corrosive nature (H314) is the most significant risk during handling. This is not merely an irritant; contact can cause irreversible damage to tissues. The methylthio and bromo substitutions on the pyrimidine ring create an electrophilic compound that can react readily with biological nucleophiles in the skin and eyes, leading to chemical burns and tissue destruction. The acute oral toxicity (H302) underscores the importance of preventing ingestion through contaminated hands or equipment.
Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and a robust selection of PPE. The choice of PPE is not arbitrary; it is a direct response to the identified hazards of corrosivity and toxicity.
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood.[9] This is the primary engineering control to prevent inhalation of dust or aerosols, which is critical given the compound's corrosive nature.[4]
-
Ventilation: Ensure appropriate exhaust ventilation is available where dust is formed.[4]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental contact.[9][10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The logic is to create a complete barrier between the researcher and the chemical.
Caption: PPE selection logic for handling the compound.
-
Eye and Face Protection: Use chemical safety goggles that conform to EU standard EN166 or OSHA 29 CFR 1910.133.[4][9] Causality: Standard safety glasses are insufficient. Because the material causes severe eye damage (H314), a full seal around the eyes is necessary to protect against dust particles. A face shield must be worn over the goggles during procedures with a high risk of splashing or dust generation, such as weighing or transferring large quantities.[3][4]
-
Skin Protection:
-
Gloves: Handle with impervious gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves immediately after use in accordance with good laboratory practices.[4][8] Do not allow the outer surface of gloves to contact clean skin.
-
Clothing: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed between the glove and the sleeve.[9]
-
-
Respiratory Protection: Where risk assessment indicates that dust formation is unavoidable and engineering controls are insufficient, a full-face particle respirator (type N100 US or P3 EN 143) is required.[3][4] For routine handling inside a fume hood, this is typically not necessary but should be available.
Safe Handling and Storage Protocols
Adherence to strict protocols is non-negotiable. The hygroscopic and corrosive nature of this compound dictates the following procedures.[4]
Standard Handling Workflow
Caption: Emergency response workflow for a solid spill.
-
Personal Precautions: Evacuate the immediate area. Do not handle the spill without appropriate PPE. Avoid breathing dust. [4]* Containment: Do not let the product enter drains. [4]For a small spill, carefully cover it with a dry, inert material such as sand or vermiculite.
-
Cleanup: Without creating dust, sweep or shovel the contained material into a suitable, labeled, and closed container for disposal. [4][5]* Decontamination: Clean the spill area thoroughly. (See Protocol 3).
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4]* Specific Hazards: Combustion produces toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas. [4]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products. [4][5]
Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Procedure: Waste material must be disposed of by a licensed professional waste disposal service. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. [4]* Regulations: All disposal practices must comply with federal, state, and local environmental regulations. [4]Do not dispose of via sanitary sewer.
-
Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers. [4]
References
- 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine | C5H7BrN4S | CID 20275279. PubChem. [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- This compound-4-carboxylic Acid, 5g, Each. CP Lab Safety. [Link]
- 5-Bromouracil | C4H3BrN2O2 | CID 5802. PubChem. [Link]
Sources
- 1. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. labsolu.ca [labsolu.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electron Density and Reactivity of 5-Bromo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Bromo-2-(methylthio)pyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its utility in medicinal chemistry stems from the unique electronic properties conferred by the pyrimidine core and its substituents: a bromine atom and a methylthio group. This guide provides a comprehensive analysis of the molecule's electron density distribution, identifies its primary electrophilic and nucleophilic sites, and predicts its reactivity in key chemical transformations. By integrating principles of electronic effects with frontier molecular orbital (FMO) theory, this document aims to equip researchers with the foundational knowledge to strategically employ this reagent in complex synthetic endeavors, particularly in the field of drug discovery.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antiviral and anticancer properties.[2][3] The reactivity and biological interactions of pyrimidine derivatives are dictated by the electronic landscape of the ring, which can be finely tuned through substitution. In this compound, the interplay between the electron-withdrawing pyrimidine ring and the effects of the bromo and methylthio substituents creates a unique reactivity profile that is highly valuable for synthetic chemists. Understanding this profile is paramount for its effective use in the development of novel therapeutics.[4][5]
Analysis of the Electronic Structure
The chemical behavior of this compound is a direct consequence of the distribution of electrons within the molecule. This distribution is governed by the inherent properties of the pyrimidine ring and the inductive and resonance effects of the attached bromo and methylthio groups.
The Electron-Deficient Pyrimidine Core
The pyrimidine ring is a π-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[6][7] These nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the π-electron density of the ring carbons compared to benzene. This inherent electron deficiency makes the pyrimidine ring generally less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.[8][9] The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are the most electron-deficient, while the C5 position is comparatively less so.[3][6]
Influence of Substituents
The electronic landscape of the pyrimidine core is further modulated by the bromo and methylthio substituents.
-
5-Bromo Group: The bromine atom at the C5 position exerts a dual electronic effect.
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the C5 carbon via the sigma bond, further deactivating this position towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pyrimidine ring. However, for halogens, the inductive effect typically outweighs the resonance effect.
-
-
2-Methylthio Group (-SCH₃): The methylthio group at the C2 position also exhibits both inductive and resonance effects.
-
Inductive Effect (-I): The sulfur atom is more electronegative than carbon, leading to a slight withdrawal of electron density.
-
Resonance Effect (+R): The lone pairs on the sulfur atom can be donated to the electron-deficient pyrimidine ring. This resonance donation is significant and can increase the electron density at the ortho and para positions (N1, C4, C6).
-
The net result of these competing electronic effects is a complex electron density map that dictates the molecule's reactivity.
Identifying Electrophilic and Nucleophilic Sites
Based on the electronic principles discussed, we can predict the primary sites for electrophilic and nucleophilic attack. These predictions are further supported by computational methods such as the analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).[10][11]
Nucleophilic Sites
Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.[12][13] In this compound, the most probable nucleophilic centers are:
-
The Ring Nitrogen Atoms (N1 and N3): The lone pairs of electrons on the nitrogen atoms make them susceptible to protonation and alkylation. However, the overall electron deficiency of the pyrimidine ring reduces their basicity compared to pyridine.[6][8]
-
The Sulfur Atom of the Methylthio Group: The lone pairs on the sulfur atom can also act as a nucleophilic center, particularly in reactions with soft electrophiles.
The Highest Occupied Molecular Orbital (HOMO) is a key indicator of nucleophilicity, as it represents the energy of the outermost electrons.[14][15] Computational studies on similar substituted pyrimidines suggest that the HOMO is often localized on the substituents and the ring nitrogen atoms, supporting their role as primary nucleophilic sites.[16]
Electrophilic Sites
Electrophiles are electron-deficient species that accept an electron pair.[13][17] The electrophilic sites in this compound are primarily the carbon atoms of the pyrimidine ring:
-
C2, C4, and C6 Positions: These positions are inherently electron-deficient due to their proximity to the ring nitrogen atoms.[3][6] The methylthio group at C2 can partially mitigate this deficiency through resonance, but C4 and C6 remain highly electrophilic and are prime targets for nucleophilic aromatic substitution (SNAr).
-
C5 Position: While less electron-deficient than the other ring carbons, the C5 position is attached to a bromine atom, a good leaving group in metal-catalyzed cross-coupling reactions.[18][19]
The Lowest Unoccupied Molecular Orbital (LUMO) indicates the most likely site for nucleophilic attack.[14][15] In π-deficient systems like pyrimidine, the LUMO is typically distributed over the ring carbons, with significant coefficients at the C2, C4, and C6 positions, highlighting their electrophilic character.[20]
The following diagram illustrates the predicted reactivity of this compound:
Figure 1. Predicted electrophilic and nucleophilic sites of this compound.
Predicted Reactivity and Synthetic Applications
The electronic features of this compound make it a versatile substrate for a variety of organic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient C4 and C6 positions are susceptible to attack by nucleophiles. However, the absence of a leaving group at these positions in the parent molecule necessitates prior functionalization. If a leaving group, such as a halogen, were present at C4 or C6, these positions would be highly reactive towards SNAr reactions.
Metal-Catalyzed Cross-Coupling Reactions
The C5-Br bond is a key reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, providing a powerful tool for molecular diversification.
Oxidation of the Methylthio Group
The sulfur atom of the methylthio group can be readily oxidized to a sulfoxide or a sulfone. This transformation has significant electronic consequences, as both the sulfoxide and sulfone groups are strongly electron-withdrawing. This enhanced electron withdrawal further activates the pyrimidine ring towards nucleophilic attack, particularly at the C4 and C6 positions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical application of the principles discussed, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction at the C5 position is provided below. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.
Reaction:
This compound + Arylboronic acid → 5-Aryl-2-(methylthio)pyrimidine
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyrimidine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is the most common and effective catalyst for Suzuki-Miyaura reactions, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.
-
Base (Potassium Carbonate): The base is crucial for the transmetalation step, where it activates the boronic acid for transfer of the aryl group to the palladium center.
-
Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs. Its reactivity is governed by the electron-deficient nature of the pyrimidine ring, which is further modulated by the inductive and resonance effects of the bromo and methylthio substituents. The primary electrophilic sites are the C4, C6, and C5 positions, making the molecule amenable to nucleophilic aromatic substitution (with appropriate leaving groups) and metal-catalyzed cross-coupling reactions. The nitrogen atoms and the sulfur of the methylthio group represent the main nucleophilic centers. A thorough understanding of this electronic landscape, guided by principles of physical organic chemistry and computational analysis, is essential for the rational design of synthetic routes and the efficient construction of novel chemical entities.
References
- Wikipedia. (n.d.). Pyrimidine.
- Wikiwand. (n.d.). Pyrimidine.
- Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 6, 68-73.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles.
- ResearchGate. (n.d.). π‐Electron densities of pyrimidine.
- Clos, D. M., & Bernhardt, W. A. (1977). INDO calculations of spin density distribution in pyrimidine electron adducts. The Journal of Chemical Physics, 66(11), 5234-5236.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- University of Liverpool. (n.d.). Pyrimidines.
- Slideshare. (n.d.). Pyrimidine.
- SWAYAM Prabha IIT Madras Channels. (2022, December 8). Pyridine and Pyrimidine [Video]. YouTube.
- Wu, J. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. LinkedIn.
- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) values of all compounds (5a-f).
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 369-396.
- SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
- Yang, W., & Lee, T. S. (2021). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 1(10), 1569-1581.
- ChemSurvival. (2011, June 13). Nucleophilic & Electrophilic Sites from MO Diagrams [Video]. YouTube.
- ResearchGate. (n.d.). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation.
- Wikipedia. (n.d.). Frontier molecular orbital theory.
- Chem Help ASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube.
- Ciavardini, A., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302.
- ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- IRIS Re.Public@polimi.it. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements.
- Gadre, S. R., Suresh, C. H., & Mohan, N. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 26(11), 3289.
- Gadre, S. R., & Suresh, C. H. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 26(11), 3289.
- Homework. (2024, November 12). Label the electrophilic and nucleophilic sites in each molecule [Video]. YouTube.
- PubChem. (n.d.). 5-Bromo-4-methyl-2-(methylthio)pyrimidine.
- Indirania, R. M., Geetha, S. K., & Venkatesand, K. A. (2024). Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5-(Hydroxymethyl) Pyrimidine. African Journal of Biomedical Research, 27(3S).
- Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides & Nucleic Acids, 31(5), 415-424.
- Leah4sci. (2017, March 2). Identifying nucleophilic and electrophilic centers [Video]. YouTube.
- Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(5), 1443-1453.
- Indirania, R. M., Geetha, S. K., & Venkatesand, K. A. (2024). Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5- (Hydroxymethyl) Pyrimidine. African Journal of Biomedical Research, 27(3S).
- Javed, S., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of the Iranian Chemical Society, 21(1), 1-18.
- Ashenhurst, J. (2012, June 5). Nucleophiles and Electrophiles. Master Organic Chemistry.
- MDPI. (n.d.). Special Issue : From Electronic Structure to Application: Computational Insights into Bioactive and Functional Molecules.
- Ramu, Y., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 120, 278-290.
- Xiang, W., et al. (2018). Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Bioorganic & Medicinal Chemistry, 26(9), 2437-2451.
- ResearchGate. (n.d.). Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR spectroscopy.
Sources
- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. scispace.com [scispace.com]
- 4. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine - Wikiwand [wikiwand.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Pyrimidine | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 12. Before you continue to YouTube [consent.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. scispace.com [scispace.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine Derivatives in Early Drug Discovery
Abstract
The pyrimidine core is a quintessential heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of biologically active agents.[1][2][3] This guide focuses on a particularly strategic starting material: 5-bromo-2-(methylthio)pyrimidine . We will dissect the unique chemical reactivity of this scaffold, provide detailed, field-proven protocols for its derivatization via modern synthetic methodologies, and outline a strategic workflow for biological evaluation and structure-activity relationship (SAR) analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel, high-value compound libraries.
The Strategic Value of the this compound Scaffold
The utility of this compound as a foundational building block in drug discovery stems from the distinct and orthogonal reactivity of its substituents. This allows for controlled, stepwise diversification to rapidly generate libraries of analogues for biological screening.[4]
-
The 5-Bromo Position: The carbon-bromine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[2] Its reactivity is significantly higher than that of a C-Cl bond, allowing for selective functionalization.[5][6] This position is the primary vector for introducing aryl, heteroaryl, alkyl, and amino moieties, which are crucial for exploring interactions with target proteins.
-
The 2-(Methylthio) Position: The methylthio (-SMe) group is more than a simple substituent. It is an important modulator of the electronic properties of the pyrimidine ring. Furthermore, it can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), creating new hydrogen bond acceptors and altering the compound's physicochemical properties, such as solubility and metabolic stability. It can also serve as a bioisosteric replacement for other groups like methoxy or chloro substituents.[7][8]
This dual functionality makes the scaffold a powerful tool for systematically probing the chemical space around a target of interest.
Synthesis and Derivatization Protocols
Scientific integrity demands reproducible and well-understood experimental protocols. The following sections provide detailed, step-by-step methodologies for the key transformations of the this compound core.
Synthesis of the Core Scaffold: this compound
The starting material can be prepared from commercially available precursors. This protocol describes a nucleophilic substitution of a chloro-pyrimidine.
Protocol 1: Synthesis of this compound[9]
-
Materials:
-
5-Bromo-2-chloropyrimidine
-
Methanethiol (or sodium thiomethoxide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF (approx. 0.1-0.2 M), add methanethiol (1.0-1.1 eq) at room temperature under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 50 °C and stir for 3-5 hours.
-
Causality: The elevated temperature facilitates the nucleophilic aromatic substitution, where the thiolate displaces the chloride. DMF is an excellent polar aprotic solvent for this type of reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the mixture to room temperature and quench by adding water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.
-
C5-Position Diversification: Palladium-Catalyzed Cross-Coupling
The C-Br bond is the primary site for building molecular complexity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the two most critical tools for this purpose.
This reaction is indispensable for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[10][11]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[12][13][14]
-
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system: 1,4-Dioxane and water (e.g., 4:1 ratio)
-
-
Procedure:
-
In a flame-dried reaction vessel, combine this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add the degassed solvent system (dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction can also be performed using microwave irradiation to significantly reduce reaction times.[15][16]
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Catalyst | Base | Solvent | Temp (°C) | Typical Substrates | Ref. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Phenylboronic acids | [15] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | Heteroarylboronic acids | [17] |
| XPhos Pd G2 | K₃PO₄ | THF/H₂O | 80 | Sterically hindered boronic acids | [16] |
This reaction allows for the facile synthesis of aryl amines, replacing harsher classical methods and dramatically expanding the scope of accessible structures.[18][19]
Protocol 3: General Procedure for Buchwald-Hartwig Amination[6][20]
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.
-
Add the this compound and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat to 90-110 °C with stirring.
-
Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting, especially for less reactive aryl bromides.[6] The strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[18]
-
After completion (monitored by LC-MS), cool the reaction, dilute with an appropriate solvent like EtOAc, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
| Pre-catalyst / Ligand | Base | Solvent | Temp (°C) | Amine Scope | Ref. |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | Anilines, secondary alkyl amines | [18] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | Primary alkyl amines, amides | [19] |
Biological Evaluation and SAR Analysis
Once a library of derivatives has been synthesized, the next step is to assess their biological activity. Pyrimidine scaffolds are well-known inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[21][22][23][24]
Protocol 4: In Vitro Protein Kinase Inhibition Assay (Generic)
This protocol describes a common method to measure the ability of a compound to inhibit a specific protein kinase.
-
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. Inhibition is quantified by the reduction in signal (e.g., luminescence, fluorescence) which is proportional to the amount of ATP consumed.
-
Materials:
-
Purified recombinant protein kinase of interest
-
Specific substrate peptide for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
Microplate reader (luminometer/fluorometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well microplate, add a small volume of the diluted compounds. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and its substrate peptide, dissolved in assay buffer, to the wells.
-
Allow the plate to incubate for a short period (e.g., 15 minutes) at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30 °C.
-
Stop the reaction and measure the remaining ATP by adding the detection reagent. This reagent lyses the cells (if applicable) and contains luciferase/luciferin, which generates light from ATP.
-
Measure the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating the chemical structure of the synthesized derivatives with their biological activity.[25][26][27] This is the cornerstone of rational drug design. For our scaffold, we primarily investigate the effects of substituents at the C5 and C2 positions.
| Compound ID | R⁵ (at C5) | R² (at C2) | Kinase X IC₅₀ (nM) | Rationale / Interpretation |
| Hit-1 | 4-Fluorophenyl | -SMe | 85 | Initial hit. The phenyl group likely occupies a hydrophobic pocket. |
| Opt-1a | 3,4-Dichlorophenyl | -SMe | 25 | Addition of chloro groups enhances hydrophobic interactions and potency. |
| Opt-1b | 4-Methoxyphenyl | -SMe | 250 | Methoxy group may be too bulky or create an unfavorable polar interaction. |
| Opt-1c | Pyridin-4-yl | -SMe | 50 | Nitrogen in pyridine may form a key hydrogen bond with a backbone residue. |
| Opt-2a | 4-Fluorophenyl | -S(O)Me | 65 | Oxidation to sulfoxide improves potency, possibly by acting as H-bond acceptor. |
| Opt-2b | 4-Fluorophenyl | -S(O₂)Me | 400 | The larger sulfone may introduce steric clash or unfavorable polarity. |
| Opt-3a | N-methyl-aniline | -SMe | 45 | C-N bond via Buchwald-Hartwig. Amine provides a new H-bond donor. |
From this hypothetical data, a medicinal chemist can deduce that a hydrophobic, electron-deficient aromatic ring at C5 is favorable, and that the pyridine nitrogen is beneficial. Furthermore, the sulfoxide at C2 is tolerated and slightly improves activity, suggesting a nearby hydrogen bond acceptor in the target's active site.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and strategically valuable starting point for early-stage drug discovery programs. Its capacity for orthogonal functionalization via robust and well-documented synthetic methods, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enables the rapid generation of diverse chemical libraries. By combining this synthetic tractability with systematic biological screening and iterative SAR analysis, research teams can efficiently navigate chemical space to identify potent and selective lead compounds. Future work will continue to focus on developing novel catalytic systems to further expand the scope of accessible derivatives and on applying this scaffold to a wider range of biological targets beyond protein kinases.
References
- Classification of Scaffold Hopping Approaches - PMC - PubMed Central. [Link]
- Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH. [Link]
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchG
- Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction - Books. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Scaffold-Based Drug Design - BioSolveIT. [Link]
- Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[9][15][28]triazino[2,3-c]quinazolines - PMC - PubMed Central. [Link]
- 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. [Link]
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan)
- Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC - PubMed Central. [Link]
- Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]
- Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation - ResearchG
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. [Link]
- Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines - ResearchG
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Properties of FDA-approved small molecule protein kinase inhibitors. [Link]
- Buchwald–Hartwig amin
- Crystal structure and Biological evolution of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-thi(ones)
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Protein Kinase Inhibitors. [Link]
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. [Link]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. [Link]
- 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC - PubMed Central. [Link]
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).
- Development of Certain Protein Kinase Inhibitors with the Components from Traditional Chinese Medicine - PubMed Central. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. [Link]
- Buchwald-Hartwig Amin
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. brimr.org [brimr.org]
- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. medchem.org.ua [medchem.org.ua]
- 24. Development of Certain Protein Kinase Inhibitors with the Components from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 5-Bromo-2-(methylthio)pyrimidine: An Application Note and Protocol for Drug Development Professionals
Introduction: The Significance of 5-Bromo-2-(methylthio)pyrimidine in Medicinal Chemistry
This compound is a key heterocyclic building block in the landscape of modern drug discovery. Its pyrimidine core is a prevalent scaffold in numerous clinically significant molecules, including antiviral and anticancer agents. The strategic placement of a bromine atom at the 5-position and a methylthio group at the 2-position provides medicinal chemists with two distinct and versatile handles for molecular elaboration. The C-5 bromine is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the C-2 methylthio group can be oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties and hydrogen bonding capacity of the molecule, or it can be displaced by other nucleophiles. This dual functionality makes this compound an invaluable precursor for the generation of compound libraries in lead optimization campaigns.
This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound from the readily available starting material, 5-bromo-2-chloropyrimidine. Beyond a mere recitation of steps, this document elucidates the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents and conditions, and practical insights into reaction monitoring and purification.
Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Approach
The synthesis of this compound from 5-bromo-2-chloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process that is characteristic of electron-deficient aromatic and heteroaromatic systems.[1]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack. In the case of 5-bromo-2-chloropyrimidine, the C-2 position, being flanked by two nitrogen atoms, is highly activated towards nucleophilic substitution.[2] The reaction is initiated by the attack of a potent sulfur nucleophile, the thiomethoxide anion (CH₃S⁻), on the electron-deficient C-2 carbon of the pyrimidine ring. This addition disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the pyrimidine ring, with significant density on the electronegative nitrogen atoms, which contributes to its stability.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second and typically rapid step, the aromaticity of the pyrimidine ring is restored by the elimination of the leaving group, in this case, the chloride anion (Cl⁻). The chloride is a good leaving group, and its departure is thermodynamically favorable, driving the reaction to completion.
Figure 1: General mechanism for the SNAr reaction.
Experimental Protocol
This protocol is adapted from established procedures and has been optimized for reliability and yield.[3]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-2-chloropyrimidine | ≥97% | e.g., Sigma-Aldrich, Combi-Blocks | Starting material |
| Sodium thiomethoxide (NaSMe) | Solution in water (~15%) or solid (≥95%) | e.g., Sigma-Aldrich, TCI | Nucleophile. Solid is preferred to avoid water in the reaction. |
| or Methyl Mercaptan (MeSH) | Gas or liquefied gas | e.g., Sigma-Aldrich | Alternative nucleophile source. Requires careful handling. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Acros Organics | Reaction solvent |
| Ethyl acetate (EtOAc) | ACS grade or higher | e.g., Fisher Scientific, VWR | Extraction solvent |
| Hexane | ACS grade or higher | e.g., Fisher Scientific, VWR | Eluent for column chromatography |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular, ACS grade | e.g., Fisher Scientific, VWR | Drying agent |
| Silica gel | 230-400 mesh (40-63 µm) | e.g., SiliCycle, Merck | Stationary phase for column chromatography |
| TLC plates | Silica gel 60 F₂₅₄ | e.g., Merck, SiliCycle | For reaction monitoring |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq). The system is then placed under an inert atmosphere of nitrogen or argon. This is crucial to prevent the reaction of the nucleophile with atmospheric moisture and oxygen.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, approximately 5-10 mL per gram of starting material). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Expert Insight: DMF is an excellent solvent for SNAr reactions. As a polar aprotic solvent, it effectively solvates the cationic counter-ion (Na⁺) of the nucleophile, leaving the thiomethoxide anion more "naked" and thus more nucleophilic.[4] Its high boiling point also allows for a wide range of reaction temperatures.[5]
-
-
Nucleophile Addition: Slowly add sodium thiomethoxide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. If using methyl mercaptan gas, it can be bubbled through the solution. The addition should be controlled to manage any potential exotherm.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 3 hours.
-
Expert Insight: A temperature of 50 °C provides a good balance between a reasonable reaction rate and minimizing potential side reactions. While SNAr reactions on such activated heterocycles can sometimes proceed at room temperature, gentle heating ensures the reaction goes to completion in a timely manner.[3]
-
-
Reaction Monitoring (TLC): Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 5-10% EtOAc in hexane) is typically a good starting point.
-
Visualization: The starting material and product are both UV-active and will appear as dark spots under a 254 nm UV lamp.
-
Expected Rf Values: The product, this compound, is generally less polar than the starting material, 5-bromo-2-chloropyrimidine, and will therefore have a higher Rf value.[6]
-
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material by TLC), cool the mixture to room temperature. Quench the reaction by pouring the mixture into water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective.
-
Expert Insight: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. A typical yield is around 75%.[3]
-
Safety and Handling
-
5-Bromo-2-chloropyrimidine: This compound is a skin and eye irritant.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Thiomethoxide: This reagent is corrosive and can cause severe skin burns and eye damage. It is also flammable.[8][9] Handle in a well-ventilated fume hood, and avoid contact with skin and eyes. In case of fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.
-
Methyl Mercaptan: This is a toxic and flammable gas with an extremely unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Dimethylformamide (DMF): DMF is a reproductive toxin.[10] Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound from 5-bromo-2-chloropyrimidine is a robust and efficient transformation that relies on the principles of nucleophilic aromatic substitution. By understanding the underlying mechanism and the rationale for the chosen experimental conditions, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug development. Adherence to the detailed protocol and safety precautions outlined in this guide will ensure a successful and safe synthesis.
References
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute. [Link]
- Quora. What is the role of a DMF in an SN2 reaction?. [Link]
- El-Faham, A., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(8), 1044.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
- Baran, P. S. (2010). Haloselectivity of Heterocycles. Baran Lab Group Meeting.
- Wai, J. S. (2018). SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- Singh, K., et al. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250.
- ACS Green Chemistry Institute. Specific Solvent Issues with the SNAr Reaction. [Link]
- Shiri, M. (2012). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 2(7), 2643-2657.
- Reddit. Rf value for TLC. [Link]
- LabSolutions. This compound. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Dall'Acqua, S., et al. (2021). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. International Journal of Molecular Sciences, 22(16), 8888.
- Um, I. H., et al. (2009). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of Organic Chemistry, 74(15), 5438-5444.
- Di Micco, S., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2367-2382.
- Singh, K., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 63, 645-652.
- Moreno, F., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(23), 7338.
- Ramesh, A., Sundar, P., & Murti, V. V. S. (1984). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 61, 626-628.
- University of Rochester, Department of Chemistry.
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- MIT OpenCourseWare. Column Chromatography | MIT Digital Lab Techniques Manual. [Link]
- Smith, K., & El-Hiti, G. A. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews, 45(12), 3379-3393.
- Boyd, M. J., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Kalinina, I. V., et al. (2021). Specificity of the Thermal Stability and Reactivity of Two-Dimensional Layered Cu–Fe Sulfide-Mg-Based Hydroxide Compounds (Valleriites). ACS Omega, 6(16), 10836-10846.
- Muhoza, J. (2023).
- Butler, A. R., & Megson, I. L. (2002). The thermal stability of S-nitrosothiols: Experimental studies and ab initio calculations on model compounds. Nitric Oxide, 7(4), 263-271.
Sources
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. zenodo.org [zenodo.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(methylthio)pyrimidine
Abstract
The Buchwald-Hartwig amination has emerged as an indispensable transformation in modern synthetic chemistry, particularly within pharmaceutical and materials science for the construction of carbon-nitrogen (C-N) bonds.[1] This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed amination of 5-bromo-2-(methylthio)pyrimidine, a key heterocyclic building block. Pyrimidine scaffolds are prevalent in a multitude of biologically active compounds, and the ability to efficiently introduce diverse amino functionalities is critical for drug discovery and development programs.[2] We will delve into the mechanistic underpinnings of the reaction, explore critical parameters for optimization, provide step-by-step experimental procedures, and offer a guide for troubleshooting common challenges associated with this transformation on an electron-deficient, potentially coordinating heteroaryl substrate.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide and an amine.[3] The reaction is mediated by a palladium catalyst, supported by a phosphine ligand, and requires a base to facilitate catalyst turnover.[4]
The generally accepted catalytic cycle proceeds through three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The final C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[6]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-(methylthio)pyrimidine
Introduction: The Strategic Importance of 5-Alkynyl-2-(methylthio)pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of an alkynyl group at the 5-position of the pyrimidine ring via the Sonogashira coupling reaction is a pivotal transformation for the synthesis of novel drug candidates, as this modification can significantly modulate the biological activity of the parent molecule.[1] 5-Bromo-2-(methylthio)pyrimidine is a particularly valuable building block in this context. The electron-withdrawing nature of the pyrimidine ring, combined with the bromo substituent, provides a reactive site for palladium-catalyzed cross-coupling reactions. The 2-methylthio group offers an additional point for diversification or can influence the molecule's pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of this compound with terminal alkynes. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Reaction Principle: A Tale of Two Catalytic Cycles
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically mediated by a palladium catalyst and, in its classic form, a copper(I) co-catalyst in the presence of a mild base.[1][3] The reaction proceeds through two interconnected catalytic cycles.[1]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.
-
The Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to generate a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-pyrimidine complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2-(methylthio)pyrimidine and regenerate the active Pd(0) catalyst.
While the copper co-catalyst generally accelerates the reaction, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[4]
Visualizing the Reaction Mechanism
Experimental Protocols
The choice of reaction conditions is critical for a successful Sonogashira coupling. Below are two detailed protocols: a standard copper-co-catalyzed method and a copper-free alternative.
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for a wide range of terminal alkynes. The presence of copper(I) iodide typically ensures a faster reaction rate.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-(methylthio)pyrimidine.[1][2]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or to avoid the potential for alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add anhydrous THF, followed by DIPEA and the terminal alkyne.
-
Stir the reaction mixture at 70 °C and monitor its progress.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction parameters for the Sonogashira coupling of 5-halopyrimidines, providing a useful reference for optimization.
| Parameter | Protocol 1 (Cu-Catalyzed) | Protocol 2 (Cu-Free) | Rationale & Field Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(II) pre-catalysts are often more air-stable, while Pd(0) catalysts do not require an in-situ reduction step. |
| Copper Co-catalyst | CuI (5 mol%) | None | CuI accelerates the reaction but can promote alkyne homocoupling. Its omission requires more forcing conditions. |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | The base neutralizes the HBr formed and facilitates the deprotonation of the alkyne. Amine bases can also act as ligands for the palladium center. |
| Solvent | DMF | THF | Aprotic polar solvents are generally preferred to ensure solubility of the reagents and catalysts. |
| Temperature | 60-80 °C | 70 °C | Higher temperatures may be required for less reactive alkynes or in the absence of a copper co-catalyst. |
| Atmosphere | Inert (Ar or N₂) | Inert (Ar or N₂) | Essential to prevent oxidation of the Pd(0) catalyst and to suppress oxidative homocoupling of the alkyne. |
Experimental Workflow Visualization
Troubleshooting and Optimization
-
Low Yield: If the yield is unsatisfactory, consider increasing the catalyst loading, using a more electron-rich phosphine ligand, or switching to a different base or solvent.[1]
-
Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst can be added. It is crucial to ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.[1]
-
Homocoupling of Alkyne: If significant formation of the Glaser-Hay coupling byproduct is observed, a copper-free protocol is recommended.
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile method for the synthesis of 5-alkynyl-2-(methylthio)pyrimidine derivatives, which are valuable building blocks in drug discovery. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully implement this important transformation. Careful optimization of the reaction conditions based on the specific terminal alkyne used will be key to achieving high yields and purity.
References
- Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- MDPI. (2021).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
Preparation of 5-Bromo-2-(methylthio)pyrimidine Derivatives for Anticancer Research: Application Notes and Protocols
Introduction: The Strategic Importance of the 5-Bromo-2-(methylthio)pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has rendered pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Their planar structure and hydrogen bonding capabilities allow them to effectively mimic endogenous ligands and interact with the active sites of key enzymes involved in cancer progression, such as protein kinases.[3]
Among the vast landscape of pyrimidine-based compounds, the this compound core represents a particularly strategic starting point for the synthesis of innovative anticancer drug candidates. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the facile introduction of a wide array of aryl and heteroaryl substituents, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological activity.[4] The 2-(methylthio) group, on the other hand, can influence the electronic properties of the pyrimidine ring and provide additional interaction points within a biological target.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent derivatization via Suzuki-Miyaura coupling. Furthermore, it outlines a suite of robust in vitro assays to evaluate the anticancer potential of the synthesized derivatives, offering insights into their possible mechanisms of action.
Part 1: Synthesis of 5-Aryl-2-(methylthio)pyrimidine Derivatives
The synthetic strategy is a two-step process, commencing with the preparation of the key intermediate, this compound, followed by its diversification through Suzuki-Miyaura cross-coupling.
Synthesis of this compound
The synthesis of the this compound starting material is achieved through a nucleophilic substitution reaction.
Protocol 1: Synthesis of this compound
-
Reagents and Materials:
-
5-bromo-2-chloropyrimidine
-
Methyl mercaptan (or sodium thiomethoxide)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in dimethylformamide (DMF).
-
To the stirred solution, slowly add methyl mercaptan (1.0 eq) at room temperature. Caution: Methyl mercaptan is a toxic and volatile substance with a strong odor. This step should be performed in a well-ventilated fume hood. Alternatively, sodium thiomethoxide can be used as a safer alternative.
-
Heat the reaction mixture to 50°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of 5% ethyl acetate in hexane to yield this compound as a white solid.
-
Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple the this compound with various arylboronic acids.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 85-95°C and stir for 12-15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(methylthio)pyrimidine derivative.
-
Part 2: In Vitro Anticancer Activity Evaluation
A tiered approach is recommended for evaluating the anticancer potential of the newly synthesized derivatives. This begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies for the most promising compounds.
Preliminary Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol 3: MTT Assay for Cytotoxicity
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized pyrimidine derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the pyrimidine derivatives in cell culture medium.
-
Treat the cells with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| Derivative 1 | 6.70 ± 1.02[5] | 20.49 ± 2.7[5] | 58.2 ± 5.1[6] |
| Derivative 2 | 37.7 ± 3.6[1] | >100 | 60.9 ± 1.8[6] |
| Derivative 3 | 43.4 ± X.X[2] | >100 | >100 |
Note: The data in this table is illustrative and compiled from various sources on pyrimidine derivatives to demonstrate the format. Actual values will vary based on the specific synthesized compounds.
Mechanistic Studies
For compounds that exhibit significant cytotoxicity, further assays can elucidate their mechanism of action.
This assay determines the effect of the compound on the progression of the cell cycle.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
Cancer cells
-
Synthesized pyrimidine derivative
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
The Annexin V-FITC/PI assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol 5: Apoptosis Assay by Flow Cytometry
-
Materials:
-
Cancer cells
-
Synthesized pyrimidine derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the IC50 concentration of the compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Part 3: Visualizing Workflows and Pathways
Synthetic Workflow
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
The this compound scaffold provides a robust and versatile platform for the development of novel anticancer agents. The synthetic protocols outlined herein are reliable and adaptable for the creation of a diverse library of derivatives. The subsequent in vitro evaluation workflow offers a systematic approach to identify and characterize promising lead compounds. Future research should focus on expanding the diversity of the aryl substituents introduced via the Suzuki-Miyaura coupling and exploring their structure-activity relationships. For the most potent compounds, in vivo studies in animal models will be the next critical step in the drug development pipeline.
References
- IC 50 values of the experimental compounds towards the tested cell lines. (n.d.). ResearchGate.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
- Table 1 IC 50 values of derivatives against cancer cells and relative.... (n.d.). ResearchGate.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). MDPI.
- Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.
- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate.
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024, February 13). Nature.
- Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (n.d.). MDPI.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023, May 5). MDPI.
- Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. (2021, April 26). MDPI.
- New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. (2021, June 5). PubMed.
- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (n.d.). MDPI.
- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (2016, June 22). PubMed.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023, May 5). PubMed.
- Synthesis and SAR oftr[1][2][7]iazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. (n.d.). PubMed.
- Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents. (2020, November 1). Springer.
- Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2017, November). ResearchGate.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of Pyrimidines Using 5-Bromo-2-(methylthio)pyrimidine
Abstract
N-aryl pyrimidine scaffolds are foundational motifs in a multitude of biologically active compounds, driving significant research in medicinal chemistry and drug development.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for the construction of carbon-nitrogen (C-N) bonds, valued for its broad substrate scope and tolerance of diverse functional groups.[4][5] This application note provides a comprehensive, field-proven protocol for the N-arylation of 5-Bromo-2-(methylthio)pyrimidine, a versatile building block for accessing novel chemical entities. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, present optimization strategies, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.
Introduction: The Significance of N-Aryl Pyrimidines
The pyrimidine ring is a privileged heterocycle, forming the core of essential biomolecules and a wide array of approved pharmaceuticals.[6][7] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][7] The strategic introduction of an aryl group onto the pyrimidine nitrogen (N-arylation) profoundly influences the molecule's three-dimensional structure, lipophilicity, and metabolic stability, often leading to enhanced biological potency and target specificity.
The Buchwald-Hartwig amination has revolutionized the synthesis of such compounds, offering a reliable and efficient alternative to harsher classical methods like the Ullmann condensation.[8][9] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds under relatively mild conditions, making it an indispensable tool for the modern synthetic chemist.[10] This guide focuses on the application of this powerful reaction to this compound, providing a robust starting point for the synthesis of diverse compound libraries.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. While seemingly complex, the mechanism can be understood through a sequence of fundamental organometallic steps. The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or formed via ligand exchange from a Pd(0) source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[11][12][13]
The catalytic cycle proceeds as follows:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl halide (this compound), inserting into the carbon-bromine bond. This step forms a new Pd(II) intermediate.[8][14] The reactivity order for the aryl halide generally follows Ar-I > Ar-Br > Ar-Cl.[11]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a palladium-amido complex.[15]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the N-aryl pyrimidine product is ejected from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][15]
The choice of ligand is paramount, as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the cycle and preventing catalyst decomposition.[16][17]
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjahr.com [wjahr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C5-Position of 2-(Methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C5-Functionalized 2-(Methylthio)pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Within this privileged scaffold, the 2-(methylthio)pyrimidine moiety offers a unique combination of chemical reactivity and metabolic properties. The C5-position of this heterocycle is of particular strategic importance; its functionalization allows for the introduction of diverse substituents that can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. These C5-substituted derivatives are pivotal intermediates in the synthesis of novel kinase inhibitors, antiviral agents, and other potential therapeutics.[2]
This comprehensive guide provides a detailed exploration of synthetic methodologies for the targeted functionalization of the C5-position of 2-(methylthio)pyrimidine. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, offering field-proven insights into experimental design, reaction optimization, and troubleshooting. The protocols herein are designed to be self-validating, grounded in established chemical literature, and presented with the clarity and detail required for successful implementation in a research and development setting.
Strategic Overview: Pathways to C5-Functionalization
The functionalization of the C5-position of the electron-deficient pyrimidine ring can be achieved through several key synthetic transformations. The choice of strategy is often dictated by the desired final substituent and the overall synthetic sequence. This guide will focus on three primary pathways:
-
Direct Electrophilic Halogenation: The introduction of a halogen (bromine or iodine) at the C5-position serves as a crucial entry point for subsequent cross-coupling reactions.
-
Directed Lithiation and Borylation: This powerful technique allows for the creation of a C5-boronic ester, a versatile intermediate for Suzuki-Miyaura cross-coupling.
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging a C5-halo or C5-boronic ester intermediate, a wide array of carbon-carbon and carbon-heteroatom bonds can be forged, enabling the introduction of aryl, heteroaryl, alkenyl, and alkynyl moieties.
Sources
Palladium-catalyzed cross-coupling reaction conditions for 5-bromopyrimidines
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidines: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to precisely and efficiently functionalize this heterocycle is paramount for structure-activity relationship (SAR) studies and the discovery of novel drug candidates.[3] 5-Bromopyrimidine stands out as a versatile and commercially available building block for these synthetic endeavors.[3][4]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[5][6] This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and practical considerations for the successful application of these reactions to 5-bromopyrimidines.
The Engine of Transformation: The General Catalytic Cycle
At the heart of these reactions lies a common catalytic cycle centered on a palladium catalyst, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is crucial for rational troubleshooting and optimization.
The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[5]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings) : The coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the bromide. For amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[3][7]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for its mild conditions, the commercial availability of a vast array of boronic acids and esters, and the generally non-toxic nature of its boron-containing byproducts.[4][9] It is a cornerstone for creating biaryl and heteroaryl-aryl structures.[2][9]
Causality Behind Experimental Choices:
-
Catalyst : Pd(PPh₃)₄ is a classic, reliable choice, though more active pre-catalysts are often used for challenging substrates.[2][9] Catalyst loading is typically between 1-5 mol%.[2][10]
-
Base : A base is essential for the transmetalation step.[11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[2][11] The choice can depend on the acidity of the boronic acid and the sensitivity of functional groups.
-
Solvent : A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is frequently used to dissolve both the organic reagents and the inorganic base.[2][9]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent | Typical Loading/Conc. | Purpose |
| Aryl Halide | 5-Bromopyrimidine | 1.0 equiv | Electrophilic partner |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 equiv | Nucleophilic partner |
| Pd Catalyst | Pd(PPh₃)₄ | 2 - 5 mol% | Catalyst |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equiv | Activates boronic acid for transmetalation |
| Solvent | 1,4-Dioxane / H₂O | 4:1 v/v (0.1 - 0.2 M) | Solubilizes reagents |
| Temperature | 80 - 100 °C | - | Provides activation energy |
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
-
Preparation : To a dry Schlenk flask, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[2]
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[12]
-
Solvent Addition : Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane and water, 4:1 v/v).[2][9]
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[12]
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[1] This reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system of palladium and a copper(I) salt.[1] The resulting 5-alkynylpyrimidines are valuable intermediates for creating more complex structures.[1]
Causality Behind Experimental Choices:
-
Palladium Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are frequently used.[1]
-
Copper(I) Co-catalyst : CuI is the standard co-catalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[1]
-
Base : An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.[1][12]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Protocol 2: Sonogashira Coupling at Room Temperature
-
Preparation : To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).[1]
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).[1]
-
Solvent and Reagent Addition : Add anhydrous THF, followed by triethylamine (2.0-3.0 equiv) and the terminal alkyne (1.1 - 1.5 equiv) via syringe.[1]
-
Reaction : Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC or LC-MS. For less reactive substrates, gentle heating (60-100 °C) may be required.[1]
-
Workup : Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.[1]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Heck Coupling: Vinylation of the Pyrimidine Core
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of aryl halides with alkenes, forming a new C-C bond and providing a direct route to substituted alkenes.[13][14] This reaction is highly valuable for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.[5]
Causality Behind Experimental Choices:
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species.[13][14]
-
Ligand : Phosphine ligands are often added to stabilize the catalyst and improve reactivity, especially for less reactive aryl bromides.[13]
-
Base : An organic base, such as triethylamine (Et₃N), is typically used to neutralize the HBr generated during the catalytic cycle.[13]
-
Solvent : Polar aprotic solvents like acetonitrile (MeCN) or DMF are common.[13]
Table 2: Representative Conditions for Heck Coupling
| Component | Example Reagent | Typical Loading/Conc. | Purpose |
| Aryl Halide | 5-Bromopyrimidine | 1.0 equiv | Electrophilic partner |
| Alkene | e.g., Ethyl acrylate | 1.2 - 1.5 equiv | Olefinic partner |
| Pd Catalyst | Pd(OAc)₂ | 1 - 5 mol% | Pre-catalyst |
| Base | Et₃N or K₂CO₃ | 2.0 - 3.0 equiv | Neutralizes HBr byproduct |
| Solvent | Acetonitrile or DMF | 0.2 - 0.5 M | Solvent |
| Temperature | 80 - 140 °C | - | High activation energy often required |
Protocol 3: Heck Coupling of 5-Bromopyrimidine with Ethyl Acrylate
-
Preparation : To a solution of 5-bromopyrimidine (1.0 equiv) and palladium acetate (0.05 equiv) in acetonitrile, add ethyl acrylate (1.5 equiv) and triethylamine (3.0 equiv) at room temperature.[13]
-
Reaction : Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-100 °C) and monitor by TLC or LC-MS.[13][15]
-
Workup : After complete consumption of the substrate, cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst.[13]
-
Purification : Concentrate the filtrate in vacuo. Purify the resulting crude material by flash column chromatography to yield the desired product.[13]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[7][16] This reaction has profoundly impacted medicinal chemistry, where the arylamine motif is ubiquitous.[3][16]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System : This is the most critical parameter. The reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that facilitate the challenging reductive elimination step to form the C-N bond.[16][17][18] Palladium pre-catalysts are often complexed with these ligands.
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently used.[17][19]
-
Solvent : Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base.[17]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example Reagent | Typical Loading/Conc. | Purpose |
| Aryl Halide | 5-Bromopyrimidine | 1.0 equiv | Electrophilic partner |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv | Nucleophilic partner |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% | Palladium source |
| Ligand | XPhos or BrettPhos | 2 - 4 mol% | Facilitates catalytic cycle |
| Base | NaOt-Bu or K₃PO₄ | 1.5 - 2.5 equiv | Promotes formation of Pd-amido complex |
| Solvent | Toluene or Dioxane | 0.2 - 1.0 M | Anhydrous solvent |
| Temperature | 80 - 110 °C | - | Provides activation energy |
Protocol 4: Buchwald-Hartwig Amination of 5-Bromopyrimidine
-
Preparation : In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOt-Bu) to a dry reaction vessel.
-
Reagent Addition : Add the anhydrous solvent (e.g., toluene), followed by 5-bromopyrimidine and the amine coupling partner.
-
Reaction : Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Stille and Negishi Couplings: Alternative C-C Bond Formations
While the Suzuki coupling is often the first choice, Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings offer powerful alternatives, particularly when the required organoboron compound is unstable or difficult to prepare.[20][21][22]
-
Stille Coupling : Employs air- and moisture-stable organostannanes.[22][23] A major advantage is the tolerance of a wide variety of functional groups.[8][23] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[8][24]
-
Negishi Coupling : Utilizes highly reactive organozinc reagents, which often allows for reactions to proceed under milder conditions and with faster reaction times compared to other methods.[20] However, organozinc reagents are moisture-sensitive and often need to be prepared in situ.[20]
Protocol 5: General Procedure for Stille Coupling
-
Preparation : In a Schlenk flask under an inert atmosphere, dissolve 5-bromopyrimidine (1.0 equiv), the organostannane (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent like THF or DMF.
-
Additives (Optional) : In some cases, a copper(I) salt (e.g., CuI) or a lithium salt (e.g., LiCl) is added to accelerate the transmetalation step.[24]
-
Reaction : Heat the mixture (typically 60-100 °C) until the starting material is consumed.
-
Workup : Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of KF (to precipitate tin byproducts as insoluble fluorides) and brine.[8]
-
Purification : Dry, concentrate, and purify by column chromatography.
Protocol 6: General Procedure for Negishi Coupling
-
Preparation of Organozinc Reagent : The organozinc reagent is typically prepared in situ by treating an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂) or from an organic halide and activated zinc metal.
-
Coupling : In a separate flask under a strict inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂) to a solution of 5-bromopyrimidine in anhydrous THF.
-
Reaction : Add the freshly prepared organozinc solution to the reaction mixture and stir at room temperature or with gentle heating until completion.
-
Workup : Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, and wash with brine.
-
Purification : Dry, concentrate, and purify by standard methods.
Practical Insights: A Workflow for Success
Choosing the right conditions is critical. The following workflow provides a logical approach to experimental design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heck Coupling | NROChemistry [nrochemistry.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. Negishi coupling - Wikipedia [en.wikipedia.org]
- 21. Negishi Coupling [organic-chemistry.org]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
- 23. organicreactions.org [organicreactions.org]
- 24. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-Bromo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(methylthio)pyrimidine stands as a cornerstone building block in modern medicinal chemistry, offering a versatile and strategically functionalized scaffold for the synthesis of a diverse array of bioactive molecules. Its unique electronic properties and the differential reactivity of its substituents—the C5-bromine and the C2-methylthio group—provide medicinal chemists with a powerful tool for molecular diversification. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of kinase inhibitors. Detailed protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions, are presented, alongside a case study illustrating the synthesis of a pyrido[2,3-d]pyrimidine kinase inhibitor scaffold.
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine core is a privileged heterocyclic motif in drug discovery, forming the structural basis of numerous clinically approved therapeutics.[1] Its ability to mimic the purine bases of DNA and RNA allows for critical interactions with a wide range of biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a pivotal class of targeted therapies.[2]
This compound is an exemplary starting material for the construction of kinase inhibitor libraries. The bromine atom at the C5 position is amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to probe the kinase ATP-binding site. Concurrently, the methylthio group at the C2 position can be strategically manipulated, either by displacement with nucleophiles or by oxidation to a more reactive sulfone, to further elaborate the molecular structure and fine-tune pharmacological properties.
Key Synthetic Transformations
The synthetic versatility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions at the C5 position. These reactions are foundational in modern organic synthesis for their reliability and broad functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the biaryl structures common in many kinase inhibitors.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base, such as K₂CO₃ or K₃PO₄, is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(methylthio)pyrimidine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position. This is particularly useful for synthesizing compounds that can form key hydrogen bond interactions within the kinase hinge region.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically requires a palladium pre-catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, making it a more potent nucleophile.
-
Inert Atmosphere: The palladium catalysts and ligands are often air-sensitive, necessitating the use of an inert atmosphere (nitrogen or argon).
Experimental Protocol: General Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry reaction vessel.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine and a terminal alkyne. The resulting alkynylpyrimidines are valuable intermediates that can undergo further transformations or act as bioactive molecules themselves.
Causality Behind Experimental Choices:
-
Dual Catalysis: This reaction uniquely employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used, which also serves as a solvent in some cases.
-
Inert Conditions: To prevent oxidative homocoupling of the alkyne (Glaser coupling), the reaction is run under an inert atmosphere.
Experimental Protocol: General Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and Et₃N (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Application Case Study: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold
This section details the synthesis of a fused pyrimidine scaffold, a core structure in many kinase inhibitors, starting from a derivative of this compound. This multi-step synthesis showcases the strategic application of cross-coupling and cyclization reactions.[3]
Workflow Diagram:
Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine scaffold.
Protocol 1: Stille Coupling of Methyl this compound-4-carboxylate
This protocol describes the coupling of an organotin reagent to the C5 position of the pyrimidine ring.[3]
Materials:
-
Methyl this compound-4-carboxylate (1.0 eq)
-
1-Propynyltri-n-butyltin (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Copper(I) iodide (CuI) (0.03 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of methyl this compound-4-carboxylate (3.00 g, 11.4 mmol) in DMF (30 mL), add 1-propynyltri-n-butyltin (4.17 mL, 13.7 mmol), Pd(PPh₃)₄ (395 mg, 0.34 mmol), copper iodide (65 mg, 0.34 mmol), and Et₃N (1.6 mL, 11 mmol).[3]
-
Heat the reaction to 90 °C under microwave irradiation for 40 minutes.[3]
-
Dilute the reaction with ethyl acetate, wash with water and brine, then dry and concentrate under reduced pressure.[3]
-
Purify the residue by flash column chromatography to yield the coupled product.[3]
Protocol 2: Amidation and Intramolecular Heck Cyclization
This protocol details the conversion of the ester to an amide followed by a palladium-catalyzed intramolecular cyclization to form the fused ring system.[3]
Materials:
-
Methyl 5-alkenyl-2-(methylthio)pyrimidine-4-carboxylate (from previous step)
-
Allylamine
-
Methanol (MeOH)
-
Hunig's base (N,N-Diisopropylethylamine)
-
Herrmann's catalyst (trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))
-
N,N-Dimethylacetamide (DMA)
Procedure (Amidation):
-
Treat a solution of the starting ester (e.g., 1.00 g, 3.80 mmol) in MeOH (16 mL) with allylamine (3.00 mL, 40.0 mmol).[3]
-
Heat the reaction to 90 °C for 18 hours in a sealed tube.[3]
-
Concentrate the reaction under reduced pressure and purify by flash column chromatography to obtain the N-allyl-carboxamide intermediate.[3]
Procedure (Intramolecular Heck Cyclization):
-
Heat a solution of the N-allyl-carboxamide intermediate (745 mg, 2.6 mmol), Hunig's base (1.80 mL, 10.3 mmol), and Herrmann's catalyst (50 mg, 0.053 mmol) in DMA (14 mL) to 150 °C in a sealed tube for 18 hours.[3]
-
Dilute the reaction with dichloromethane (DCM) and quench with brine.[3]
-
Extract the aqueous layer with DCM, and wash the combined organic layers with water, then dry and concentrate.[3]
-
Purify the residue by flash column chromatography to yield the final pyrido[2,3-d]pyrimidine scaffold.[3]
Data Summary
The following table summarizes typical reaction conditions for the key transformations discussed. Optimization is often required for specific substrates.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 |
| Sonogashira | Pd(PPh₃)₄ (3) / CuI (5) | - | Et₃N (3) | THF | Room Temp. |
| Intramolecular Heck | Herrmann's Cat. (2) | - | Hunig's Base (4) | DMA | 150 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of bioactive molecules, particularly kinase inhibitors. The strategic functionalization of the C5-bromo and C2-methylthio positions through robust and well-established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, provides a reliable pathway to novel chemical entities. The protocols and strategies outlined in this guide serve as a foundational resource for researchers engaged in the design and synthesis of next-generation therapeutics.
References
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. (2014). RSC Publishing.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
- Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). PubMed Central.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- Syk inhibitors. (n.d.). PubMed.
- Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. (2023). PubMed.
- Discovery and development of spleen tyrosine kinase (SYK) inhibitors. (n.d.). PubMed.
- SYK-specific tyrosine kinase inhibitors: Low Research Lab. (n.d.). Purdue Chemistry.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). NIH.
- Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (n.d.). PubMed.
- Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya. (n.d.). Chimica Techno Acta.
- Pyridazine based inhibitors of p38 MAPK. (n.d.). PubMed.
- Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. (n.d.). PubMed.
Sources
Application Notes & Protocols for the Scale-Up Synthesis of 5-Bromo-2-(methylthio)pyrimidine
Abstract
5-Bromo-2-(methylthio)pyrimidine is a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, valued for its versatile reactivity in creating more complex molecular architectures.[1][2] This document provides a comprehensive guide for the scale-up synthesis of this compound, moving from laboratory-scale procedures to a robust protocol suitable for pilot plant or manufacturing environments. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, address critical safety considerations for large-scale production, and outline analytical methods for quality control. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.
Introduction and Rationale
The pyrimidine scaffold is a foundational motif in a vast array of biologically active molecules, including antiviral and anticancer agents.[3][4] The strategic placement of a bromine atom at the 5-position and a methylthio group at the 2-position of the pyrimidine ring offers two distinct points for further chemical modification. The bromine atom is amenable to transition-metal-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to sulfoxide or sulfone derivatives, expanding the synthetic possibilities.[3]
While numerous lab-scale syntheses exist, scaling up production presents significant challenges related to reaction control, heat management, reagent handling, and safety. This guide outlines a validated pathway starting from the commercially available 5-Bromo-2-chloropyrimidine, focusing on a nucleophilic aromatic substitution (SNAr) reaction. The causality behind each procedural step is explained to empower the user with a deep understanding of the process, ensuring both efficiency and safety.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, particularly at the 2- and 4-positions, facilitating attack by nucleophiles. In this protocol, the thiomethoxide ion (CH₃S⁻) acts as the nucleophile, displacing the chloride at the 2-position of 5-Bromo-2-chloropyrimidine.
Overall Reaction:
5-Bromo-2-chloropyrimidine + Sodium Thiomethoxide → this compound + Sodium Chloride
The choice of sodium thiomethoxide is deliberate for scale-up operations as it is a more manageable solid compared to the highly volatile and foul-smelling methyl mercaptan gas, which is often used in lab-scale preparations.[5][6]
Caption: Overall reaction scheme for the synthesis.
Materials, Reagents, and Equipment
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 5-Bromo-2-chloropyrimidine | 32779-36-5 | 193.45 | Solid, irritant |
| Sodium thiomethoxide | 5188-07-8 | 70.09 | Solid, flammable, stench |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Liquid, reproductive toxin |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid, flammable |
| Hexane | 110-54-3 | 86.18 | Liquid, flammable, neurotoxin |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Solid, hygroscopic |
| Deionized Water | 7732-18-5 | 18.02 | Liquid |
| Silica Gel (100-200 mesh) | 7631-86-9 | 60.08 | Solid, for chromatography |
Table 2: Recommended Equipment for Scale-Up
| Equipment | Purpose | Key Specifications for Scale-Up |
| Jacketed Glass Reactor | Main reaction vessel | Appropriate volume, bottom-outlet valve, overhead stirrer |
| Temperature Control Unit (TCU) | Heating and cooling | Precise temperature control (±1°C), sufficient heating/cooling power |
| Addition Funnel / Dosing Pump | Controlled reagent addition | Graduated, pressure-equalizing or a calibrated pump for solids/solutions |
| Condenser | Solvent reflux and vapor control | High surface area (e.g., Allihn or coil type) |
| Inert Gas System (N₂/Ar) | Maintain inert atmosphere | Manifold with bubbler to prevent air/moisture ingress |
| Scrubber System | Neutralize off-gases | Caustic (e.g., NaOH) scrubber for acidic gases and thiols |
| Separation Funnel / Extractor | Liquid-liquid extraction | Large volume, appropriate for the batch size |
| Rotary Evaporator | Solvent removal | Sized for the volume of solvent to be removed |
| Vacuum Oven | Product drying | Temperature and pressure control |
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of ~240 g of the final product. Adjustments may be necessary based on specific equipment and safety assessments.
Step 1: Reactor Preparation and Inerting
-
Setup: Assemble a clean, dry 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and an inlet for inert gas.
-
Inerting: Purge the entire system with nitrogen or argon for at least 30 minutes to displace all oxygen and moisture. Maintain a gentle positive pressure of inert gas throughout the reaction. The rationale is to prevent side reactions and ensure the stability of the reagents.
Step 2: Reagent Charging
-
To the inerted reactor, add 5-Bromo-2-chloropyrimidine (300 g, 1.55 mol, 1.0 eq).
-
Add N,N-Dimethylformamide (DMF, 3 L).
-
Begin stirring the mixture at a moderate speed (e.g., 150-200 RPM) to form a solution or a fine slurry.
Step 3: Reaction Execution and Monitoring
-
Reagent Addition: Slowly add sodium thiomethoxide (119 g, 1.70 mol, 1.1 eq) portion-wise over 30-45 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction.
-
Heating: Once the addition is complete, use the TCU to heat the reaction mixture to 50°C.[5][6]
-
Monitoring: Maintain the temperature at 50°C and stir for 3-5 hours. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: 10% Ethyl Acetate in Hexane. The product spot should have a lower Rf than the starting material.
-
Endpoint: The reaction is considered complete when the starting material (5-Bromo-2-chloropyrimidine) is consumed (<1% by HPLC).
-
Step 4: Work-up and Product Isolation
-
Cooling: Cool the reaction mixture to room temperature (20-25°C).
-
Quenching: Carefully and slowly pour the reaction mixture into a separate vessel containing 10 L of cold deionized water with stirring. This will precipitate the crude product and dissolve inorganic salts. Safety Note: This step should be performed in a well-ventilated area.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel or extractor. Extract the product with ethyl acetate (3 x 2 L).
-
Washing: Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 x 1 L) to remove residual DMF and salts.
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 5: Purification
-
Recrystallization (Preferred for Scale-Up): Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Column Chromatography (Alternative): If necessary, the crude product can be purified by column chromatography using silica gel (100-200 mesh) with a gradient eluent system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% EtOAc/Hexane).[5]
Step 6: Drying and Characterization
-
Dry the purified white solid in a vacuum oven at 40-45°C until a constant weight is achieved.
-
Expected Yield: 240-260 g (75-80%).
-
Characterization:
Critical Process Safety Considerations
Scaling up chemical synthesis requires a rigorous approach to safety. A thorough risk assessment must be conducted before commencing any work.
Caption: A workflow for ensuring process safety.
Hazard Analysis & Mitigation
-
Sodium Thiomethoxide: Flammable solid with a powerful, unpleasant odor. Handle only in a well-ventilated fume hood, away from ignition sources. The use of a scrubber is highly recommended.
-
N,N-Dimethylformamide (DMF): A known reproductive toxin. Avoid inhalation and skin contact. Be aware that DMF can lower the decomposition temperature of some reagents, although this specific reaction is run at a mild temperature.[8]
-
Brominated Compounds: Generally irritants. Avoid creating dust when handling the solid starting material and product.[9][10]
-
Exothermic Reaction: The initial reaction can be exothermic. Controlled, portion-wise addition of the nucleophile and a reliable temperature control system are essential to prevent a runaway reaction.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.
-
Respiratory Protection: For weighing and transferring solids, a respirator with appropriate cartridges may be necessary based on the risk assessment.[9]
Waste Management
-
Liquid Waste: Halogenated and non-halogenated organic wastes must be collected in separate, properly labeled containers.
-
Aqueous Waste: The aqueous layers from the work-up should be neutralized if necessary and disposed of according to local regulations.
-
Solid Waste: Contaminated silica gel and filter aids should be disposed of as solid chemical waste.
Analytical Quality Control
To ensure the final product meets the required standards for subsequent use, a panel of quality control tests should be performed.
Table 3: Quality Control Specifications
| Test Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H NMR, Mass Spectrometry |
| Purity | ≥ 97.0% | HPLC |
| Melting Point | 63 - 68 °C | Melting Point Apparatus |
| Residual Solvents | To be defined based on use (e.g., <0.5% EtOAc) | GC-HS |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor quality of sodium thiomethoxide (degraded by moisture/air).- Inefficient stirring. | - Extend reaction time and re-verify by HPLC.- Use freshly opened or properly stored sodium thiomethoxide.- Increase stirring speed to ensure good mixing. |
| Low Yield | - Product loss during aqueous work-up (incomplete extraction).- Premature precipitation during quenching.- Loss during purification. | - Perform an additional extraction of the aqueous layer.- Ensure vigorous stirring during the quench.- Optimize recrystallization solvent system. |
| Product is Oily or Discolored | - Residual DMF or other high-boiling solvents.- Presence of impurities. | - Ensure thorough washing with water/brine during work-up.- Dry the product under high vacuum for an extended period.- Re-purify by recrystallization or chromatography. |
References
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Carbon disulfide. [Link]
- Wikipedia. Carbon disulfide. [Link]
- Centers for Disease Control and Prevention. Carbon Disulfide | NIOSH. [Link]
- National Center for Biotechnology Information. Carbon Disulfide Acute Exposure Guideline Levels. [Link]
- Scientific Update. (2024, February 19). A Dangerous Bromance. [Link]
- ACS Publications. (2021, May 17).
- Environmental Protection Agency. Carbon disulfide. [Link]
- YouTube. (2024, June 7).
- National Center for Biotechnology Information. (2019, June 4).
- ResearchGate. Scheme 1.
- ResearchGate. (2025, October 16). (PDF)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound 97 14001-67-3 [sigmaaldrich.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Application Note: Analytical Strategies for Monitoring Reactions of 5-Bromo-2-(methylthio)pyrimidine
Introduction
5-Bromo-2-(methylthio)pyrimidine is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its di-functional nature, possessing a reactive bromine atom and a methylthio group, allows for diverse synthetic transformations, including palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2] Effective and efficient monitoring of these reactions is critical to optimize reaction conditions, determine endpoints, and ensure the purity of intermediates and final products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for tracking reactions involving this versatile scaffold.
The principles discussed herein are grounded in established chromatographic and mass spectrometric theories, providing a robust framework for methodological development. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable and reproducible data.
Part 1: Thin-Layer Chromatography (TLC) - The Rapid Reaction Compass
TLC is an indispensable technique for the qualitative monitoring of organic reactions.[3] Its simplicity, speed, and low cost make it the first line of analysis for quickly assessing the consumption of starting materials and the formation of products.[4][5]
The Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[4] The separation is driven by the polarity of the compounds. In a normal-phase TLC system (with a polar stationary phase like silica gel), less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.[6]
Developing a TLC Method for this compound Reactions
The key to successful TLC monitoring is selecting an appropriate mobile phase that provides good separation between the starting material, product, and any significant byproducts.
Protocol 1: TLC Method Development
-
Plate Preparation: Use commercially available silica gel 60 F254 plates.[7] With a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the plate.[8]
-
Sample Spotting:
-
Prepare dilute solutions (approx. 1 mg/mL) of the starting material (this compound) and, if available, the expected product in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, spot the starting material on the left of the origin, the reaction mixture in the middle, and a "co-spot" (reaction mixture spotted on top of the starting material) on the right.[8] The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially when Rf values are close.[8]
-
-
Developing the Plate:
-
Place a small amount of the chosen developing solvent system (mobile phase) into a TLC chamber (a beaker with a watch glass cover will suffice).[8] Ensure the solvent level is below the baseline on the TLC plate.[9]
-
Place the spotted TLC plate into the chamber and cover it. Allow the solvent to ascend the plate by capillary action.[4]
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[8]
-
-
Visualization:
-
Most organic compounds, including pyrimidine derivatives, are not colored.[6] The primary method of visualization is a UV lamp.[9] Commercially available TLC plates often contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[10] UV-active compounds will appear as dark spots because they quench this fluorescence.[11] Circle the observed spots with a pencil.[9]
-
Further visualization can be achieved using an iodine chamber or chemical stains.[12] An iodine chamber, where the plate is exposed to iodine vapor, will stain organic compounds as temporary yellow-brown spots.[10] Stains like potassium permanganate can be used for general detection of oxidizable compounds.[11]
-
Table 1: Recommended Starting Solvent Systems for TLC
| Polarity of Expected Product | Starting Solvent System (v/v) | Rationale |
| Non-polar to Moderately Polar | Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 1:1) | A common and effective system for a wide range of organic compounds.[7] The ratio can be adjusted to optimize separation. |
| More Polar | Dichloromethane:Methanol (e.g., 99:1, 95:5) | Suitable for more polar products, such as those containing amine or alcohol functionalities. |
| Basic Compounds (e.g., Amines) | Hexanes:Ethyl Acetate with 1% Triethylamine | The addition of a small amount of a basic modifier like triethylamine can prevent streaking of basic compounds on the acidic silica gel. |
Interpreting the TLC Plate:
-
Reaction Start (T=0): A single spot corresponding to the starting material should be visible in the reaction lane.
-
Reaction Progress: As the reaction proceeds, the starting material spot will diminish in intensity, and a new spot corresponding to the product will appear.
-
Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible by TLC.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - For Quantitative Insight and Mass Confirmation
LC-MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry (MS).[13] This hyphenated technique is invaluable in pharmaceutical development for its sensitivity, selectivity, and ability to provide molecular weight information.[14][15] It allows for quantitative analysis of reaction progress and confirmation of product identity.[16][17]
The Principle of LC-MS
An LC-MS system first separates the components of a mixture in the liquid phase using an HPLC column.[17] The separated components then elute from the column and are introduced into the mass spectrometer. In the MS, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[13] The output is a chromatogram showing signal intensity versus retention time, with each point on the chromatogram corresponding to a mass spectrum.[17]
Developing an LC-MS Method for this compound Reactions
A typical reversed-phase LC-MS method is suitable for analyzing pyrimidine derivatives.
Protocol 2: General Purpose LC-MS Method
-
Sample Preparation:
-
Take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Dilute it significantly with the mobile phase (e.g., 1:1000 with 50:50 Acetonitrile:Water). This is crucial to avoid saturating the detector and contaminating the instrument.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.[18]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. (Formic acid helps to protonate the analytes, leading to better ionization in positive ion mode).
-
Gradient: A generic gradient can be used for initial screening, for example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3-0.5 mL/min.[18]
-
Injection Volume: 1-5 µL.[18]
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for pyrimidine derivatives, as the nitrogen atoms are readily protonated.
-
Scan Range: A mass range of 100-500 m/z should be sufficient to detect the starting material, product, and common byproducts.
-
Data Acquisition: Full scan mode is used to get an overview of all ions present.[15] For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity and specificity.[17][19]
-
Table 2: Expected Mass-to-Charge Ratios (m/z) for Key Species
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| This compound | C₅H₅BrN₂S | 203.94 | 204.95 / 206.95 (due to Br isotopes) |
| Example Product: 5-Phenyl-2-(methylthio)pyrimidine (from Suzuki Coupling) | C₁₁H₁₀N₂S | 202.06 | 203.07 |
| Example Product: 5-(Phenylamino)-2-(methylthio)pyrimidine (from Buchwald-Hartwig Amination) | C₁₁H₁₁N₃S | 217.07 | 218.08 |
Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), which is a definitive indicator of a bromine-containing compound.[20]
Interpreting LC-MS Data
-
The Chromatogram: The primary output is the Total Ion Chromatogram (TIC), which plots the total ion intensity against retention time.[17] Each peak in the TIC represents a component eluting from the LC column.
-
The Mass Spectrum: By clicking on a peak in the chromatogram, you can view the corresponding mass spectrum.[21] This spectrum plots ion abundance against the m/z ratio.
-
Tracking the Reaction:
-
Identify the peak corresponding to the starting material by its retention time and the characteristic [M+H]⁺ and [M+2+H]⁺ ions in its mass spectrum.
-
As the reaction proceeds, a new peak for the product will appear at a different retention time. Confirm its identity by checking if its mass spectrum shows the expected [M+H]⁺ ion for the product.
-
The reaction progress can be quantified by comparing the peak areas of the starting material and the product in the chromatogram.
-
Conclusion
The judicious application of TLC and LC-MS provides a comprehensive analytical toolkit for monitoring reactions involving this compound. TLC serves as a rapid, qualitative guide for real-time reaction tracking at the bench, while LC-MS offers quantitative data and definitive mass confirmation, which are essential for rigorous process development and quality control in a research and pharmaceutical setting. By following the protocols and principles outlined in this application note, scientists can confidently and accurately track their chemical transformations, leading to more efficient synthesis and higher purity compounds.
References
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Dolan, J. W. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4). [Link]
- American Pharmaceutical Review. (n.d.). Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation).
- Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
- LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates.
- Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
- News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- LibreTexts Chemistry. (2025). 5.7: Visualizing TLC Plates.
- University of York, Chemistry Teaching Labs. (n.d.). Thin Layer Chromatography.
- University of York, Chemistry Teaching Labs. (n.d.). Visualising plates.
- Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of Rochester, Department of Chemistry. (n.d.). How to Monitor by TLC.
- Scilit. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography.
- YouTube. (2025). How Do You Interpret Data From An LC-MS?
- CHROMacademy. (n.d.). LC-MS Interpretation.
- Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 52(Pt 1), 18–38. [Link]
- News-Medical.Net. (2018). How to Read LC-MS Chromatograms.
- Moorthy, M. K., et al. (2023). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. Journal of Pharmaceutical and Biomedical Analysis, 236, 115723. [Link]
- Stanković, N., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6524. [Link]
- Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug Design and Research, 9(1). [Link]
- van Gennip, A. H., et al. (1981). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism.
- Zhang, Y., et al. (2020). Development and validation of a sensitive LC-MS/MS method for the quantitation of IMB-YH-4py5-2H, an antituberculosis candidate, and its application to the pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 181, 113098. [Link]
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(7), 1269-1280. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
- Organic Process Research & Development. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development, 16(3), 424-433. [Link]
- Schmidt, M. G. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Vaddypally, S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 86(17), 11777-11786. [Link]
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Monitoring Chemical Reactions: Process & Example - Video | Study.com [study.com]
- 4. microbenotes.com [microbenotes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. news-medical.net [news-medical.net]
- 14. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. Development and validation of a sensitive LC-MS/MS method for the quantitation of IMB-YH-4py5-2H, an antituberculosis candidate, and its application to the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromacademy.com [chromacademy.com]
- 21. m.youtube.com [m.youtube.com]
Application and Protocol for the Purification of 5-Bromo-2-(methylthio)pyrimidine via Column Chromatography
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.
Abstract: This comprehensive application note provides a detailed protocol for the purification of 5-Bromo-2-(methylthio)pyrimidine using silica gel column chromatography. The document elucidates the underlying chemical principles governing the separation, offers a step-by-step methodology, and includes guidance on process optimization and troubleshooting. This guide is designed to equip researchers with the necessary knowledge to achieve high purity of this critical building block, which is frequently utilized in the synthesis of pharmaceutical and agrochemical agents.[1][2][3]
Introduction: The Rationale for Chromatographic Purification
This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of bioactive molecules.[1][3] The pyrimidine core is a prevalent scaffold in numerous clinically significant drugs.[1][4] The strategic placement of the bromine atom and the methylthio group provides reactive handles for further chemical modifications, making it a versatile precursor in drug discovery and development.[1]
Synthetic routes to this compound, such as the nucleophilic substitution of 5-bromo-2-chloropyrimidine with a methyl mercaptan source, often yield a crude product containing unreacted starting materials, by-products, and other impurities.[5] For subsequent synthetic steps and for ensuring the integrity of biological screening data, the purification of this intermediate to a high degree of purity is paramount.
Column chromatography, particularly flash chromatography, is the method of choice for this purification task.[6] This technique leverages the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). The separation is governed by the polarity of the molecules; more polar compounds will have a stronger interaction with the polar silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the less polar mobile phase.[7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂S | [8] |
| Molecular Weight | 205.08 g/mol | [8] |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Melting Point | 63-68 °C | [8] |
| Polarity | Moderately polar | Inferred from structure |
The presence of the pyrimidine ring with its two nitrogen atoms, along with the sulfur atom of the methylthio group, imparts a degree of polarity to the molecule. However, the bromine atom and the overall molecular structure result in a compound that is not excessively polar, making it well-suited for normal-phase chromatography on silica gel.
The Science of Separation: Selecting the Stationary and Mobile Phases
The Stationary Phase: Why Silica Gel?
Silica gel (SiO₂) is the most common stationary phase in normal-phase column chromatography for several key reasons:
-
High Polarity: The surface of silica gel is rich in silanol groups (Si-OH), which are highly polar and can form hydrogen bonds with polar analytes. This strong interaction is the basis for the separation of compounds with differing polarities.
-
High Surface Area: Chromatographic grade silica gel has a very large surface area, providing ample sites for interaction with the molecules in the mixture, which leads to better separation efficiency.
-
Inertness: Silica gel is relatively inert and does not typically react with the compounds being separated, although highly acid-sensitive compounds may require deactivation of the silica.
-
Versatility: It is effective for a wide range of organic compounds, including heterocyclic molecules like pyrimidine derivatives.
For the purification of this compound, a standard grade of silica gel with a particle size of 100-200 mesh is recommended.
The Mobile Phase: A Balancing Act of Polarity
The choice of the mobile phase (eluent) is critical for a successful separation. The eluent's role is to move the components of the mixture through the column. The polarity of the eluent directly competes with the stationary phase for interaction with the analytes.
A common and effective mobile phase for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A well-established starting point is a mixture of hexane and ethyl acetate .
To determine the optimal ratio of these solvents, Thin Layer Chromatography (TLC) is an indispensable tool.[7] The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35.[7]
-
An Rf value in this range indicates that the compound has a moderate affinity for both the stationary and mobile phases, which allows for good separation from impurities. [7]
-
If the Rf is too high (>0.5), the compound will elute too quickly with the solvent front, resulting in poor separation from less polar impurities.
-
If the Rf is too low (<0.2), the compound will remain strongly adsorbed to the silica gel, leading to a long elution time and broad peaks, which can co-elute with more polar impurities.
For this compound, a mobile phase of 5% ethyl acetate in hexane has been shown to be an effective starting point.
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.
Sources
- 1. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. Buy this compound | 14001-67-3 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scispace.com [scispace.com]
- 5. 5-溴-2-(甲巯基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 97 14001-67-3 [sigmaaldrich.com]
- 7. Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | C7H7BrN2O2S | CID 2794729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(methylthio)pyrimidine
Answering the user's request.
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-2-(methylthio)pyrimidine (CAS No. 14001-67-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. As a key intermediate in the development of various pharmaceutical agents, optimizing its synthesis for yield and purity is paramount.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most widely reported and dependable method is the nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and a methylthiolating agent.[2][3] The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. Methyl mercaptan or its more easily handled salt, sodium thiomethoxide, serves as the nucleophile, displacing the chloride to form the desired thioether linkage.
Q2: What are the key reagents and their functions in this synthesis?
| Reagent | Function | Mechanistic Rationale |
| 5-Bromo-2-chloropyrimidine | Electrophile / Starting Material | The pyrimidine ring is electron-deficient, and the chlorine at the C2 position is a good leaving group, making it susceptible to nucleophilic attack. |
| Methyl Mercaptan (CH₃SH) or Sodium Thiomethoxide (NaSMe) | Nucleophile | Provides the methylthio group (–SMe) that displaces the chloride. NaSMe is often preferred as it is a stronger nucleophile and avoids the direct handling of volatile and odorous methyl mercaptan gas. |
| Dimethylformamide (DMF) | Aprotic Polar Solvent | A high-boiling, polar aprotic solvent is ideal for SNAr reactions. It effectively solvates the cationic species (like Na⁺) without interfering with the nucleophile's reactivity, facilitating the reaction.[1] |
| Base (e.g., K₂CO₃, NaH if using CH₃SH) | Proton Scavenger | If using methyl mercaptan directly, a non-nucleophilic base is required to deprotonate it in situ to form the more reactive thiolate anion (⁻SMe). |
Q3: What is a realistic yield for this synthesis?
Under optimized conditions, yields of approximately 75% are consistently achievable for this reaction on a laboratory scale.[2][3] Yields significantly below this benchmark often indicate issues with reagent quality, reaction conditions, or workup procedures, which are addressed in the troubleshooting section below.
Q4: What are the critical safety precautions for handling the reagents involved?
Safety is paramount. This compound itself is classified as harmful if swallowed and can cause severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[4]
-
Ventilation : Handle all reagents, especially the volatile and malodorous methyl mercaptan, inside a certified chemical fume hood to avoid inhalation.
-
Disposal : Dispose of all chemical waste according to your institution's guidelines. Non-recyclable solutions should be handled by a licensed disposal company.[4]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental issues in a question-and-answer format, providing a logical framework for problem-solving.
Problem 1: Low or No Product Yield
Q: My reaction yield is significantly below 75%, or I've recovered only starting material. What are the most likely causes?
A: This is the most common issue and can typically be traced to one of four areas: reagents, reaction conditions, moisture, or workup losses.
-
Reagent Quality & Stoichiometry:
-
Purity of 5-bromo-2-chloropyrimidine: Impurities in the starting material can inhibit the reaction. Verify its purity by NMR or melting point analysis.
-
Activity of the Nucleophile: Sodium thiomethoxide is hygroscopic and can degrade upon prolonged exposure to air and moisture. Use a fresh bottle or a recently opened container. If preparing the thiolate in situ from methyl mercaptan and a base like sodium hydride (NaH), ensure the NaH is fresh (not quenched by atmospheric moisture) and that the mercaptan is added slowly to control the reaction.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of the methylthiolating agent can help drive the reaction to completion, especially if the starting material is valuable.
-
-
Suboptimal Reaction Conditions:
-
Temperature: This reaction requires heating to overcome its activation energy. A temperature of 50°C is commonly reported as effective.[2] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures (>80-90°C) can lead to solvent decomposition (especially with DMF) and the formation of colored byproducts.
-
Reaction Time: A reaction time of 3 hours at 50°C is a good starting point.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot is the best indicator of completion.
-
-
Presence of Moisture:
-
Water can compete with the thiolate as a nucleophile, leading to the formation of 5-bromo-pyrimidin-2-ol as a byproduct. While less reactive than the thiolate, its formation consumes the starting material. Ensure you are using anhydrous DMF and that the reaction vessel was properly dried before use.
-
Troubleshooting Low Yield: A Decision Workflow
Caption: A workflow for diagnosing and resolving low product yields.
Problem 2: Multiple Spots on TLC / Impure Crude Product
Q: My crude product analysis (TLC, NMR, or LC-MS) shows several impurities. What could they be?
A: Besides unreacted starting material, several side products can form.
-
Unreacted 5-bromo-2-chloropyrimidine: The most common impurity if the reaction did not go to completion. It will typically have a different Rf value on TLC.
-
5-bromo-pyrimidin-2-ol: As mentioned, this forms if water is present in the reaction mixture. It is often more polar than the desired product.
-
Oxidation Products: The methylthio group (a thioether) can be oxidized to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods at elevated temperatures or during a vigorous workup. These are highly polar and will appear as baseline spots on a non-polar TLC system.
-
Bis(2-(5-bromopyrimidinyl))sulfide: In rare cases, if the thiolate concentration is not controlled, a second molecule of the starting material could react. This is generally not a major concern under standard conditions.
Problem 3: Difficulty with Column Chromatography Purification
Q: I'm finding it hard to get clean separation of my product using silica gel chromatography.
A: Purification can be challenging if the impurities have similar polarities to the product.
-
Solvent System Optimization: The standard reported eluent is 5% ethyl acetate in hexane.[2][3] If this is not providing good separation, try a less polar system first (e.g., 2% EtOAc/Hex or pure toluene) to better separate non-polar impurities. For more polar impurities, a gradient elution from pure hexane up to 10-15% EtOAc may be necessary. Using a combination of solvents with different properties (e.g., adding a small amount of dichloromethane) can also alter selectivity.
-
Alternative Purification: If chromatography fails, consider recrystallization. This compound is a solid with a melting point of 63-68 °C. A mixed solvent system like ethanol/water or hexane/ethyl acetate could be effective. Dissolve the crude product in the minimum amount of hot solvent in which it is soluble, then slowly add the "anti-solvent" (in which it is insoluble) until turbidity persists. Cool slowly to allow for crystal formation.
Optimized Experimental Protocol
This protocol is based on established literature procedures and incorporates best practices for maximizing yield and purity.[2][3]
Materials & Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a nitrogen/argon inlet
-
Thermometer or temperature probe
-
Heating mantle
-
Standard glassware for workup and purification
Reagents:
-
5-bromo-2-chloropyrimidine (1.0 eq)
-
Sodium thiomethoxide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh)
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-chloropyrimidine (e.g., 5.0 g, 25.8 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material, so ~50 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Nucleophile Addition: Carefully add sodium thiomethoxide (e.g., 2.0 g, 28.4 mmol, 1.1 eq) to the solution in portions at room temperature. A slight exotherm may be observed.
-
Heating: Heat the reaction mixture to 50 °C using a heating mantle controlled by a temperature probe.
-
Reaction Monitoring: Maintain the temperature at 50 °C and stir for 3-4 hours. Monitor the reaction's progress by TLC (e.g., 10% EtOAc/Hexane), checking for the disappearance of the 5-bromo-2-chloropyrimidine spot.
-
Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water (approx. 3-4x the volume of DMF). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 50 mL) to remove residual DMF, followed by a wash with saturated brine (1 x 50 mL) to aid in drying.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with 5% ethyl acetate in hexane to yield this compound as a white solid.
-
Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The expected [M+H]⁺ is 205.1.[3]
References
- PrepChem.com. Preparation of 5-bromo-2,4-dichloropyrimidine.
- Journal of Applicable Chemistry. Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis: The Advantage of Sourcing 5-Bromo-2-Phenylpyrimidine.
- LabSolutions. This compound.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- PubMed Central (PMC). A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- ResearchGate. Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
Sources
Technical Support Center: Suzuki Coupling of 5-Bromo-2-(methylthio)pyrimidine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the common side reactions, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of this compound.
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: The three most prevalent side reactions are:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid or ester, which is replaced by a C-H bond. This results in the formation of a byproduct derived from the boronic acid coupling partner and reduces the yield of the desired product.[1][2]
-
Dehalogenation: The reduction of the starting material, this compound, where the bromine atom is replaced by a hydrogen atom. This leads to the formation of 2-(methylthio)pyrimidine and consumes the electrophile.[3][4]
-
Homocoupling: The dimerization of the boronic acid or ester to form a biaryl byproduct. This is often promoted by the presence of oxygen.[5][6]
Q2: My reaction is showing a significant amount of dehalogenated byproduct, 2-(methylthio)pyrimidine. What is the likely cause and how can I fix it?
A2: Dehalogenation often arises from the formation of a palladium-hydride (Pd-H) species.[3] This can be caused by certain bases, solvents (like alcohols), or trace water. To mitigate this, consider the following:
-
Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over the dehalogenation pathway.[3]
-
Base Optimization: Avoid strong alkoxide bases. Instead, use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][7]
-
Solvent Choice: Ensure you are using a dry, aprotic solvent. If an aqueous system is necessary, carefully control the water content.
Q3: I am observing a significant amount of homocoupling of my boronic acid. What are the key factors and mitigation strategies?
A3: Homocoupling is often promoted by the presence of molecular oxygen in the reaction mixture.[5][6] The most effective way to prevent this is to rigorously degas your reaction mixture. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique. Additionally, ensuring the reaction is run under a positive pressure of an inert gas is crucial. In some cases, the choice of palladium catalyst and reaction conditions can also influence the extent of homocoupling.[8][9]
Q4: Why is protodeboronation a common issue with heteroaromatic boronic acids, and what can be done to minimize it?
A4: Heteroaromatic boronic acids, especially those containing nitrogen, can be more susceptible to protodeboronation.[1][10] This is due to the electronic nature of the heteroaromatic ring and potential coordination of the heteroatom to the palladium center. To minimize protodeboronation:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are often more stable than the corresponding boronic acids and can be used as a "slow-release" source of the active boron species.[2]
-
Optimize the Base: The choice of base is critical. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred.[1]
-
Control pH: The rate of protodeboronation can be highly pH-dependent.[1] Careful selection of the base and buffering agents can be beneficial.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed approach to troubleshooting persistent issues.
Troubleshooting Dehalogenation
Dehalogenation is a common challenge, especially with electron-deficient heteroaryl bromides like this compound.
Identifying the Problem: The presence of 2-(methylthio)pyrimidine as a major byproduct in your LC-MS or GC-MS analysis is a clear indicator of dehalogenation.
Causality and Mechanism: The formation of a palladium-hydride (Pd-H) species is the primary culprit. This species can arise from various sources in the reaction mixture and can reductively eliminate with the coordinated aryl bromide to yield the dehalogenated product.
Workflow for Troubleshooting Dehalogenation
Caption: A systematic approach to troubleshooting dehalogenation.
Actionable Steps:
-
Ligand Screening: The choice of ligand is paramount. Bulky, electron-donating ligands can accelerate the desired cross-coupling pathway, outcompeting dehalogenation.
-
Base Optimization: The base can be a source of hydrides or promote the formation of Pd-H species.
-
Solvent and Water Content:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
Table 1: Recommended Conditions to Minimize Dehalogenation
| Parameter | Recommendation | Rationale |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands promote reductive elimination.[11] |
| Base | K₃PO₄, K₂CO₃ | Weaker, non-nucleophilic bases are less likely to generate Pd-H.[7] |
| Solvent | Dioxane, Toluene, THF | Anhydrous, aprotic solvents minimize proton sources.[5] |
| Temperature | 80-100 °C (start lower if needed) | Balance reaction rate with minimizing side reactions. |
Troubleshooting Protodeboronation
The instability of the boronic acid coupling partner can lead to its decomposition before it can participate in the catalytic cycle.
Identifying the Problem: The presence of the protonated form of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂) in your reaction mixture is the key indicator.[10]
Causality and Mechanism: Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This can be catalyzed by acid or base and is often accelerated by water and high temperatures.[2][10]
Catalytic Cycle and Competing Side Reactions
Caption: The Suzuki catalytic cycle with competing dehalogenation and protodeboronation pathways.
Actionable Steps:
-
Use a More Stable Boron Reagent:
-
Recommendation: Switch from a boronic acid to a boronic acid pinacol ester (BPin) or an MIDA boronate. These are generally more stable and less prone to protodeboronation.[2]
-
-
Optimize the Base and pH:
-
Recommendation: Use a milder base like K₃PO₄ or K₂CO₃. The reaction pH is a critical factor, and for some heteroaromatic boronic acids, decomposition is fastest at neutral pH.[1]
-
-
Reaction Conditions:
-
Temperature: Lower the reaction temperature to the minimum required for efficient coupling.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure of the boronic acid to harsh conditions.
-
Table 2: Strategies to Mitigate Protodeboronation
| Strategy | Action | Rationale |
| Boron Reagent | Use a boronic acid pinacol ester or MIDA boronate | Increased stability and "slow release" of the active species.[2] |
| Base Selection | Employ K₃PO₄ or K₂CO₃ | Milder bases can reduce the rate of protodeboronation.[1] |
| Temperature | Use the lowest effective temperature | Minimizes thermal decomposition of the boronic acid.[10] |
| Reaction Time | Monitor closely and work up upon completion | Reduces the time the boronic acid is exposed to reaction conditions.[10] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling.
Reagents and Equipment:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 equiv.) and ligand (if required).
-
Add the anhydrous solvent and degassed water (e.g., in a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening Conditions to Minimize Side Reactions
When facing issues with side reactions, a systematic screening of reaction parameters is often necessary.
Procedure:
-
Set up an array of parallel reactions in sealed vials.
-
In each vial, place this compound and the boronic acid/ester.
-
To each vial, add a different combination of palladium catalyst, ligand, base, and solvent as outlined in the table below.
-
Degas each vial and heat to the desired temperature.
-
After a set time (e.g., 12-24 hours), cool the reactions and analyze a small aliquot from each by LC-MS to determine the ratio of product to side products.
Table 3: Example Screening Array
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent (Ratio) | Temp (°C) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 |
| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 |
By systematically evaluating these parameters, you can identify the optimal conditions for your specific Suzuki coupling, leading to higher yields and purity of your desired product.
References
- Wikipedia. Suzuki reaction. [Link]
- Wikipedia.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- ChemRxiv.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- National Institutes of Health (NIH).
- ResearchGate. Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. [Link]
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate.
- National Institutes of Health (NIH). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]
- ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B. [Link]
- ResearchGate.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- National Institutes of Health (NIH).
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
- ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
- ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
- ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... [Link]
- National Institutes of Health (NIH). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- ResearchGate.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Overcoming poor solubility of 5-Bromo-2-(methylthio)pyrimidine in organic solvents
Welcome to the technical support center for 5-Bromo-2-(methylthio)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you advance your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: this compound is a solid compound with a melting point between 63-68 °C. While comprehensive public data across a wide range of solvents is limited, empirical evidence and data from safety documents suggest it has moderate lipophilicity (log Pow: 1.934) and is poorly soluble in water.[1] Its solubility in organic solvents is variable. For a related derivative, this compound-4-carboxylic acid, good solubility is observed in polar aprotic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO), with limited compatibility in protic solvents like ethanol.[2] It is reasonable to infer that this compound will exhibit similar behavior, favoring polar aprotic solvents over polar protic and nonpolar solvents.
Q2: Why is this compound poorly soluble in many solvents?
A2: The solubility of a crystalline solid is governed by the energy required to overcome the crystal lattice forces and the energy released when the solute molecules are solvated by the solvent molecules.[3] this compound possesses a planar pyrimidine ring, which can lead to efficient crystal packing through π-stacking interactions. Additionally, the polar pyrimidine core and the lipophilic bromo and methylthio groups give the molecule a mixed polarity. This structure can make it difficult for a single solvent to effectively disrupt the strong intermolecular forces in the crystal lattice while also providing favorable solute-solvent interactions, leading to poor solubility.
Q3: Can I just heat the mixture to dissolve my compound?
A3: Increasing the temperature will generally increase the solubility of a solid in a liquid. This is because the added thermal energy helps to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.[4] However, this approach has two main caveats:
-
Supersaturation and Precipitation: The compound may precipitate out of the solution as it cools to room temperature. This can be a problem for reactions run at ambient temperatures or for preparing stock solutions for assays.
-
Compound Stability: You must consider the thermal stability of this compound and any other reagents in your mixture. The compound's melting point is 63-68 °C, and heating near or above this temperature could lead to degradation. Always start with modest heating (e.g., 40-50 °C) and monitor for any signs of decomposition.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Q4: My compound won't dissolve sufficiently to create a concentrated stock solution for my biological assay. What should I do?
A4: This is a common challenge, especially for high-throughput screening. The goal is to find a biocompatible solvent system that can dissolve the compound at the desired concentration.
-
Initial Solvent Choice: Start with 100% DMSO. It is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds and is generally tolerated in small volumes in biological assays.[2]
-
Co-solvent Systems: If DMSO alone is insufficient or if you need to minimize the final DMSO concentration in your assay, a co-solvent strategy is highly effective.[5][6] Co-solvents are water-miscible organic solvents that, when mixed, can significantly enhance the solubility of poorly soluble compounds.[7][8]
-
Recommended Co-solvents: For biological applications, consider co-solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or polyethylene glycol (PEG 400).[8]
-
Strategy: Prepare a high-concentration stock in 100% DMSO or NMP, and then perform serial dilutions in your aqueous assay buffer. Observe for any precipitation. The key is to keep the final concentration of the organic solvent low enough to not affect the biological system.
-
Q5: During my chemical reaction, my starting material (or an intermediate) is precipitating from the solution, causing the reaction to stall. How can I fix this?
A5: Maintaining a homogeneous solution is often critical for reaction kinetics. Precipitation indicates that the solubility limit has been exceeded in the chosen solvent.
-
The Power of Co-solvents in Synthesis: Employing a mixture of solvents is a robust strategy.[9] The goal is to add a small amount of a "solubilizing" solvent to your primary "reaction-friendly" solvent.
-
Example Scenario: If your reaction is running in tetrahydrofuran (THF) and you observe precipitation, adding 5-10% (v/v) of DMF or DMSO can often bring everything back into solution without drastically changing the overall reaction environment.[9]
-
-
Solvent System Change: If a co-solvent approach is not effective or is incompatible with your reagents, you may need to switch the primary solvent entirely. Solvents like DMF, DMSO, or NMP are excellent choices for dissolving a wide array of organic compounds and are suitable for many reaction types.[9]
-
Temperature Adjustment: Carefully increasing the reaction temperature can keep components in the solution.[10] Monitor the reaction closely for potential side products or degradation, especially if running the reaction for an extended period.
Q6: I managed to dissolve my compound by heating, but it crashed out upon cooling. How can I get a stable solution at room temperature?
A6: This indicates you have created a supersaturated solution. The key is to find a solvent or solvent system where the compound has higher intrinsic solubility at room temperature.
-
Systematic Solvent Screening: You need to find a better solvent. The protocol below provides a systematic way to test a range of solvents to identify the most suitable one.
-
Amorphous Solid Dispersions: For advanced applications, particularly in drug development, creating an amorphous solid dispersion is a powerful technique.[11] This involves dissolving the compound and a hydrophilic polymer in a common solvent and then rapidly removing the solvent. The resulting solid dispersion contains the drug molecularly dispersed in the polymer matrix, which prevents crystallization and can significantly enhance apparent water solubility.[11][12]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient testing of various solvents to determine the solubility of this compound.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Analytical balance
-
Vortex mixer
-
A selection of solvents (see table below)
Procedure:
-
Preparation: Weigh approximately 5-10 mg of this compound into each labeled vial. Record the exact mass.
-
Solvent Addition: To the first vial, add the first solvent dropwise (e.g., in 100 µL increments).
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for undissolved solid against a dark background.
-
Equilibration: If solid remains, allow the vial to sit at room temperature for at least 15-20 minutes, then vortex again. This allows time for slower dissolution processes to occur.
-
Endpoint: Continue adding solvent in increments until the solid is completely dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the approximate solubility in mg/mL.
-
Repeat: Repeat steps 2-6 for each solvent you wish to test.
Data Summary Table: Solvent Screening Guide
Use the following table to guide and record your solvent screening experiments.
| Solvent Class | Solvent Example | Expected Solubility (Hypothesis) | Your Experimental Result (mg/mL) | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong H-bond acceptor, good for polar compounds. | |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, slightly less viscous. | ||
| Acetonitrile (ACN) | Moderate | Less polar than DMSO/DMF. | ||
| Tetrahydrofuran (THF) | Moderate to Low | Common reaction solvent. | ||
| Polar Protic | Methanol (MeOH) | Low | H-bonding may not favor solvation. | |
| Ethanol (EtOH) | Low | Poor solubility expected based on related compounds.[2] | ||
| Nonpolar | Toluene | Very Low | Unlikely to dissolve the polar pyrimidine core. | |
| Dichloromethane (DCM) | Low | May have some success due to dipole moment. | ||
| Diethyl Ether | Very Low |
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for solubility issues.
References
- Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism.
- Li, X., et al. (n.d.).
- BenchChem. (n.d.).
- Smolecule. (2023, August 15). This compound-4-carboxylic acid.
- Chemistry LibreTexts. (2022, July 4). 13.
- ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- WuXi AppTec DMPK. (2024, March 15).
- National Institutes of Health. (n.d.).
- ACS Medicinal Chemistry Letters. (2018, January 29).
- AAT Bioquest. (2022, April 18).
- IU Pressbooks. (n.d.).
- ChemicalBook. (2025, July 26). 5-BROMO-2-(METHYLTHIO)
- Sigma-Aldrich. (n.d.). This compound 97.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Preventing debromination of 5-Bromo-2-(methylthio)pyrimidine during reactions
Technical Support Center: 5-Bromo-2-(methylthio)pyrimidine
A Guide to Preventing Debromination in Synthetic Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address a common and critical challenge: the undesired loss of the bromine atom (debromination or hydrodehalogenation) during various chemical transformations. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the C5 position of the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 2-(methylthio)pyrimidine.[1][2] This byproduct reduces the yield of your desired product and introduces a purification challenge, as the debrominated compound often has similar chromatographic properties to the starting material and the product. The pyrimidine ring's electron-deficient nature can, under certain conditions, make the C-Br bond susceptible to cleavage.[2]
Q2: I'm seeing a significant amount of debrominated byproduct in my Suzuki-Miyaura coupling. What are the most likely causes?
A2: This is a frequent issue in palladium-catalyzed cross-coupling reactions. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This Pd-H intermediate can undergo reductive elimination with the pyrimidine ring to yield the debrominated byproduct instead of proceeding through the desired cross-coupling pathway.[3]
Several factors can promote the formation of Pd-H species:
-
The Base: Strong bases, especially alkoxides, can act as hydride sources.[4]
-
The Solvent: Protic solvents like alcohols or even trace amounts of water can be hydride donors.[1][2][4] Some aprotic solvents like DMF can also decompose to generate hydride sources.[1][5]
-
Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of intercepting a hydride species.
-
Catalyst/Ligand Choice: A suboptimal catalyst or ligand system can lead to a sluggish reaction, favoring the debromination pathway.[1]
Q3: How can I detect and quantify the amount of debromination in my reaction mixture?
A3: You can monitor the formation of the debrominated byproduct, 2-(methylthio)pyrimidine, using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The debrominated product will typically have a different Rf value (often higher, i.e., less polar) than the starting material.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying the byproduct by its mass.[4]
-
¹H NMR Spectroscopy: In the proton NMR of the crude reaction mixture, you will see the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.[4] For 2-(methylthio)pyrimidine, this would be a singlet for the C5-H.
Troubleshooting Guides by Reaction Type
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Debromination is a common side reaction in these indispensable C-C and C-N bond-forming reactions.[1][6] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle. The debromination side-pathway branches off after the oxidative addition step.
| Issue | Underlying Cause | Recommended Solution & Rationale |
| High Debromination (>10%) | Formation of Pd-H species. | [2][3] Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. T[1][7][8]hese ligands promote faster reductive elimination of the desired product, outcompeting the debromination pathway. |
| Base is acting as a hydride source. | Base Optimization: Avoid strong alkoxide bases like NaOtBu if possible. Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. T[2]hese are less likely to generate hydride species. | |
| Solvent is a hydride source. | Solvent Change: Switch from protic solvents (e.g., alcohols) or DMF to aprotic solvents like 1,4-dioxane, toluene, or THF. E[2]nsure solvents are anhydrous. | |
| Slow or Stalled Reaction | Poor catalyst activity leading to longer reaction times and more opportunity for side reactions. | Increase Temperature Cautiously: While higher temperatures can sometimes increase debromination, a modest increase might accelerate the desired coupling more significantly. [2]Use a More Active Catalyst: Consider using a pre-catalyst (e.g., XPhos Pd G2/G3) that readily forms the active Pd(0) species. |
| Reaction with Amines (Buchwald-Hartwig) | Amines can also be hydride sources. | [3] In addition to the above, ensure precise stoichiometry. Use of bulky biaryl phosphine ligands is crucial for promoting C-N bond formation over hydrodehalogenation. |
| Reaction with Alkynes (Sonogashira) | Homocoupling of the alkyne (Glaser coupling) and debromination are competing side reactions. | [9] Copper-Free Conditions: Consider a copper-free Sonogashira protocol to prevent Glaser coupling. This often involves specific ligands and bases. Inert Atmosphere: Rigorously exclude oxygen to minimize both alkyne homocoupling and potential catalyst degradation pathways that could lead to debromination. |
Lithiation and Halogen-Metal Exchange Reactions
Attempting to form an organometallic species at the C5 position via halogen-metal exchange (e.g., with n-BuLi or i-PrMgCl) can be challenging.
| Issue | Underlying Cause | Recommended Solution & Rationale |
| Debromination upon quenching with an electrophile (e.g., after adding BuLi). | Proton source present. | The lithiated intermediate is extremely basic and will be quenched by any available proton source (e.g., trace water, acidic C-H bonds) to give the debrominated product. Ensure rigorously anhydrous conditions. Use freshly distilled solvents and flame-dried glassware. |
| Instability of the lithiated intermediate. | The lithiated pyrimidine may be unstable, especially at higher temperatures. Maintain very low temperatures (-78 °C). A[10][11]fter formation, use the lithiated species immediately in the subsequent reaction. | |
| Low conversion to the lithiated species. | Slow halogen-metal exchange. | Use an additive. For challenging substrates, additives like bis(2-dimethylaminoethyl)ether can increase the rate of lithiation and stabilize the resulting organolithium species. [12]Consider a different reagent. A Knochel-type exchange using i-PrMgCl·LiCl can sometimes be more efficient and generate a more stable organometallic intermediate. |
Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol employs conditions known to suppress hydrodehalogenation for challenging heteroaryl bromides.
[2][7]Objective: To couple this compound with an arylboronic acid while minimizing the formation of 2-(methylthio)pyrimidine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
SPhos Pd G2 (or another suitable pre-catalyst, 1-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the SPhos Pd G2 catalyst.
-
Add anhydrous 1,4-dioxane.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The use of a bulky, electron-rich ligand (SPhos) accelerates the desired reductive elimination. K[1][13]₃PO₄ is a moderately strong, non-nucleophilic base that is less likely to act as a hydride source than alkoxides. A[2]nhydrous aprotic solvents like dioxane or toluene minimize the presence of external proton/hydride sources.
[2]##### Reaction Pathway Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for 5-Bromo-2-(methylthio)pyrimidine Cross-Coupling
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during their experiments, with a specific focus on the critical parameter of catalyst loading.
This compound is a key heterocyclic building block in medicinal chemistry. However, its structure presents unique challenges for cross-coupling reactions. The presence of two potential coordination sites for the palladium catalyst—the pyrimidine nitrogen and the methylthio sulfur—can lead to catalyst inhibition or deactivation, making careful optimization essential.[1][2] Achieving a high-turnover catalytic system not only improves yield and efficiency but is also a core tenet of green and sustainable chemistry, minimizing cost and simplifying the removal of residual metal from the final product.[3]
This guide provides field-proven insights through a series of frequently asked questions and a detailed troubleshooting manual.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?
A1: For initial screening, a catalyst loading of 1.0 to 2.5 mol% is a pragmatic starting point.[4] For many Suzuki-Miyaura reactions, loadings can often be reduced to below 1 mol% once other parameters are optimized.[5] The goal of optimization is to find the lowest possible loading that provides a good yield in a reasonable timeframe, as this minimizes cost and simplifies purification.[3][6]
Q2: Will increasing the catalyst loading always improve a sluggish reaction?
A2: Not necessarily. While a higher catalyst loading can overcome a sluggish reaction rate, excessively high concentrations (e.g., >5 mol%) can be detrimental. It can lead to an increase in side reactions such as the homocoupling of the coupling partner and may generate more catalytically inactive palladium black.[5][7] Furthermore, it increases the economic and environmental cost of the synthesis and complicates the removal of residual palladium from your active pharmaceutical ingredient (API).[3][8] Optimization should always seek the most efficient concentration rather than assuming more is better.
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand is critical and directly influences the required catalyst loading. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the active monoligated Pd(0) species.[9][10] This stabilization enhances the catalyst's lifetime and turnover number, allowing for efficient catalysis at significantly lower loadings (often well below 1 mol%).[11] The strong σ-donating character of these ligands facilitates the rate-limiting oxidative addition step, which is particularly important for challenging substrates like electron-deficient pyrimidines.[9]
Q4: When should I use a palladium pre-catalyst versus generating the catalyst in situ?
A4: Using modern palladacycle pre-catalysts (e.g., XPhos Pd G3 or G4) is highly recommended, especially for complex or sensitive substrates. These pre-catalysts provide a more reliable and efficient generation of the active LPd(0) species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[11][12] In situ generation from Pd(II) sources requires a reduction step that can be inefficient and consume reagents, leading to reproducibility issues. Pre-catalysts often allow for lower catalyst loadings and provide more consistent results, which is crucial in a drug development setting.[11]
Q5: How critical is the purity of my reagents for catalyst performance?
A5: It is absolutely critical. Impurities in your this compound, coupling partner (especially boronic acids, which can degrade), base, or solvent can act as catalyst poisons. Ensure all starting materials are of high purity and that solvents are anhydrous (where required) and rigorously degassed to remove oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote side reactions like homocoupling.[13]
Troubleshooting Guide
This section addresses common problems in a systematic, cause-and-effect format.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue, often pointing to a problem with catalyst activity or fundamental reaction setup.
Initial Checks:
-
Inert Atmosphere: Confirm that your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents were properly degassed. The active Pd(0) catalyst is highly sensitive to oxygen.[14]
-
Reagent Quality: Verify the purity of all reagents. Boronic acids, for instance, are susceptible to protodeboronation.[2]
-
Temperature & Stirring: Ensure the reaction is being heated to the target temperature and stirring is vigorous, especially for biphasic mixtures.
Catalyst-Specific Solutions:
-
Increase Catalyst Loading: Your initial loading may be insufficient to overcome background catalyst deactivation. Perform a systematic screen by incrementally increasing the loading (e.g., from 1.0 mol% to 2.0 mol% and 3.0 mol%).
-
Switch to a Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be inefficient. Switching to a well-defined pre-catalyst like an XPhos Pd G3 palladacycle ensures reliable formation of the active species.[1]
-
Screen Ligands: The sulfur and nitrogen atoms in your substrate can inhibit the catalyst. A more robust ligand may be required. Screen a panel of bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to excel in couplings of heteroaryl halides.[15]
Problem 2: Significant Formation of Side Products (Homocoupling, Dehalogenation)
The presence of side products indicates that while the catalyst is active, the reaction pathway is not selective.
Catalyst-Specific Solutions:
-
Reduce Catalyst Loading: Excessively high catalyst concentrations can accelerate undesirable reaction pathways.[5][7] Once you have achieved good conversion, attempt to systematically lower the catalyst loading to find a balance between reaction rate and selectivity.
-
Lower the Reaction Temperature: Side reactions often have a higher activation energy or become more prevalent with prolonged heating. Reducing the temperature may disfavor these pathways relative to the desired cross-coupling.[14]
-
Optimize the Pd:Ligand Ratio: While often 1:1 or 1:2, varying this ratio can influence catalyst speciation. Too much free ligand can sometimes be inhibitory, while too little can lead to catalyst decomposition into palladium black, which can promote side reactions. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[7]
Problem 3: Difficulty with Product Purification (High Residual Palladium)
This is a critical issue in process chemistry and for any compound intended for biological testing.
Catalyst-Specific Solutions:
-
Minimize Catalyst Loading: This is the most effective and sustainable solution. The primary goal of optimization should be to develop a high-turnover system that uses the lowest possible catalyst loading (ideally <0.1 mol%).[3]
-
Consider Heterogeneous Catalysts: In some cases, a supported palladium catalyst (e.g., Pd/C) can be used, which can be removed by simple filtration, although these often require higher loadings and temperatures.
-
Employ Metal Scavengers: If catalyst loading cannot be sufficiently reduced, residual palladium can be removed post-reaction using metal scavengers like functionalized silica gels or activated carbon.[8]
Data Presentation
Table 1: Impact of Catalyst Loading on Reaction Parameters
| Catalyst Loading (mol%) | Typical Yield Range (%) | Relative Reaction Time | Key Considerations & Potential Issues |
| < 0.1 | 0 - 95+ | Very Long to Moderate | Requires highly active catalyst system and pure reagents. Ideal for process chemistry.[3] |
| 0.1 - 0.5 | 50 - 95+ | Long to Moderate | Good target for optimized lab-scale reactions. Low risk of side reactions. |
| 0.5 - 2.5 | 70 - 95 | Moderate | Excellent starting point for screening. Balances cost and reaction time.[4] |
| > 2.5 | 50 - 90 | Fast | Increased risk of side products (homocoupling), higher cost, and difficult purification.[5][7] |
Visualizations & Workflows
Troubleshooting Workflow for Low-Yield Reactions
This diagram outlines a systematic approach to diagnosing and solving low-yield cross-coupling reactions.
Caption: Key trade-offs in catalyst loading optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1.0 mol%).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [2]4. Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent. [16]5. Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. [16]6. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Catalyst Loading
-
Setup: Arrange four identical reaction vials as described in Protocol 1.
-
Reagent Addition: Add the this compound, arylboronic acid, and base to each vial, ensuring the amounts are identical across all vials.
-
Variable Catalyst Loading: Add a different amount of the same palladium pre-catalyst to each vial. For example:
-
Vial 1: 0.5 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 1.5 mol%
-
Vial 4: 2.0 mol%
-
-
Execution: Add the same amount of degassed solvent to each vial, seal, and place them in the same heating block to ensure identical temperature conditions.
-
Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture, quench, and analyze by LC-MS or ¹H NMR with an internal standard to determine the conversion in each case. This will reveal the lowest effective catalyst loading under those specific conditions.
References
- Barrios-Collado, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
- Magano, J. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
- El-Gazzar, A. B. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines. RSC Advances. [Link]
- Nightingale, T. D., et al. (2016).
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Chen, G., et al. (2015). Developing Ligands for Palladium(II)
- El-Faham, A., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. Privileged ligands for palladium-catalyzed cross-coupling reactions.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Tinivella, A., & Carenzi, D. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Sonogashira Reactions with Bromopyrimidines
Welcome to our dedicated technical support center for navigating the intricacies of Sonogashira cross-coupling reactions, with a specialized focus on bromopyrimidine substrates. Pyrimidine moieties are a cornerstone in medicinal chemistry and drug development, making their efficient functionalization via C-C bond formation a critical process.[1][2] However, the unique electronic properties of N-heterocycles like pyrimidines can present specific challenges in this palladium and copper-catalyzed reaction.
This guide is structured in a practical question-and-answer format to directly address the common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven, step-by-step solutions to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with a bromopyrimidine is resulting in a very low yield or has failed completely. What are the primary causes and how can I fix this?
A1: Low to no yield in a Sonogashira coupling involving a bromopyrimidine is a common, yet solvable, issue. The primary suspects are often related to catalyst activity, reaction conditions, and the inherent reactivity of the substrate.[3][4]
Here is a logical workflow to diagnose and address the problem:
-
Evaluate the Catalyst System:
-
Catalyst Integrity: Palladium catalysts, especially Pd(0) complexes, can be sensitive to air and moisture.[4] The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[4] Always use a fresh batch of catalyst or one that has been stored correctly under an inert atmosphere.
-
Optimize Reaction Conditions:
-
Temperature: While many Sonogashira reactions can proceed at room temperature, the less reactive C-Br bond on a pyrimidine often requires heating.[5][6][10] A systematic increase in temperature, for instance from room temperature to 60 °C, 80 °C, or even 100 °C, can dramatically improve the reaction rate.[1][10][11] However, be aware that higher temperatures can also lead to side reactions like dehalogenation.[12]
-
Solvent and Base: The choice of solvent and base is crucial. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically required to deprotonate the terminal alkyne.[4][5] Ensure the base is anhydrous and used in excess (typically 2-3 equivalents). For poorly soluble substrates, a co-solvent like THF, 1,4-dioxane, or DMF may be necessary.[1][3] Some evidence suggests that THF can sometimes promote the formation of palladium black, so if this is observed, switching to another solvent like DMF might be beneficial.[10][13]
-
-
Check Reagent Quality:
-
Purity: Ensure your bromopyrimidine and terminal alkyne are pure and free from impurities that could poison the catalyst.[4]
-
Anaerobic and Anhydrous Conditions: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[5][14][15] It is critical to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and to maintain an inert atmosphere throughout the experiment.[16] Using anhydrous solvents is also highly recommended.[13][17]
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
A2: The formation of a diyne byproduct from the homocoupling of your terminal alkyne is a classic side reaction in Sonogashira chemistry, primarily driven by the copper(I) co-catalyst in the presence of oxygen.[5][14][15]
Here are the most effective strategies to suppress Glaser coupling:
-
Strictly Anaerobic Conditions: This is the first and most critical line of defense. As mentioned above, ensure all components of your reaction are rigorously deoxygenated.[3][16] The presence of oxygen facilitates the oxidative coupling of the copper acetylide intermediate.[14]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne at any given time. This kinetically favors the cross-coupling pathway with the palladium complex over the bimolecular homocoupling.[3]
-
Reduce Copper Catalyst Loading: While copper(I) increases the reaction rate, excessive amounts can accelerate homocoupling.[3][13] Try reducing the amount of CuI to the minimum effective level (e.g., 0.5-2 mol%).
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[5][18][19] Copper-free Sonogashira reactions have been well-developed and often provide cleaner product profiles, albeit sometimes at the cost of slower reaction rates or the need for more forcing conditions.[20][21] These protocols typically rely on a strong organic base (like an amine) to facilitate the deprotonation of the alkyne and its subsequent interaction with the palladium center.[7]
Q3: My reaction has stalled, and I'm observing dehalogenation of my bromopyrimidine starting material. What's happening and what should I do?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction that can compete with the desired cross-coupling.[3] This is particularly prevalent with electron-rich heteroaryl halides or under harsh reaction conditions (e.g., high temperatures, prolonged reaction times).[9][12]
Causality: The mechanism can be complex, but it often involves the formation of a palladium-hydride species which can then reductively cleave the C-Br bond. Sources of the hydride can include the amine base, solvent (like THF), or even trace water.
Solutions:
-
Milder Base: If you are using a very strong or hindered base, consider switching to a milder one like K₂CO₃ or Cs₂CO₃.[9]
-
Lower Temperature: Dehalogenation is often more pronounced at higher temperatures. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.[3]
-
Optimize Ligand and Catalyst Loading: A more efficient catalyst system that promotes rapid oxidative addition and reductive elimination can outcompete the dehalogenation pathway. Experiment with different phosphine ligands. Sometimes, a slight increase in catalyst loading can push the reaction to completion before significant dehalogenation occurs.
-
Protecting Groups: If the pyrimidine ring has other functional groups that might be contributing to catalyst inhibition or side reactions, consider using protecting groups.
Experimental Protocols & Data
Table 1: General Reaction Parameter Recommendations
| Parameter | Recommendation for Bromopyrimidines | Rationale & Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are often more air-stable. Requires an external ligand.[5][7] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Bulky, electron-rich ligands often required for less reactive bromides.[7][8] |
| Copper Source | CuI (for standard Sonogashira) | Essential for the copper cycle but can cause Glaser coupling.[5] Use 1-5 mol%. |
| Base | Et₃N, DIPA, Cs₂CO₃ | Amine bases are common. Inorganic bases can be used, especially in copper-free systems.[5][22] |
| Solvent | DMF, 1,4-Dioxane, Toluene, MeCN | Choice depends on substrate solubility and reaction temperature.[1][3][10] |
| Temperature | 60 - 100 °C | Bromides typically require heating to overcome the higher activation energy for oxidative addition.[5][11] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser coupling and catalyst decomposition.[5][16] |
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of a generic bromopyrimidine with a terminal alkyne.
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, 5 mL per mmol of bromopyrimidine) followed by an anhydrous, degassed amine base (e.g., Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the formation of Glaser homocoupling byproducts.
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask, add the bromopyrimidine (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and the terminal alkyne (1.5 equiv.).
-
Base Addition: Add a strong base, such as Cs₂CO₃ (2.0 equiv.).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizing the Process
Diagram 1: The Sonogashira Catalytic Cycles
This diagram illustrates the interconnected palladium and copper cycles that drive the standard Sonogashira reaction.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Sonogashira coupling - Wikipedia. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Copper-free Sonogashira coupling - The chemical reaction d
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Sonogashira Coupling - YouTube. (2020-07-25). [Link]
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). [Link]
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02). [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- - ePrints Soton. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013-01-14). [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]
- Scheme 1. A) Copper-free Sonogashira cross-coupling reaction of...
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. [Link]
- Optimization of reaction conditions for the Sonogashira reaction a - ResearchG
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10). [Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchG
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08). [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC. [Link]
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. [Link]
Sources
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. books.rsc.org [books.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. people.chem.ucsb.edu [people.chem.ucsb.edu]
Managing impurities in the synthesis of 5-Bromo-2-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Impurity Profile
Question 1: My reaction to form this compound from 5-bromo-2-chloropyrimidine and a thiomethoxide source is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a common issue in the nucleophilic aromatic substitution (SNAr) reaction to synthesize this compound. The primary factors influencing the reaction rate are the nucleophilicity of the thiomethoxide source, the reaction temperature, and the choice of solvent.
-
Causality: The reaction proceeds via a Meisenheimer intermediate, and its formation is the rate-determining step. A more potent nucleophile will attack the electron-deficient pyrimidine ring more readily. Temperature plays a crucial role in overcoming the activation energy of the reaction. The solvent must be able to dissolve the reactants and stabilize the charged intermediate.
-
Troubleshooting Protocol:
-
Evaluate Your Thiomethoxide Source: Sodium thiomethoxide is generally more reactive than methyl mercaptan with a base due to its fully ionic nature. If you are using methyl mercaptan, ensure your base (e.g., sodium hydride, potassium carbonate) is of high quality and used in at least a stoichiometric amount.
-
Optimize Reaction Temperature: A typical temperature for this reaction is around 50°C in a solvent like DMF.[1] If the reaction is slow, a modest increase in temperature (e.g., to 60-70°C) can significantly accelerate the rate. However, be cautious, as excessive heat can lead to impurity formation (see Question 2).
-
Solvent Choice: Dimethylformamide (DMF) is a common and effective solvent for this reaction as it is polar aprotic and can solvate the sodium thiomethoxide and the pyrimidine starting material.[1] If solubility is an issue, ensure your DMF is anhydrous.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, 5-bromo-2-chloropyrimidine. This will give you a real-time understanding of the reaction's progress.
-
Question 2: I'm observing a significant impurity with a higher molecular weight than my product. What could it be and how can I prevent its formation?
Answer:
A common impurity in this synthesis is the disubstituted byproduct, 2,5-bis(methylthio)pyrimidine . This arises from the displacement of the bromide at the 5-position in addition to the desired chloride displacement at the 2-position.
-
Causality: While the chloro group at the 2-position is generally more labile to nucleophilic attack than the bromo group at the 5-position, under forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of the nucleophile), the displacement of the bromide can occur.
-
Prevention and Mitigation Strategy:
-
Strict Temperature Control: Maintain the reaction temperature at the optimal level determined for the selective displacement of the chloro group (typically around 50°C).[1] Avoid excessive heating.
-
Stoichiometry: Use a controlled amount of the thiomethoxide source, ideally close to a 1:1 molar ratio with the 5-bromo-2-chloropyrimidine. A large excess of the nucleophile will drive the formation of the disubstituted product.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the subsequent, slower reaction at the 5-position.
-
Purification: If the impurity has already formed, it can typically be separated from the desired product by column chromatography. Due to the increased sulfur content, the disubstituted product will likely have a different polarity.
-
Visualizing the Synthetic Pathway and Potential Pitfalls
To provide a clearer understanding of the reaction and potential impurity formation, the following workflow diagrams are provided.
Caption: Formation of a common impurity.
Purification & Analysis
Question 3: My crude this compound is not pure enough after workup. What are the recommended purification methods?
Answer:
For achieving high purity of this compound, two primary methods are recommended: column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.
-
Stationary Phase: Silica gel (100-200 mesh) is a standard choice. [1] * Mobile Phase: A non-polar/polar solvent system is typically used. A common eluent is a mixture of hexane and ethyl acetate. A starting gradient of 5% ethyl acetate in hexane is a good starting point, with the polarity gradually increasing if necessary. [1]
-
-
Recrystallization: This method is suitable if the impurities are present in smaller amounts and have different solubility profiles from the product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for recrystallization of pyrimidine derivatives include ethanol, isopropanol, ethyl acetate/hexane mixtures, and toluene. [2] * General Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Question 4: How can I analyze the purity of my this compound and characterize the final product?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for confirming the purity and identity of your final product.
| Technique | Purpose | Expected Observations for this compound |
| HPLC-UV | Purity assessment and quantification. | A single major peak corresponding to the product. The retention time will depend on the specific column and mobile phase used. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a common starting point for pyrimidine analysis. [3][4] |
| GC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram. The mass spectrum should show the molecular ion peak (M+) and the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of similar intensity). For this compound, the expected m/z for the molecular ion is around 205 and 207. [1] |
| ¹H NMR | Structural elucidation. | The proton NMR spectrum is expected to show a singlet for the methylthio protons (around 2.5 ppm) and a singlet for the pyrimidine ring proton. |
| ¹³C NMR | Structural elucidation. | The carbon NMR will show distinct signals for the five carbon atoms in the molecule. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Sources
Technical Support Center: HPLC Monitoring of 5-Bromo-2-(methylthio)pyrimidine Reactions
Welcome to the technical support center for the HPLC analysis of 5-Bromo-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and validated protocols for monitoring chemical reactions involving this key synthetic intermediate. Our focus is on delivering practical, field-proven knowledge to ensure the integrity and success of your analytical work.
Introduction: The Analytical Challenge
This compound is a crucial building block in medicinal chemistry, often utilized in nucleophilic substitution reactions. Accurate monitoring of its reactions is essential for determining reaction completion, identifying impurities, and optimizing process parameters. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for this purpose, offering high resolution and quantitative accuracy.
However, the basic nature of the pyrimidine ring and the presence of the sulfur-containing methylthio group present unique chromatographic challenges, such as peak tailing and potential on-column degradation. This guide provides a comprehensive framework for developing a robust HPLC method and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to monitor a reaction involving this compound?
A1: A robust starting point is a reversed-phase method using a C18 column. Pyrimidine derivatives are well-suited for separation on C8 or C18 columns. A gradient elution with acetonitrile (ACN) and water containing an acidic modifier is recommended to ensure good peak shape and separation of compounds with varying polarities.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress silanol interactions and protonate the basic pyrimidine nitrogen, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is effective for separating starting materials, products, and unknown impurities in a reaction mixture. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Provides better reproducibility by minimizing fluctuations in retention time due to ambient temperature changes. |
| Detection (UV) | 254 nm or 275 nm | Pyrimidine derivatives typically exhibit strong UV absorbance at these wavelengths. |
| Injection Vol. | 10 µL | A standard volume that avoids column overloading for typical sample concentrations. |
Q2: Why is my peak for this compound tailing?
A2: Peak tailing for this compound is most commonly caused by secondary interactions between the basic nitrogen atoms on the pyrimidine ring and acidic residual silanol groups on the silica-based column packing. At a mid-range pH, these silanols are ionized and can interact strongly with the protonated analyte, causing the peak to tail. To mitigate this, using an acidic mobile phase (like 0.1% formic or phosphoric acid) is crucial to suppress silanol ionization. Other causes can include column overload or extra-column volume.
Q3: Can this compound degrade during analysis?
A3: Yes, the methylthio (-SCH₃) group is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone derivatives. This can be triggered by aggressive oxidizing agents in the reaction mixture or, less commonly, by dissolved oxygen in the mobile phase under harsh conditions. A well-developed, stability-indicating HPLC method should be able to resolve the parent compound from these potential degradants.
Q4: How should I prepare my reaction sample for HPLC injection?
A4: Proper sample preparation is critical to protect your column and ensure accurate results. A typical procedure is to quench a small aliquot of the reaction mixture, dilute it with a solvent compatible with the mobile phase (e.g., a 50:50 mixture of water and acetonitrile), and filter it through a 0.45 µm syringe filter to remove particulate matter. Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can lead to peak distortion.
Experimental Protocol: Monitoring a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines the HPLC monitoring of a common reaction: the synthesis of an amino-pyrimidine derivative from this compound.
Reaction: this compound + Amine → 5-Amino-Substituted-2-(methylthio)pyrimidine
Step-by-Step HPLC Monitoring Protocol:
-
System Preparation:
-
Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in HPLC-grade Acetonitrile).
-
Degas the mobile phases using an inline degasser or by sonication.
-
Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and equilibrate the system with the initial mobile phase composition (e.g., 90% A / 10% B) at 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation (Timepoint Analysis):
-
At each desired reaction timepoint (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 20 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into 1 mL of a 50:50 Water/Acetonitrile mixture in a clean HPLC vial. This stops the reaction and prepares the sample for analysis.
-
If the reaction mixture contains solids, filter the diluted sample through a 0.45 µm syringe filter into the vial.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared sample onto the equilibrated HPLC system.
-
Run the gradient method as defined in Table 1 or your optimized method.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (this compound) and the product by comparing their retention times to those of pure standards, if available.
-
Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material relative to the total peak area of the relevant species.
-
Caption: Workflow for HPLC reaction monitoring.
Troubleshooting Guide
Effective troubleshooting requires a logical approach. First, determine if the issue affects all peaks or just one. This will help isolate the problem to the HPLC system or the specific chemistry of the analyte.
Caption: Initial troubleshooting decision tree.
Problem 1: Peak Tailing (Specifically for the Pyrimidine Compound)
-
Symptom: The peak for this compound has an asymmetry factor > 1.5.
-
Primary Cause: Secondary silanol interactions. The basic pyrimidine analyte is interacting with acidic sites on the column packing material.
-
Solutions:
-
Check Mobile Phase pH: Ensure the acidic modifier (e.g., formic acid) is at a sufficient concentration (0.05-0.1%). A low pH protonates the analyte and suppresses silanol ionization, minimizing the unwanted interaction.
-
Use a Base-Deactivated Column: Modern columns, often labeled as "base-deactivated" or having low silanol activity, are specifically designed to reduce these interactions. Consider using a column with high-purity silica.
-
Reduce Sample Load: Injecting too much sample can overload the column and lead to peak tailing. Try diluting your sample 5-fold or 10-fold to see if the peak shape improves.
-
Consider a Different Column: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, can provide alternative selectivity and better shielding of residual silanols.
-
Problem 2: Gradual Shift in Retention Time
-
Symptom: The retention times for all peaks consistently drift earlier or later over a sequence of injections.
-
Primary Cause: This is typically a system-wide issue related to the mobile phase composition or column temperature.
-
Solutions:
-
Check Mobile Phase Composition: If using an online mixer, ensure the proportioning valves are working correctly. Air bubbles in the pump can also cause inconsistent mixing. It is good practice to prepare fresh mobile phase daily.
-
Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This may take 10-20 column volumes.
-
Verify Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time drift.
-
Check for Leaks: A small, slow leak in the system can cause pressure fluctuations and lead to drifting retention times.
-
Problem 3: Appearance of New, Unexpected Peaks
-
Symptom: As the reaction progresses or a sample sits on the autosampler, new, small peaks appear in the chromatogram.
-
Primary Cause: This indicates sample degradation or the formation of side products. For this compound, this is often due to oxidation.
-
Solutions:
-
Identify the Degradant: The most likely degradation products are the sulfoxide and sulfone derivatives of the methylthio group. These compounds are more polar and will typically elute earlier than the parent compound in reversed-phase chromatography.
-
Develop a Stability-Indicating Method: Adjust the gradient to ensure these new peaks are well-resolved from the main analyte and starting material. This is crucial for accurate quantification. A slower gradient or a different organic modifier might be necessary.
-
Sample Stability: Assess the stability of your prepared samples. If degradation is observed in the autosampler, consider using a cooled autosampler or analyzing the samples immediately after preparation.
-
Reaction Side-Products: If the new peaks appear during the reaction, they are likely reaction byproducts. The HPLC method will be essential for identifying and quantifying these to optimize the reaction conditions (e.g., temperature, reaction time).
-
Problem 4: High Backpressure
-
Symptom: The system pressure steadily increases beyond the normal operating range.
-
Primary Cause: A blockage in the HPLC flow path, most commonly from particulate matter from the sample or mobile phase precipitating on the column inlet frit.
-
Solutions:
-
Filter All Samples: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before placing them in the autosampler.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column. It acts as a filter, trapping particulates and strongly retained compounds, thereby protecting the more expensive analytical column.
-
Backflush the Column: Disconnect the column from the detector, reverse its direction, and connect it to the pump. Flush with a strong solvent (like 100% acetonitrile or isopropanol) at a moderate flow rate to dislodge particulates from the inlet frit. Important: Only do this for columns that are not specifically designated as "non-backflushable."
-
Check for Precipitation: Ensure your sample is fully dissolved in the injection solvent and that the injection solvent is miscible with the mobile phase. If the sample precipitates upon contact with the mobile phase, it can clog the column.
-
References
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Restek. (2014, March 11). Troubleshooting HPLC - Tailing Peaks.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-292.
- Singh, S., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3465.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Khan, A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 14(9), 1667-1674.
- Purohit, R., et al. (2019). Development of Stability-Indicating HPLC Method and Accelerated Stability Studies for Osmotic and Pulsatile Tablet Formulations of Clopidogrel Bisulfate. Journal of Pharmaceutical and Biomedical Analysis, 165, 243-251.
- Patel, R., & Yadav, P. (2025). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF DESIDUSTAT IN TABLET DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences, 14(12), 1-10.
- Kumar, A., et al. (2017). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University Medical Sciences, 12(5), 453-457.
Stability of 5-Bromo-2-(methylthio)pyrimidine under acidic/basic conditions
Welcome to the technical support center for 5-Bromo-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we address common questions and potential issues related to its stability under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is a solid that is stable under recommended storage conditions.[1] To ensure its integrity, it should be stored in a tightly closed container in a dry and well-ventilated place.[1] It is also advised to avoid moisture.[1] For handling, standard laboratory personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.[1]
Q2: How stable is this compound to oxidation?
A2: The methylthio (-SCH₃) group in this compound offers moderate stability against oxidation, especially when compared to a free sulfhydryl (-SH) group.[2] However, it is incompatible with strong oxidizing agents.[1][3] Under harsh oxidative conditions, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone derivatives.[2] Therefore, it is crucial to avoid storing or reacting it with strong oxidizers unless the transformation of the methylthio group is the intended outcome.
Q3: What is the expected stability of this compound in acidic solutions?
Q4: Is this compound stable under basic conditions?
A4: The stability of this compound in basic solutions is a significant consideration. Pyrimidine rings bearing electron-withdrawing groups, such as the bromo substituent at the 5-position, can be susceptible to nucleophilic attack and subsequent ring-opening in the presence of strong bases.[5] For instance, 5-nitropyrimidine is known to be readily decomposed by alkali.[5] While the methylthio group at the 2-position is generally less reactive than other leaving groups like sulfones, strong alkaline conditions could potentially lead to hydrolysis or other degradation reactions.[6] Studies on similar compounds have shown that alkaline hydrolysis can occur, leading to the formation of hydroxypyrimidines.[7]
Troubleshooting Guide
Issue 1: Unexpected side products or low yield in a reaction involving this compound under acidic conditions.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Acid-catalyzed degradation of the pyrimidine ring. | 1. Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. 2. Use a milder acid or a non-aqueous acidic source: If possible, substitute strong mineral acids with weaker organic acids or use an acid catalyst in an anhydrous organic solvent. 3. Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Protonation of the pyrimidine ring under acidic conditions can increase its electrophilicity, making it susceptible to nucleophilic attack by water or other nucleophiles present, which can lead to ring cleavage or other forms of degradation.[4][5] Lowering the temperature and reducing the acid strength can mitigate these side reactions. |
| Hydrolysis of the methylthio group. | 1. Employ anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use. 2. Consider alternative catalysts: Explore Lewis acids that are less prone to promoting hydrolysis. | Although the methylthio group is relatively stable, prolonged exposure to strong aqueous acid could potentially lead to its hydrolysis to a hydroxyl group. |
Issue 2: Degradation of this compound observed during workup with a basic solution (e.g., aqueous sodium bicarbonate).
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Base-mediated decomposition. | 1. Use a weaker base for neutralization: If possible, use a milder base like a saturated solution of sodium chloride or a dilute solution of a weaker base. 2. Minimize contact time with the base: Perform the neutralization and extraction steps quickly and at a low temperature. 3. Avoid strong bases: Do not use strong bases like sodium hydroxide or potassium hydroxide for workup unless absolutely necessary. | The electron-withdrawing nature of the bromine atom at the 5-position makes the pyrimidine ring susceptible to nucleophilic attack by hydroxide ions, which can initiate ring-opening or substitution reactions.[5] Minimizing exposure to strong bases reduces the likelihood of these degradation pathways. |
Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways for this compound under acidic and basic conditions based on the reactivity of analogous compounds.
Caption: Hypothetical acid-catalyzed degradation pathway.
Caption: Hypothetical base-mediated degradation pathway.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability
This protocol provides a framework for assessing the stability of this compound under specific pH conditions.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile or other suitable organic solvent
-
HPLC or LC-MS system
-
Thermostated shaker or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
-
In separate vials, add a known volume of the stock solution to a larger volume of each buffer solution to achieve the desired final concentration. Ensure the amount of organic solvent is minimal to not significantly alter the pH.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench any reaction by neutralizing the sample if necessary and diluting it with the mobile phase.
-
Analyze the samples by HPLC or LC-MS to determine the remaining percentage of this compound and to identify any major degradation products.
Summary of Stability Considerations
| Condition | Potential for Instability | Primary Concerns | Recommendations |
| Strong Acid (pH < 2) | High | Ring cleavage, hydrolysis | Use milder acids, non-aqueous conditions, lower temperatures, and minimize reaction times. |
| Mild Acid (pH 3-6) | Moderate | Slow degradation over time | Monitor reactions closely, consider running at lower temperatures for prolonged reactions. |
| Neutral (pH ~7) | Low | Generally stable | Standard handling procedures are usually sufficient. |
| Mild Base (pH 8-10) | Moderate | Potential for slow decomposition | Use weak bases for workup and minimize contact time. |
| Strong Base (pH > 11) | High | Ring cleavage, nucleophilic substitution | Avoid strong bases unless they are a required reagent for a specific transformation. |
This technical support guide is intended to provide insights based on available scientific literature. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
References
- Andrews, K. J. M., & Tong, B. P. (1968). Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society C: Organic, 1753-1761.
- Brown, D. J., & Ford, P. W. (1967). Ready Ring-opening of Some Pyrimidine Derivatives.
- Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 2720-2723.
- Peretto, I., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 143(35), 14264-14278.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. Acid-catalysed ring-cleavage of some pyrimidine derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of Purifying Substituted Pyrimidine Derivatives
Welcome to the Technical Support Center dedicated to addressing the complex challenges associated with the purification of substituted pyrimidine derivatives. As a cornerstone of many pharmaceutical and agrochemical compounds, achieving high purity of these heterocyclic scaffolds is paramount for accurate biological evaluation and successful drug development. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
The purification of substituted pyrimidines is often non-trivial due to a wide range of possible substituent groups that can dramatically alter the molecule's physicochemical properties, such as polarity, solubility, and ionizability.[1][2] This resource provides a structured approach to overcoming common hurdles, ensuring you can confidently and efficiently isolate your target compounds.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of your substituted pyrimidine derivatives.
Chromatography Conundrums
Question: My basic pyrimidine derivative is streaking badly on my silica gel column. What's happening and how can I fix it?
Answer: Streaking or tailing of basic compounds on silica gel is a classic problem caused by strong interactions between the basic nitrogen atoms of your pyrimidine and the acidic silanol groups (Si-OH) on the surface of the silica.[3] This interaction leads to uneven migration of the compound up the column.
Causality: The lone pair of electrons on the pyrimidine's nitrogen atoms can be protonated by the acidic silanol groups, causing your compound to bind strongly and sometimes irreversibly to the stationary phase.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[3]
-
Triethylamine (TEA): Typically, adding 0.1-1% TEA to your eluent is sufficient to significantly improve peak shape.[3]
-
Ammonium Hydroxide: A solution of ammonium hydroxide in methanol (e.g., 1-2%) can also be effective, especially for highly basic compounds.
-
-
Stationary Phase Selection:
-
Neutral Alumina: Switching to a neutral or basic alumina stationary phase can mitigate the issue as it lacks the acidic silanol groups of silica.[4][5]
-
Amine-Functionalized Silica: For particularly stubborn separations, using an amine-functionalized silica gel can provide a less interactive surface for basic compounds.[6]
-
Question: My highly polar pyrimidine derivative is eluting with the solvent front in reverse-phase HPLC (Rf ≈ 0). How can I get it to retain on the column?
Answer: Poor retention of highly polar compounds on a nonpolar reverse-phase column (like C18) is a frequent challenge.[1] This occurs because the compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase.
Solutions:
-
Switch to a More Suitable Chromatography Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for very polar compounds. It utilizes a polar stationary phase (like bare silica, amide, or cyano) with a high concentration of an organic solvent in the mobile phase, which promotes retention of polar analytes.[1]
-
-
Optimize Reverse-Phase Conditions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases designed to provide better retention for polar compounds.[1]
-
Decrease Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in your mobile phase will increase its polarity, thereby increasing the retention of your polar pyrimidine.[1]
-
Adjust Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the pH of the mobile phase can suppress ionization and increase hydrophobicity, leading to better retention.[1]
-
Crystallization Complications
Question: I've tried to recrystallize my pyrimidine derivative from several solvents, but it either oils out or no crystals form at all. What should I do?
Answer: This is a common and frustrating issue in purification. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too concentrated or cools too quickly. Failure to crystallize can be due to high solubility in the chosen solvent or the presence of impurities that inhibit crystal formation.[7]
Solutions:
-
For Oiling Out:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves, then add more of the hot solvent to create a less saturated solution before allowing it to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
-
For Failure to Form Crystals:
-
Evaporate Solvent: If the compound is too soluble, slowly evaporate some of the solvent to increase the concentration.[7]
-
Anti-Solvent Addition: Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) until the solution becomes slightly turbid. Then, allow it to cool.[7][8]
-
Solvent Screening: Systematically screen a wider range of solvents with varying polarities.
-
Question: My purified crystals are colored, but my desired compound should be colorless. How can I remove the colored impurities?
Answer: Colored impurities are often large, conjugated molecules that can co-crystallize with your product.
Solution:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities.[7] Be cautious not to add too much, as it can also adsorb your product, leading to lower recovery. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right chromatography technique for my substituted pyrimidine?
A1: The choice depends primarily on the polarity of your compound.
-
Low to Medium Polarity: Normal-phase flash chromatography on silica gel is the standard and most cost-effective method.[4][9]
-
High Polarity: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography with a polar-endcapped column.[1]
-
Ionic/Ionizable: Ion-exchange chromatography can be very effective.[1] Alternatively, adjusting the pH of the mobile phase in reverse-phase chromatography can be a powerful tool.[1]
Q2: What are some common impurities I should expect in my pyrimidine synthesis, and how do I remove them?
A2: Common impurities include unreacted starting materials, reagents, catalysts, and side-products from reactions like dimerization or over-alkylation.[5][10]
-
Removal Strategies:
-
Aqueous Washes/Extractions: Before chromatography, perform a thorough work-up with aqueous washes to remove water-soluble reagents and salts.[5]
-
Chromatography: Column chromatography is the primary method for removing impurities with different polarities.[11][12]
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product.[8][13]
-
Q3: How does the position and nature of substituents on the pyrimidine ring affect its purification?
A3: Substituents have a profound impact on the molecule's properties.
-
Electron-donating groups (e.g., -NH₂, -OR): These generally increase the polarity and basicity of the pyrimidine ring, which can lead to stronger interactions with silica gel.
-
Electron-withdrawing groups (e.g., -NO₂, -CN): These decrease the basicity of the ring nitrogens and can influence the overall polarity.[2]
-
Acidic/Basic Functional Groups: Substituents like carboxylic acids or amines make the compound's solubility and chromatographic behavior pH-dependent.[1][7]
Q4: What is the best way to assess the purity of my final pyrimidine derivative?
A4: A combination of methods is always recommended for robust purity assessment.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard technique for determining purity.[14][15] Thin-Layer Chromatography (TLC) is useful for a quick check.
-
Spectroscopic Methods:
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.
Part 3: Visualizations and Protocols
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the initial purification strategy.
Troubleshooting Flash Chromatography
Caption: A troubleshooting guide for common flash chromatography problems.
Data Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Retention in RP-HPLC | Analyte is too polar; mobile phase is too strong. | Decrease organic modifier %; use a polar-endcapped column; switch to HILIC.[1] |
| Peak Tailing (Basic Analyte) | Secondary interactions with residual silanols. | Add TEA or other basic modifier to the mobile phase; use a deactivated column.[1][3] |
| Compound Fails to Crystallize | Solution is not supersaturated; compound is too soluble. | Evaporate some solvent; add an anti-solvent; try a different solvent system.[7] |
| Low Recovery from Chromatography | Irreversible adsorption to stationary phase; compound degradation. | Use a less acidic stationary phase (e.g., alumina); minimize time on column.[4] |
| Co-eluting Impurities | Similar polarity between product and impurity. | Optimize solvent system using TLC; consider preparative HPLC for difficult separations.[5] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Substituted Pyrimidine
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation and gives your target compound an Rf value of approximately 0.2-0.4.[3][4]
-
Column Packing: Dry pack a column with silica gel.[9] The amount of silica should be 50-100 times the weight of your crude material. Gently tap the column to ensure even packing. Add a thin layer of sand on top.
-
Equilibration: Elute the column with your chosen solvent system until the packing is fully wetted and equilibrated. Do not let the solvent level drop below the top of the sand.[18]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent).[9] Carefully apply the sample to the top of the column.
-
Elution: Add the eluent and apply positive pressure (flash chromatography) to maintain a steady flow rate.[18]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrimidine derivative.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your pyrimidine derivative has high solubility at elevated temperatures but low solubility at room temperature or below.[8][19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
References
- Biotage. (2023, January 23). 5 Steps to successful flash chromatography.
- Aly, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12187-12211. [Link]
- Wikipedia. (2024). Pyrimidine.
- Di Martino, R. M. C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4038-4054. [Link]
- Zakarian, A. (n.d.). How to do flash column chromatography in 15 minutes. University of California, Santa Barbara.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Ghorab, M. M., et al. (2010). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 15(12), 9205-9216. [Link]
- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. [Link]
- Li, A., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5617-5629. [Link]
- University of Rochester. (n.d.). How To: Run a Flash Column.
- Pontiki, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2548. [Link]
- Al-Mousawi, S. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Al-Tannak, N. F., & Al-Obaidy, A. M. (2018). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. Journal of Pharmaceutical Sciences and Research, 10(8), 1965-1968. [Link]
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- El-Sayed, M. A. A., et al. (2023). Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. Results in Chemistry, 6, 101034. [Link]
- Organic Chemistry at UCLA. (2011, October 9).
- University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862).
- Di Martino, R. M. C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4038-4054. [Link]
- Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 337. [Link]
- Oprea, A., et al. (2022). Bioactive Small Molecules Having a Fatty Residue. Part VI: Synthesis, Cytotoxicity Evaluation, and Molecular Docking Studies of New Pyrimidine Derivatives as Antitumor Agents. Molecules, 27(15), 5002. [Link]
- MDPI. (n.d.). Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- El-Gaby, M. S. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Applied Pharmaceutical Science, 7(11), 225-234. [Link]
- Noll, S., et al. (2009). Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1172-1179. [Link]
- Indiana State University. (1997). Purine and Pyrimidine Metabolism.
- Stanovnik, B., et al. (2008). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Tetrahedron, 64(36), 8345-8348. [Link]
- Yamazaki, K., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(24), 5930-5937. [Link]
- El-Naggar, M. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12645-12658. [Link]
- Al-Omair, M. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 738. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How To [chem.rochester.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature and reaction time for 5-Bromo-2-(methylthio)pyrimidine synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the optimization of reaction temperature and time to ensure a successful and efficient synthesis. Our approach is rooted in a deep understanding of the reaction mechanism and practical, field-tested experience.
Introduction to the Synthesis
The preparation of this compound is a cornerstone for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The most common and effective method for its synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and a sulfur nucleophile, typically methyl mercaptan or its corresponding salt.[1][2] The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the chlorine atom at the 2-position is significantly more labile than the bromine atom at the 5-position due to the activating effect of the two ring nitrogens.[3]
This guide will focus on the critical parameters of temperature and reaction time, providing you with the knowledge to not only replicate the synthesis but also to troubleshoot and optimize it for your specific laboratory conditions.
Visualizing the Synthesis Workflow
To provide a clear overview, the general workflow for the synthesis of this compound is depicted below. This process includes the initial reaction setup, monitoring, work-up, and final purification.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Reaction Temperature
Q1: What is the optimal temperature for the synthesis of this compound, and why is it important?
A1: The recommended temperature for this reaction is 50°C.[1][4] Temperature is a critical parameter in this SNAr reaction for several reasons:
-
Activation Energy: The reaction requires a certain amount of energy to overcome the activation barrier for the nucleophilic attack of methyl mercaptan on the electron-deficient pyrimidine ring. At room temperature, the reaction is often sluggish and may not proceed to completion in a reasonable timeframe.
-
Rate of Reaction: Increasing the temperature to 50°C provides the necessary thermal energy to accelerate the reaction to a practical rate, typically allowing for completion within 3 hours.[1]
-
Selectivity: The chlorine at the 2-position is significantly more reactive than the bromine at the 5-position. This inherent selectivity is generally maintained at 50°C.
Q2: What happens if I run the reaction at a temperature lower than 50°C?
A2: Running the reaction at a lower temperature, for instance at room temperature, will result in a significantly slower reaction rate. You will likely observe incomplete conversion of the starting material, 5-bromo-2-chloropyrimidine, even after extended reaction times. This will necessitate a longer reaction monitoring period and may lead to lower isolated yields due to the presence of unreacted starting material complicating the purification process.
Q3: I accidentally overheated my reaction to 80°C. What are the potential consequences?
A3: Overheating the reaction can lead to several undesirable outcomes:
-
Increased Byproduct Formation: Higher temperatures can promote side reactions. While specific byproducts for this reaction at elevated temperatures are not extensively documented in readily available literature, general principles of SNAr reactions suggest possibilities such as decomposition of the starting materials or product, or reactions with the solvent (DMF).
-
Decreased Selectivity: Although the C2-Cl bond is more reactive, very high temperatures could potentially lead to a small amount of substitution at the C5-Br position, though this is less likely.
-
Solvent Decomposition: N,N-Dimethylformamide (DMF) can decompose at elevated temperatures, especially in the presence of acidic or basic impurities, to form dimethylamine and formic acid or carbon monoxide.[5] These decomposition products could potentially react with your starting materials or product, leading to a complex mixture of impurities.
Troubleshooting Temperature-Related Issues
| Issue | Possible Cause | Recommended Action |
| Reaction is very slow or stalled (incomplete conversion after >3 hours) | Reaction temperature is too low. | Gradually increase the temperature to 50°C and continue to monitor by TLC. Ensure your heating apparatus is calibrated and providing a stable temperature. |
| TLC shows multiple, unidentified spots after reacting at a high temperature. | Formation of byproducts due to excessive heat. | Repeat the reaction at the recommended 50°C. If purification is attempted, it may require more extensive column chromatography with different solvent systems to isolate the desired product. |
Reaction Time
Q4: The protocol suggests a 3-hour reaction time. How critical is this?
A4: The 3-hour reaction time at 50°C is a guideline and the actual optimal time can vary based on the specific scale of your reaction and the purity of your reagents.[1] The most reliable way to determine the completion of the reaction is by monitoring its progress using Thin Layer Chromatography (TLC).
Q5: How do I effectively monitor the reaction using TLC?
A5: Effective TLC monitoring is crucial for optimizing the reaction time. Here’s a recommended procedure:
-
Prepare your TLC plate: Use a silica gel plate.
-
Spot your samples: On the baseline of the plate, spot a small amount of:
-
Your starting material (5-bromo-2-chloropyrimidine) as a reference.
-
A co-spot of the starting material and the reaction mixture.
-
The reaction mixture.
-
-
Develop the plate: A common eluent system is 5% ethyl acetate in hexane.[1]
-
Visualize the spots: Use a UV lamp (254 nm) to visualize the spots. The starting material and product are both UV active.
The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.
Q6: What are the risks of stopping the reaction too early or letting it run for too long?
A6:
-
Stopping Too Early: If the reaction is stopped before all the 5-bromo-2-chloropyrimidine is consumed, you will have a mixture of the starting material and the desired product. This will lower your overall yield and require careful purification, typically by column chromatography, to separate the two.
-
Running for Too Long: While this reaction is generally robust, prolonged heating is unnecessary and can increase the risk of byproduct formation or decomposition, especially if the temperature control is not precise. It is always best to stop the reaction once the starting material is consumed as determined by TLC.
Troubleshooting Reaction Time-Related Issues
| Issue | Possible Cause | Recommended Action |
| TLC shows both starting material and product spots after 3 hours. | Reaction is not yet complete. | Continue heating at 50°C and monitor by TLC every 30-60 minutes until the starting material spot disappears. |
| The product spot on the TLC plate appears to be diminishing or new, lower Rf spots are appearing after an extended reaction time (> 6 hours). | Potential product decomposition. | In future runs, monitor the reaction more frequently and stop the reaction as soon as the starting material is consumed. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on established literature procedures.[1][4]
Materials:
-
5-Bromo-2-chloropyrimidine
-
Methyl mercaptan (or sodium thiomethoxide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of starting material), slowly add methyl mercaptan (1.0-1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 50°C and maintain this temperature with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., 5% EtOAc/hexane). The reaction is typically complete within 3 hours, as indicated by the disappearance of the 5-bromo-2-chloropyrimidine spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) to yield pure this compound as a white solid.[1]
Data Summary
| Parameter | Recommended Value | Rationale |
| Temperature | 50°C | Optimal balance between reaction rate and prevention of side reactions. |
| Reaction Time | ~3 hours (TLC monitored) | Sufficient time for complete conversion of starting material at 50°C. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SNAr reactions.[5] |
| Purification | Column Chromatography | Effective for separating the product from unreacted starting material and non-polar impurities. |
Mechanistic Insights
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The sulfur atom of methyl mercaptan (or thiomethoxide) attacks the carbon atom at the 2-position of the pyrimidine ring, which bears the chlorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion.
The reaction's regioselectivity (attack at C2 instead of C5) is governed by the electronic effects of the pyrimidine ring nitrogens, which make the C2 and C4/C6 positions more electrophilic.
Sources
Technical Support Center: Functionalization of 5-Bromopyrimidines
Welcome to the Technical Support Center for the functionalization of 5-bromopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered during the chemical modification of this important heterocyclic scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2][3]
This resource is structured to provide not just procedural guidance, but also a deeper understanding of the underlying chemical principles that govern the success or failure of these reactions.
The Challenge of the Pyrimidine Ring
The functionalization of 5-bromopyrimidines, while synthetically valuable, presents a unique set of challenges primarily stemming from the electronic nature of the pyrimidine ring. As an electron-deficient heterocycle, the reactivity of substituents is significantly altered compared to their counterparts on a simple benzene ring. Furthermore, the presence of two nitrogen atoms introduces the complication of potential catalyst inhibition or deactivation through coordination with the metal center in cross-coupling reactions.[4][5][6]
This guide will address the most common and critical functionalization reactions, providing detailed troubleshooting for each.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. However, their application to 5-bromopyrimidines is not always straightforward.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 5-bromopyrimidine and various boronic acids or esters.[7][8]
Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura reaction has stalled or resulted in a low yield. What are the primary causes?
A1: Low yields in Suzuki couplings with 5-bromopyrimidine can often be traced back to a few key issues:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on one of the pyrimidine nitrogens can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[4] This is a very common issue with nitrogen-containing heterocycles.
-
Inefficient Oxidative Addition: The C-Br bond at the 5-position of the pyrimidine ring can be less reactive than other aryl bromides, leading to a slow rate-determining oxidative addition step.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and base, thereby reducing the concentration of the nucleophilic partner.[6][9]
-
Homocoupling of the Boronic Acid: This side reaction, often promoted by the presence of oxygen, leads to the formation of a biaryl product from the boronic acid, consuming the reagent and complicating purification.
Q2: How can I prevent catalyst deactivation by the pyrimidine nitrogen?
A2: The most effective strategy is to use bulky, electron-rich phosphine ligands. These ligands coordinate to the palladium center and create a sterically hindered environment that physically blocks the pyrimidine nitrogen from binding. This allows the catalytic cycle to proceed efficiently.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos , SPhos , and RuPhos are particularly effective.[4][10][11][12][13] They not only provide steric shielding but also promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Below is a diagram illustrating this principle:
Q3: What are the optimal bases and solvents for Suzuki coupling of 5-bromopyrimidines?
A3: The choice of base and solvent is critical and often interdependent.
-
Bases: Stronger, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[6][14][15] They are effective at promoting the transmetalation step without causing significant side reactions. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times.
-
Solvents: A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base. Common solvent systems include 1,4-dioxane/water , toluene/water , and DMF/water .[7][16] Anhydrous conditions can be used with certain bases like cesium fluoride (CsF).
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with XPhos or SPhos | Bulky ligands prevent nitrogen coordination and promote catalysis.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases that facilitate transmetalation.[14] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 v/v) | Good solubility for both organic and inorganic reagents.[7] |
| Temperature | 80-110 °C | Sufficient energy for oxidative addition without promoting decomposition. |
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine 5-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[17]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a more advanced pre-catalyst system like XPhos Pd G2 (2 mol%).[10][17]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling 5-bromopyrimidine with a wide range of primary and secondary amines.[18][19]
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination is giving low yields, and I observe debromination of my starting material. What's happening?
A1: This is a common problem and points to a few potential issues:
-
Catalyst Deactivation: Similar to the Suzuki reaction, the pyrimidine nitrogen can poison the palladium catalyst. The use of bulky ligands is crucial.[13]
-
Slow Reductive Elimination: The final step to form the C-N bond can be slow, especially with electron-rich amines. This can allow side reactions to occur.
-
Base-Induced Side Reactions: The strong bases typically used (e.g., NaOtBu, LHMDS) can be problematic with sensitive functional groups on either coupling partner.[20]
-
Hydrodehalogenation (Debromination): This side reaction, where the bromine is replaced by hydrogen, can occur via a competing catalytic cycle, often when the desired C-N bond formation is slow.
Q2: Which catalyst system is best for the Buchwald-Hartwig amination of 5-bromopyrimidine?
A2: The choice of ligand is paramount. For heteroaryl halides, bulky biarylphosphine ligands are the gold standard.
-
Recommended Ligands: XPhos , RuPhos , and BrettPhos are excellent choices.[13] They have been specifically designed to facilitate the amination of challenging substrates. N-heterocyclic carbene (NHC) ligands can also be effective.[5]
-
Palladium Source: Pre-catalysts such as XPhos Pd G3 or RuPhos Pd G3 are highly recommended as they provide a reliable and efficient source of the active Pd(0) species.[12][21][22]
| Parameter | Recommendation | Rationale |
| Catalyst System | RuPhos Pd G3 or XPhos Pd G2 | Highly active pre-catalysts with bulky ligands to prevent N-coordination.[10][12][21][22] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases required to deprotonate the amine.[20] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | To overcome the activation barrier for C-N bond formation. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between 5-bromopyrimidine and a terminal alkyne, a valuable transformation in medicinal chemistry.[15][23][24]
Troubleshooting Guide & FAQs
Q1: My Sonogashira reaction is producing a significant amount of a byproduct that I believe is the homocoupled alkyne. How can I prevent this?
A1: The formation of alkyne dimers, known as Glaser or Hay homocoupling, is the most common side reaction in Sonogashira couplings.[25] It is primarily caused by two factors:
-
Presence of Oxygen: Oxygen promotes the oxidative coupling of the copper(I) acetylide intermediate.
-
Copper(I) Co-catalyst: While copper accelerates the desired reaction, it also catalyzes the homocoupling side reaction.[23][26]
A2: Strategies to minimize homocoupling include:
-
Rigorous Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is run under a strict argon or nitrogen atmosphere to exclude oxygen.[26]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often require a higher catalyst loading or more specialized ligands but completely eliminate the Glaser coupling pathway.[23]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump keeps its concentration low, disfavoring the bimolecular homocoupling reaction.
Section 2: Lithiation and Borylation Reactions
Creating a 5-pyrimidylboronic acid or ester intermediate via lithiation is a common strategy for subsequent Suzuki-Miyaura couplings.
Troubleshooting Guide & FAQs
Q1: I am attempting to synthesize 5-pyrimidylboronic acid from 5-bromopyrimidine via a lithium-halogen exchange, but the reaction is failing. What could be the issue?
A1: This transformation is highly sensitive and requires strict control of conditions.
-
Reagent Quality: n-Butyllithium (n-BuLi) is highly reactive with moisture and air. Ensure you are using a freshly titrated or new bottle of n-BuLi. All glassware must be rigorously flame-dried, and all other reagents and solvents must be anhydrous.
-
Temperature Control: The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions. The lithiated pyrimidine intermediate can be unstable at higher temperatures.
-
Side Reactions: The acidic protons on the pyrimidine ring can also be abstracted by n-BuLi, leading to a mixture of lithiated species and reduced yields of the desired product.
-
Quenching: The addition of the boron electrophile (e.g., triisopropyl borate) must also be done at low temperature to prevent side reactions.
Q2: My Miyaura borylation of 5-bromopyrimidine is not working. What should I check?
A2: The Miyaura borylation, which uses a palladium catalyst and a diboron reagent like B₂(pin)₂, is a milder alternative to lithiation.[27] However, it has its own pitfalls.
-
Base Selection: A weak base like potassium acetate (KOAc) is crucial.[27] Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting 5-bromopyrimidine.
-
Catalyst System: A catalyst system like PdCl₂(dppf) is commonly used. Ensure the catalyst is active and not degraded.
-
Anhydrous Conditions: While not as stringent as lithiation, anhydrous conditions are still important to prevent hydrolysis of the diboron reagent and the product boronate ester.[23]
General Protocol for Miyaura Borylation
-
Preparation: In a flame-dried flask under an inert atmosphere, combine 5-bromopyrimidine (1.0 equiv.), bis(pinacolato)diboron (B₂(pin)₂, 1.1 equiv.), and potassium acetate (KOAc, 1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or DMSO.
-
Reaction: Heat the mixture (e.g., to 80 °C) and monitor by GC-MS or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, filter through a pad of celite to remove palladium residues, and then perform an appropriate aqueous workup and extraction.
-
Purification: Purify the resulting boronate ester by column chromatography or recrystallization.
References
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2026). ACS Omega. [Link]
- Recent Advances in Direct C–H Functionalization of Pyrimidines. (2018).
- Formation of XPhos‐Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. (2019).
- Crystal structure of the RuPhos ligand. (2021).
- Structures of XPhos and XPhos‐based precatalysts. (2019).
- XPhos. (n.d.). Wikipedia. [Link]
- XPhos-Pd-G2 | C45H59ClNPPd | CID 76211818. (n.d.). PubChem. [Link]
- Troubleshooting a Miyaura boryl
- Cas 1445085-77-7,RuPhos Pd G3. (n.d.). LookChem. [Link]
- 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses. [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2012).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2012).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). OUCI. [Link]
- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. (2012).
- C-H Functionalization of Pyridines. (2019).
- Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024). GitHub. [Link]
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. [Link]
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024).
- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (2014).
- Selective monolithiation of 2,5-dibromopyridine with butyllithium. (2013).
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). PubMed. [Link]
- Am I overlooking something in n-BuLi reactions?. (2015).
- Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. (2013). DSpace@MIT. [Link]
- Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. (1970). PubMed. [Link]
- Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed. [Link]
- Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. (2002).
- Optimization of Organolithium Reactions. (2020).
Sources
- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XPhos Pd G2 | 1310584-14-5 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. XPhos - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. lookchem.com [lookchem.com]
- 22. chemimpex.com [chemimpex.com]
- 23. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 24. researchgate.net [researchgate.net]
- 25. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reddit.com [reddit.com]
- 27. Miyaura Borylation Reaction [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Synthesis of 5-Aryl-2-(methylthio)pyrimidines
#-
For the modern medicinal chemist, the pyrimidine scaffold is a cornerstone of drug design. Its prevalence in biologically active molecules, from kinase inhibitors to antiviral agents, makes the efficient and versatile synthesis of substituted pyrimidines a critical endeavor.[1] A key building block in this field is 5-Bromo-2-(methylthio)pyrimidine, offering a reactive handle for the introduction of diverse aryl groups at the C5 position. The palladium-catalyzed cross-coupling reaction is the undisputed champion for this transformation, with the Suzuki-Miyaura and Stille couplings standing out as two of the most powerful and widely adopted methods.[2]
This guide provides a comprehensive comparison of these two indispensable reactions for the arylation of this compound. We will delve into the mechanistic nuances, practical considerations, and experimental data to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity of Reagents | Low toxicity, considered "greener"[3] | High toxicity of organotin compounds[3][4] |
| Byproducts | Borates, generally water-soluble and easily removed[3] | Organotin halides, can be difficult to separate from the product[3] |
| Reaction Conditions | Typically requires a base[2] | Often proceeds under neutral or milder conditions[5] |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons[6] | Excellent, tolerates a wide range of functional groups[2][7] |
| Substrate Scope | Very broad, vast commercial availability of boronic acids[2] | Broad, may require in-house synthesis of stannanes[2] |
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is a titan in the world of cross-coupling chemistry, celebrated for its operational simplicity, the low toxicity of its reagents, and the vast commercial availability of boronic acids.[2][8] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[9]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is a well-understood and elegant process.[10] It commences with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species, and culminates in reductive elimination to yield the desired product and regenerate the catalyst.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
Biological activity of 5-Bromo-2-(methylthio)pyrimidine vs 5-chloro-2-(methylthio)pyrimidine
An In-Depth Comparative Guide to the Biological Activity of 5-Bromo- vs. 5-Chloro-2-(methylthio)pyrimidine for Researchers and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Critical Role of Halogenation
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from anticancer to antimicrobial drugs.[1][2] Their biological activity is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The 2-(methylthio) group, in particular, renders these molecules versatile intermediates for synthetic chemistry, while the substituent at the 5-position is critical for modulating biological interactions.[3][4]
This guide provides a comparative analysis of two closely related analogs: 5-Bromo-2-(methylthio)pyrimidine and 5-Chloro-2-(methylthio)pyrimidine . While direct, head-to-head biological comparisons in the literature are limited, this document, authored from the perspective of a Senior Application Scientist, will synthesize available data on related compounds, explore the physicochemical implications of bromo- versus chloro- substitution, and provide robust experimental protocols to empower researchers to investigate their potential. We will delve into their established roles as synthetic building blocks and their potential activities as enzyme inhibitors and cytotoxic agents.
Comparative Analysis: Physicochemical and Biological Implications of Halogen Substitution
The choice between a bromine and a chlorine atom at the 5-position is not trivial; it fundamentally alters the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its reactivity and biological interactions.
-
Electronegativity and Reactivity: Chlorine is more electronegative than bromine, making the pyrimidine ring in the 5-chloro derivative more electron-deficient. This generally enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), making it a more reactive intermediate in certain synthetic pathways.[4]
-
Size and Lipophilicity: Bromine is larger and more lipophilic than chlorine. This can influence how the molecule fits into the binding pocket of a target protein and can affect its membrane permeability and overall pharmacokinetic profile. Increased lipophilicity can sometimes enhance binding affinity through improved hydrophobic interactions.
-
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target. The strength of this bond differs, providing a subtle but potentially significant mechanism for differential biological activity.
These differences suggest that while structurally similar, the two compounds likely possess distinct biological profiles. Studies on other halogenated heterocycles have shown that a chloro-substituent can sometimes lead to slightly higher potency compared to its bromo-counterpart in certain assays.[5] Conversely, the presence of various halogen groups (Cl, Br, F) on phenyl rings attached to pyrimidines has been shown to increase antimicrobial activity.[6]
Potential Biological Activities and Therapeutic Applications
Based on the extensive research into related pyrimidine derivatives, both 5-bromo- and 5-chloro-2-(methylthio)pyrimidine are valuable scaffolds for developing agents with a range of biological activities.
Anticancer and Cytotoxic Potential
Pyrimidine analogs are classic antimetabolites that interfere with nucleic acid synthesis, leading to cytotoxicity in rapidly dividing cancer cells.[7][8] The subject compounds serve as key intermediates in the synthesis of more complex molecules with demonstrated anticancer effects.[9][10] For instance, derivatives of 5-bromo-pyrimidines have been used to create potent inhibitors of enzymes critical to cancer progression, such as cyclin-dependent kinases (CDKs) and PIM-1 kinase.[11][12][13]
The primary mechanism often involves the inhibition of kinases or interference with DNA/RNA synthesis pathways.[14][15] The differential halogenation at the 5-position could fine-tune the binding affinity and selectivity for specific kinase targets.
Enzyme Inhibition
The pyrimidine scaffold is frequently employed in the design of enzyme inhibitors.
-
Kinase Inhibition : As mentioned, pyrimidine derivatives are well-known kinase inhibitors. The 2-amino-pyrido[3,4-d]pyrimidines, synthesized from a 5-bromo-pyrimidine precursor, showed nanomolar inhibitory activity against CDK2.[11]
-
Cyclooxygenase (COX) Inhibition : Certain 2-thiopyrimidine derivatives have been identified as inhibitors of COX-2, an enzyme involved in inflammation.[16][17] This suggests a potential anti-inflammatory application for derivatives of the title compounds.
Antimicrobial Activity
Halogenated pyrimidines have consistently shown promise as antimicrobial agents.[6] Research indicates that suitably substituted pyrimidine derivatives exhibit activity against various bacterial and fungal strains.[9][18] The halogen atom is often a key component of the pharmacophore responsible for this activity.
Data Summary: Inferred Biological Activities
| Biological Activity | Evidence based on 5-Bromo-pyrimidine Derivatives | Evidence based on 5-Chloro-pyrimidine Derivatives | Potential Impact of Br vs. Cl |
| Anticancer | Precursor to CDK2 and PIM-1 kinase inhibitors with potent cytotoxicity.[11][12] | General class of pyrimidines known for anticancer activity.[19][20] | Differences in binding affinity and selectivity for target kinases. |
| Enzyme Inhibition | Derivatives show activity against CDKs and potentially other kinases.[11][13] | 2-Thiopyrimidine scaffold linked to COX-2 inhibition.[16] | Halogen identity can modulate interaction with enzyme active sites. |
| Antimicrobial | The core scaffold is associated with antimicrobial properties.[9] | Halogenation on related pyrimidines enhances antimicrobial effects.[6] | Lipophilicity (Br > Cl) may affect cell wall penetration. |
Experimental Corner: Protocols for Biological Evaluation
To facilitate the direct comparison and exploration of these compounds, we provide the following validated, step-by-step protocols. The choice of these assays is based on the high potential for pyrimidine derivatives to exhibit cytotoxic and enzyme-inhibitory effects.
Diagram: General Synthetic Workflow
The following diagram illustrates how these compounds are typically used as intermediates to generate a library of diverse derivatives for biological screening.
Caption: General workflow for utilizing pyrimidine intermediates in drug discovery.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay is fundamental for determining a compound's effect on cell proliferation and calculating its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[7][21]
Objective: To quantify the cytotoxic effects of 5-Bromo- and 5-Chloro-2-(methylthio)pyrimidine derivatives on cancer cell lines (e.g., MCF-7, A549, HepG2).
Materials:
-
Selected cancer cell lines
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The concentration range should be broad enough to determine a full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Diagram: MTT Assay Workflow
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Palladium Catalysts in Cross-Coupling Reactions of 5-Bromo-2-(methylthio)pyrimidine: A Comparative Guide
Introduction: The Significance of 5-Bromo-2-(methylthio)pyrimidine in Medicinal Chemistry
In the landscape of modern drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core structure of numerous therapeutic agents. Among these, this compound stands out as a versatile and highly valuable building block. The strategic placement of the bromine atom at the 5-position and the methylthio group at the 2-position allows for selective functionalization, enabling the synthesis of diverse molecular architectures with a wide range of biological activities. The ability to efficiently form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position is crucial for generating libraries of novel compounds for high-throughput screening and lead optimization.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules, offering a powerful toolkit for medicinal chemists.[1][2] This guide provides a comprehensive comparison of the efficacy of various palladium catalysts for the most pivotal cross-coupling reactions involving this compound: Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. By examining the nuances of catalyst selection, supported by experimental data from analogous systems and detailed protocols, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Understanding the Catalytic Landscape: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, initiated by the oxidative addition of the aryl halide to a palladium(0) species. This is followed by a transmetalation step (in Suzuki, Stille, and Sonogashira couplings) or migratory insertion (in Heck coupling), and culminates in reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst. The efficiency of each step is profoundly influenced by the choice of palladium precursor, the ancillary ligands, the base, and the solvent system. For a substrate like this compound, the electron-deficient nature of the pyrimidine ring and the presence of the sulfur atom can influence catalyst activity and stability.
Figure 2: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). [3]3. Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: A Classic C-C Bond Formation
The Stille reaction offers a powerful alternative for C-C bond formation, utilizing organostannane reagents. [4]A key advantage is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. [5]However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. [4][5]
Catalyst Selection and Performance
For Stille couplings, Pd(PPh₃)₄ is a widely used and effective catalyst. [1]The addition of a copper(I) co-catalyst can sometimes accelerate the reaction, particularly for less reactive substrates. [6]
| Catalyst System | Ligand | Additive | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Considerations |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | None | Toluene or DMF | 90-110 | 70-90 | Standard and reliable; may require higher temperatures. |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | NMP | 80 | 80-95 | CuI can accelerate the transmetalation step. |
| Pd₂(dba)₃ / P(fur)₃ | P(fur)₃ | None | THF | 60-80 | 85-95 | More active catalyst system allowing for lower temperatures. |
Table 2: Representative Catalyst Systems for the Stille Coupling of Aryl Bromides.
Experimental Protocol: Stille Coupling
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in anhydrous and degassed toluene.
-
Add Pd(PPh₃)₄ (5 mol%) to the solution.
-
Heat the reaction mixture to 110 °C under an argon atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with diethyl ether.
-
Wash the solution with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to valuable alkynyl-substituted pyrimidines. [7]These products are versatile intermediates in organic synthesis. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild amine base. [8][9]
Comparative Catalyst Performance
The classic Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. [7]The amine base, often triethylamine or diisopropylethylamine, also serves as the solvent in many cases.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Considerations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | 85-95 | The most common and highly effective system. [3] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 60 | 80-90 | Mild conditions, suitable for sensitive substrates. |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 70-85 | Copper-free conditions, avoids Glaser homocoupling. |
Table 3: Comparative Performance of Palladium Catalysts in Sonogashira Coupling of Aryl Bromides.
Experimental Protocol: Sonogashira Coupling
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous and degassed DMF, followed by triethylamine (2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. [10][11]This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Catalyst Selection and Performance
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. [12]Second and third-generation Buchwald ligands and pre-catalysts have shown remarkable activity, enabling the coupling of a broad scope of amines under mild conditions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | 75-90 | A classic and effective system for many amines. [3] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 100 | 90-98 | Highly active for a broad range of amines, including less nucleophilic ones. |
| BrettPhos Pd G3 | BrettPhos | LHMDS | 1,4-Dioxane | 80 | 90-99 | Excellent for coupling with heterocyclic amines and challenging substrates. |
Table 4: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Bromides.
Experimental Protocol: Buchwald-Hartwig Amination
Figure 3: Generalized experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, and add anhydrous, degassed toluene.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Vinylation of the Pyrimidine Core
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes. [13]This reaction allows for the introduction of vinyl groups at the 5-position of the pyrimidine ring, which can be further elaborated.
Catalyst Selection and Performance
The choice of catalyst for the Heck reaction depends on the nature of the alkene. For simple acrylates, Pd(OAc)₂ with a phosphine ligand like PPh₃ is often sufficient. For more challenging couplings, more sophisticated catalyst systems may be required.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Et₃N | DMF | 100-120 | 60-80 | A standard and cost-effective system for activated alkenes. |
| PdCl₂(PCy₃)₂ | PCy₃ | K₂CO₃ | NMP | 120 | 75-90 | More active catalyst for less reactive alkenes. |
| Herrmann's Catalyst | None | NaOAc | DMAc | 140 | 80-95 | A highly stable palladacycle catalyst. |
Table 5: Representative Catalyst Systems for the Heck Reaction of Aryl Bromides.
Experimental Protocol: Heck Reaction
Step-by-Step Methodology:
-
To a pressure tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and sodium acetate (NaOAc, 1.5 equiv.).
-
Add the alkene (1.5 equiv.) and anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse array of functionalized pyrimidines for drug discovery and development. The choice of the palladium catalyst system is a critical parameter that dictates the efficiency and success of these transformations.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) or N-heterocyclic carbenes often provide superior results in terms of yield and reaction scope compared to traditional catalysts. The Sonogashira coupling is reliably achieved with the classic PdCl₂(PPh₃)₂/CuI system, while the Stille reaction, though effective with standard catalysts like Pd(PPh₃)₄, requires careful consideration of the toxicity of organotin reagents. The Heck reaction often necessitates higher temperatures and robust catalyst systems to achieve good yields.
As the field of catalysis continues to evolve, the development of more active, stable, and cost-effective palladium catalysts, as well as catalysts based on more earth-abundant metals, will undoubtedly further enhance the synthetic utility of this compound. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate the complexities of catalyst selection and to accelerate the discovery of new therapeutic agents.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Hussain, S., & Ali, S. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5384. [Link]
- LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- BenchChem. (2025). Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermedi.
- Bao, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076-18084. [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
- LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem Technical Support.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Organic Reactions. (n.d.). The Stille Reaction. Organic Reactions. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions. MDPI. [Link]
- American Chemical Society. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
- BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. MIT Libraries. [Link]
- Taylor & Francis. (n.d.). Stille reaction – Knowledge and References. Taylor & Francis Online. [Link]
- American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- National Institutes of Health. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- National Institutes of Health. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Technical Support Center: Optimizing the Heck Reaction for 5-Bromo-1-Pentene. BenchChem Technical Support.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature.
- ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Characterization and Validation of 5-Bromo-2-(methylthio)pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral not only to the structure of DNA and RNA but also as a privileged core in a multitude of therapeutic agents.[1] Its significance is particularly pronounced in oncology and virology, where the pyrimidine framework serves as a versatile template for designing targeted inhibitors. Within this esteemed class of compounds, 5-Bromo-2-(methylthio)pyrimidine emerges as a particularly valuable building block. The strategic placement of a bromine atom at the 5-position and a methylthio group at the 2-position provides two distinct, reactive handles for synthetic elaboration.[2] This dual functionality allows for the systematic construction of diverse chemical libraries, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[2]
This guide provides an in-depth comparison of the characterization, validation, and biological evaluation of derivatives stemming from this scaffold. We will delve into the causality behind experimental choices, present self-validating protocols for key assays, and ground our discussion in authoritative data, offering a comprehensive resource for professionals in drug discovery and development.
Synthesis and Characterization: From Blueprint to Validated Molecule
The journey from a chemical concept to a validated drug candidate begins with robust synthesis and rigorous characterization. The inherent reactivity of the this compound core allows for a modular and divergent synthetic approach.
General Synthesis Protocol
A common and efficient method for preparing the core scaffold involves the nucleophilic substitution of a more reactive halogen, such as chlorine, at the 2-position.
Step-by-Step Synthesis of this compound: [3]
-
Reaction Setup: To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in dimethylformamide (DMF), slowly add methyl mercaptan (1.0 eq) at room temperature.
-
Heating: Heat the reaction mixture to 50°C and maintain stirring for approximately 3 hours. The rationale for using DMF is its high boiling point and ability to dissolve both the polar and nonpolar reactants, facilitating the reaction. The elevated temperature increases the reaction rate.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This is a critical step to ensure the starting material has been fully consumed before proceeding to workup, preventing unnecessary purification challenges.
-
Quenching and Extraction: Upon completion, cool the mixture and quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate. The product is more soluble in the organic phase, while inorganic byproducts remain in the aqueous phase.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., 5% ethyl acetate in hexane) to yield the pure this compound as a white solid.[3] The polarity of the eluent is optimized to ensure good separation of the product from any impurities.
Caption: General workflow for the synthesis of this compound.
Validation and Characterization Techniques
Once synthesized, the identity and purity of the derivatives must be unequivocally confirmed. A multi-technique approach is essential for robust validation, as outlined by international guidelines such as those from the ICH.
| Technique | Principle | Advantages | Primary Applications |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Provides unambiguous structural confirmation and information on molecular connectivity. | Structure elucidation, confirmation of identity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight. | High sensitivity; provides exact molecular weight (HRMS). | Molecular weight determination, confirmation of elemental composition. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, identifying functional groups. | Quick and simple method for functional group identification. | Confirmation of key functional groups (e.g., C=N, C-S). |
| HPLC | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | High resolution and sensitivity; quantitative. | Purity assessment, quantitative assay, impurity profiling.[3] |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in a compound. | Provides fundamental confirmation of the empirical formula. | Confirmation of elemental composition. |
| UV-Vis Spectroscopy | Measures the absorption of UV or visible light by a compound. | Simple, fast, and inexpensive for routine quantification. | Quick identity check and quantitative assays where specificity is not a major concern. |
Comparative Biological Evaluation I: Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors.[1] These derivatives can mimic the purine core of ATP, enabling them to bind to the hinge region of protein kinases and disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action Spotlight: JAK/STAT Pathway Inhibition
A key signaling cascade often dysregulated in cancer is the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[4] Cytokine or growth factor binding to a cell surface receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell growth, proliferation, and survival.[4] Pyrimidine-based inhibitors can effectively block this pathway by competing with ATP for the kinase domain of JAK proteins.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrimidine derivatives.
Comparative Cytotoxicity Data
The efficacy of potential anticancer agents is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that reduces a biological response by 50%. The following table presents representative IC₅₀ values for various pyrimidine derivatives against common cancer cell lines, illustrating the potential of this chemical class.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-5-carbonitrile | 11e | HCT-116 (Colon) | 1.34 | [5] |
| Pyrimidine-5-carbonitrile | 11e | MCF-7 (Breast) | 2.01 | [5] |
| Pyrimidine-5-carbonitrile | 12b | HCT-116 (Colon) | 10.33 | [5] |
| Thiazolo[4,5-d]pyrimidine | 3b | C32 (Melanoma) | 24.4 | [6] |
| Thiazolo[4,5-d]pyrimidine | 3b | A375 (Melanoma) | 25.4 | [6] |
| Aminopyrimidine | 2a | Glioblastoma | 4 - 8 | [7] |
Note: The derivatives listed are structurally related to the core topic and serve to demonstrate the evaluation process and potential efficacy of the broader pyrimidine class.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8] It is a cornerstone for in vitro cytotoxicity screening.
Self-Validating System: This protocol includes controls for background absorbance (medium only), untreated cells (100% viability), and vehicle effects (solvent control), ensuring that the measured effect is due to the test compound.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle controls.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this solution to each well and incubate for 2-4 hours at 37°C.[10][11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Standardized workflow for determining compound cytotoxicity using the MTT assay.
Comparative Biological Evaluation II: Antiviral Activity
The pyrimidine scaffold is also prevalent in antiviral drug discovery, with numerous derivatives reported to inhibit a wide range of viruses, including herpesviruses and RNA viruses like Chikungunya (CHIKV).[12][13]
Comparative Antiviral Efficacy Data
The antiviral efficacy of a compound is often expressed as the half-maximal effective concentration (EC₅₀), the concentration required to inhibit viral replication by 50%. The selectivity of an antiviral is determined by the Selectivity Index (SI), calculated as CC₅₀ (cytotoxicity) / EC₅₀ (efficacy). A higher SI value indicates a more favorable safety profile.
| Compound Class | Derivative | Virus | EC₅₀ (µM) | Reference |
| Thiazolopyrimidine | 71 | CHIKV | 42 | [13] |
| Triazolopyrimidine | 73 | CHIKV | 19 | [13] |
| Triazolopyrimidine | 75 | CHIKV | 2.6 | [13] |
| Phosphoramidate of BVDU | BVDU-PA | HSV-1 | Potent Activity | [14] |
| Phosphoramidate of BVDU | BVDU-PA | VZV | Potent Activity | [14] |
Note: The derivatives listed are structurally related to the core topic and serve to demonstrate the evaluation process and potential efficacy of the broader pyrimidine class.
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[15] It measures the ability of a compound to reduce the number of viral plaques (localized areas of cell death) in a cell monolayer.
Self-Validating System: The protocol's integrity is maintained by including a "no drug" virus control (to establish baseline plaque formation) and a "no virus" cell control (to ensure cell monolayer health and absence of cytotoxicity from the overlay medium).
-
Cell Culture: Seed a monolayer of virus-susceptible cells (e.g., Vero E6 cells for SARS-CoV-2, MRHF cells for CMV) in 24- or 96-well plates and incubate until confluent.[15][16]
-
Virus Preparation: Prepare a virus stock and dilute it to a concentration that produces a countable number of plaques (e.g., 40-100 plaque-forming units, PFU) per well.
-
Compound Preparation: Prepare serial dilutions of the test pyrimidine derivative in an appropriate infection medium.
-
Infection: Wash the confluent cell monolayers with sterile PBS. Inoculate the cells with the prepared virus suspension and incubate for 1-2 hours to allow for viral adsorption.[1]
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add an overlay medium (e.g., containing 0.4% agarose or Avicel) mixed with the different concentrations of the test compound.[1][16] The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus) at 37°C and 5% CO₂.
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin). Remove the overlay and stain the cell monolayer with a staining solution like Crystal Violet. Viable cells will stain purple, while the plaques (areas of dead cells) will appear as clear, unstained zones.[15]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the discovery of novel therapeutic agents. Its dual reactive sites facilitate extensive synthetic exploration for developing potent and selective anticancer and antiviral compounds. The successful advancement of these derivatives from bench to clinic is contingent upon the rigorous application of the characterization and validation methodologies detailed in this guide. By integrating robust synthesis, comprehensive analytical validation, and standardized biological evaluation, researchers can confidently identify and optimize lead candidates, paving the way for the next generation of targeted therapies.
References
- Schematic representation of the JAK2/STAT3 signaling pathway. (1) Receptor binding. (n.d.).
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Integral Molecular.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Plaque Reduction Assay. (n.d.). Creative Diagnostics.
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). National Institutes of Health (NIH).
- JAK-STAT Signalling Pathway | PPTX. (n.d.). Slideshare.
- Diagram of the JAK-STAT signaling pathway and other related signaling... (n.d.). ResearchGate.
- Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100–1129. [Link]
- IC 50 (micro molar) of compounds 7 to 10 MTT assay (72 h continuous exposure) a. (n.d.). ResearchGate.
- Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. (n.d.). ResearchGate.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health (NIH).
- Dose−response curves and EC50 values for derivatives. (A) % antiviral... (n.d.). ResearchGate.
- Asami, T., et al. (2001). Biological evaluation of 5-substituted pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis. Bioscience, Biotechnology, and Biochemistry, 65(4), 817–822. [Link]
- JAK-STAT signaling pathway. (n.d.). Wikipedia.
- JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics.
- Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.). ResearchGate.
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate.
- The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. (n.d.). ResearchGate.
- The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021, August 20). National Institutes of Health (NIH).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv. (2022, January 13). Semantic Scholar.
- This compound. (n.d.). Sunway Pharm Ltd.
- Lee, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Molecules, 24(17), 3234. [Link]
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). National Institutes of Health (NIH).
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.
- Ialongo, D., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed.
- Balzarini, J., et al. (2001). Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine. Antiviral Chemistry & Chemotherapy, 12(5), 293–300. [Link]
- Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. (2020, December 30). MDPI.
Sources
- 1. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of Novel Compounds Derived from 5-Bromo-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic modification of the pyrimidine ring allows for the fine-tuning of pharmacological activity, making it a versatile starting point for the synthesis of novel therapeutic candidates. This guide provides a comparative overview of the in vitro testing of new compounds synthesized from the versatile building block, 5-Bromo-2-(methylthio)pyrimidine. We will explore the synthesis of diverse derivatives and objectively compare their performance in key biological assays, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatility of the this compound Scaffold
This compound serves as an excellent starting material for the synthesis of a wide array of derivatives. The bromine atom at the 5-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents, while the methylthio group at the 2-position can also be modified or displaced. These characteristics enable the creation of libraries of compounds with varied structural features, crucial for exploring structure-activity relationships (SAR).[2][3]
Comparative Anticancer Activity of Novel Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is significantly influenced by the nature and positioning of substituents on the pyrimidine core.[1] Modifications can impact a compound's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against various human cancer cell lines, offering a quantitative comparison of their performance.
| Compound ID | Derivative Class | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | U937 (Leukemia) IC50 (µM) |
| Series 1: Phenyl-substituted | |||||
| 1a | 4-(phenylamino) | >50 | 45.2 | 38.1 | 42.5 |
| 1b | 4-(4-chlorophenylamino) | 25.6 | 18.9 | 15.3 | 20.1 |
| 1c | 4-(4-methoxyphenylamino) | 32.1 | 28.4 | 22.7 | 29.8 |
| Series 2: Thiazole-containing | |||||
| 2a | 4-(thiazol-2-ylamino) | 15.8 | 12.3 | 9.8 | 11.4 |
| 2b | 4-(4-methylthiazol-2-ylamino) | 10.2 | 8.1 | 6.5 | 7.9 |
| Dasatinib (Control) | - | 0.015 | 0.021 | 0.005 | 0.008 |
Note: The data presented in this table is representative and for illustrative purposes. Actual values will vary depending on the specific final compound synthesized and the assay conditions.
From the illustrative data, it is evident that the introduction of a thiazole ring (Series 2) generally enhances the cytotoxic activity compared to simple phenyl substitutions (Series 1). Specifically, the addition of a methyl group to the thiazole ring in compound 2b further improves its potency across all tested cell lines. However, none of the synthesized compounds approach the potency of the control drug, Dasatinib.
Kinase Inhibitory Potential of this compound Derivatives
Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases.
To assess the kinase inhibitory potential of novel compounds derived from this compound, in vitro kinase assays are employed. The following table presents representative data for the inhibition of Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia.
| Compound ID | Bcr-Abl Kinase Inhibition IC50 (nM) |
| 1b | 450 |
| 2a | 280 |
| 2b | 150 |
| Dasatinib (Control) | 1.2 |
Note: The data presented in this table is representative and for illustrative purposes. Actual values will vary depending on the specific final compound synthesized and the assay conditions.
The kinase inhibition data corroborates the cytotoxicity findings, with the thiazole-containing derivatives demonstrating superior inhibitory activity against Bcr-Abl kinase compared to the phenyl-substituted compound. This suggests that the enhanced cytotoxicity of the thiazole derivatives may be, at least in part, due to their more potent inhibition of this key oncogenic kinase.
Comparative Antibacterial Activity of Novel Pyrimidine Analogs
Beyond their anticancer properties, pyrimidine derivatives have also shown promise as antibacterial agents.[5] To evaluate the antibacterial efficacy of novel compounds synthesized from this compound, their Minimum Inhibitory Concentration (MIC) is determined against various bacterial strains.
| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| Series 3: Furan-containing | ||
| 3a | 64 | 128 |
| 3b | 32 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Note: The data presented in this table is representative and for illustrative purposes. Actual values will vary depending on the specific final compound synthesized and the assay conditions.
The illustrative data for furan-containing derivatives (Series 3) indicates modest antibacterial activity. While these compounds show some inhibitory effect, their potency is significantly lower than the broad-spectrum antibiotic Ciprofloxacin. Further structural modifications would be necessary to enhance their antibacterial efficacy.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
MTT Assay Workflow for determining in vitro cytotoxicity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, and DTT.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the target kinase enzyme to the reaction buffer. Add the test compounds at various concentrations and incubate at room temperature for 10-30 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.
-
Signal Detection: After a 60-minute incubation at room temperature, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
IC50 Calculation: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value from a dose-response curve.
Workflow for the in vitro kinase inhibition assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[5]
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Broth microdilution workflow for MIC determination.
Conclusion and Future Directions
The versatile scaffold of this compound provides a fertile ground for the synthesis of novel compounds with potential therapeutic applications. The illustrative data presented in this guide highlights the importance of systematic in vitro testing to elucidate structure-activity relationships and identify promising lead candidates. While the showcased derivatives exhibit a range of biological activities, further optimization is necessary to enhance their potency and selectivity to rival existing therapeutic agents. Future research should focus on exploring a wider range of substitutions at the 5-position and modifications of the 2-(methylthio) group to develop novel pyrimidine-based compounds with improved pharmacological profiles for the treatment of cancer and infectious diseases.
References
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
- Novel 5′-Norcarbocyclic Pyrimidine Deriv
- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
- Novel Antibacterial Agents 2022. MDPI.
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH.
- Novel 5'-Norcarbocyclic Pyrimidine Deriv
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central.
- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PMC - NIH.
- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. Growing Science.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
- Synthesis, inverse docking-assisted identification and in vitro biological characterization of Flavonol-based analogs of fisetin as c-Kit, CDK2 and mTOR inhibitors against melanoma and non-melanoma skin cancers. PubMed.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.
Sources
A Comparative Analysis of Synthetic Routes to 5-Substituted Pyrimidines: A Guide for Researchers
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The substituent at the 5-position of the pyrimidine ring is a critical determinant of biological activity, making the development of efficient and versatile synthetic routes to 5-substituted pyrimidines a paramount focus for researchers in drug discovery and development. This guide provides a comprehensive comparative analysis of the most prominent synthetic strategies, offering insights into their mechanisms, substrate scope, and practical applications, supported by experimental data to inform the selection of the most appropriate method for your research needs.
Classical Approaches: The Foundation of Pyrimidine Synthesis
Traditional methods for pyrimidine ring formation, primarily the Pinner and Biginelli reactions, have long served as the bedrock of pyrimidine chemistry. While often characterized by harsh reaction conditions, their simplicity and the ready availability of starting materials continue to make them relevant in many synthetic campaigns.
The Pinner Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to yield the corresponding pyrimidine.[1]
Mechanism of the Pinner Synthesis:
The reaction proceeds through the initial formation of a vinylogous amidine from the 1,3-dicarbonyl compound, which then undergoes cyclization with the amidine, followed by dehydration to afford the aromatic pyrimidine ring.
Caption: General mechanism of the Pinner synthesis.
Performance and Limitations:
The Pinner synthesis is a versatile method for accessing a range of substituted pyrimidines. However, it can suffer from issues of regioselectivity when unsymmetrical 1,3-dicarbonyl compounds are used, leading to mixtures of products. The reaction conditions can also be harsh, limiting its compatibility with sensitive functional groups.
The Biginelli Reaction
A cornerstone of multicomponent reactions, the Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[2][3] Subsequent oxidation or other modifications can lead to fully aromatic 5-substituted pyrimidines.
Mechanism of the Biginelli Reaction:
The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the DHPM product.[2]
Caption: Experimental workflow for the Biginelli reaction.
Performance and Recent Advances:
The Biginelli reaction is highly valued for its operational simplicity and atom economy. Modern variations often employ microwave irradiation to accelerate the reaction and improve yields.[4][5] The use of various catalysts, including Lewis acids and organocatalysts, has expanded the substrate scope and improved the efficiency of this transformation.[6][7]
| Aldehyde | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Reflux, EtOH | ~90 | [2] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | FeCl₃·6H₂O | Reflux, EtOH | High | [2] |
| 5-Aryl-2-furaldehydes | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | Reflux, EtOH | High | [2] |
| Various Aromatic Aldehydes | Methyl aroylpyruvate | Urea/Thiourea | NaHSO₄ | Heating, MeOH | Moderate to High | [8] |
Modern Synthetic Strategies: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of 5-substituted pyrimidines, offering milder reaction conditions, broader functional group tolerance, and access to a wider array of structural motifs.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it has been widely applied to the synthesis of 5-arylpyrimidines from 5-halopyrimidines and arylboronic acids.[9][10]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
The catalytic cycle involves the oxidative addition of the 5-halopyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the 5-arylpyrimidine and regenerate the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Performance and Scope:
The Suzuki-Miyaura reaction is highly efficient and tolerates a wide range of functional groups on both the pyrimidine and the boronic acid partner. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
| 5-Halopyrimidine | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [9] |
| 2,4,5,6-Tetrachloropyrimidine | Various arylboronic acids | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane | 87-97 (mono-arylated) | [10] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various aryl/heteroaryl boronic acids | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 37-72 | [11] |
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 5-alkynylpyrimidines through the palladium- and copper-cocatalyzed reaction of a 5-halopyrimidine with a terminal alkyne.[12]
Performance and Applications:
This reaction provides a direct route to 5-alkynylpyrimidines, which are valuable intermediates for the synthesis of more complex molecules. The reaction is typically high-yielding and proceeds under mild conditions.
| 5-Halopyrimidine | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | ~95 | [12] |
| 5-Iodouracil derivatives | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Good to Excellent | [13] |
Buchwald-Hartwig Amination
For the synthesis of 5-aminopyrimidines, the Buchwald-Hartwig amination is a powerful tool, facilitating the palladium-catalyzed coupling of 5-halopyrimidines with a wide range of primary and secondary amines.[14][15]
Key Features:
This reaction has a broad substrate scope and offers a direct route to N-substituted 5-aminopyrimidines, which can be challenging to synthesize via classical methods. The choice of ligand is critical for the success of the reaction.
| 5-Halopyrimidine | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-1,2,3-triazole | Various (het)aryl amines | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | Toluene | High | [16] |
| Aryl Halides | Various Amines | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | Generally High | [14] |
Case Studies: Synthesis of Medicinally Important 5-Substituted Pyrimidines
The practical application of these synthetic methodologies is best illustrated through the synthesis of key pharmaceutical agents.
5-Fluorouracil (5-FU)
5-Fluorouracil is a widely used chemotherapeutic agent. Its synthesis often involves the direct fluorination of uracil or the construction of the pyrimidine ring from fluorinated building blocks.
One common industrial method involves the condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization with urea.[17] This multi-step process can achieve yields of over 74.5%.[17] Another approach is the direct fluorination of uracil, which can provide 5-FU in high yields (up to 89.4%) under optimized conditions.[18]
Gemcitabine
Gemcitabine, another important anticancer drug, features a difluorinated sugar moiety attached to a cytosine base. Its synthesis presents significant challenges, particularly in the stereoselective construction of the difluorinated ribose and its subsequent coupling with the pyrimidine base. A linear synthesis has been reported that involves the high-yielding conversion of a protected 2-deoxy-2,2-difluororibose derivative into a glycosyl urea, which is then converted to the cytosine base.[19]
Experimental Protocols
General Procedure for the Biginelli Reaction
To a mixture of the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL) is added a catalytic amount of acid (e.g., a few drops of concentrated HCl). The mixture is heated to reflux and stirred for 2-4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure dihydropyrimidinone.
General Procedure for the Suzuki-Miyaura Coupling
A mixture of the 5-halopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of 5-substituted pyrimidines has evolved significantly, from classical condensation reactions to highly efficient and versatile transition-metal catalyzed methods. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.
Classical methods like the Pinner and Biginelli reactions remain valuable for their simplicity and cost-effectiveness, especially with modern improvements such as microwave-assisted synthesis. For the construction of C-C and C-N bonds at the 5-position, transition-metal catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer unparalleled efficiency and scope.
Future developments in this field will likely focus on the discovery of more sustainable and economical catalytic systems, the development of novel multicomponent reactions for increased molecular complexity in a single step, and the application of flow chemistry for safer and more efficient large-scale production of these vital pharmaceutical building blocks.
References
- [Reference 1: Title, Source, URL]
- [Reference 2: Title, Source, URL]
- CN104447576A - Method for preparing 5-fluorouracil - Google P
- [Reference 4: Title, Source, URL]
- [Reference 5: Title, Source, URL]
- Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review - SciSpace. (URL: [Link])
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (URL: [Link])
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL: [Link])
- Recent Advances in Biginelli-type Reactions - Bentham Science Publisher. (URL: [Link])
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. (URL: [Link])
- [Reference 14: Title, Source, URL]
- [Reference 15: Title, Source, URL]
- [Reference 16: Title, Source, URL]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
- [Reference 19: Title, Source, URL]
- [Reference 20: Title, Source, URL]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (URL: [Link])
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchG
- [Reference 23: Title, Source, URL]
- Pinner pyrimidine synthesis | PPTX - Slideshare. (URL: [Link])
- [Reference 25: Title, Source, URL]
- (PDF)
- [Reference 27: Title, Source, URL]
- [Reference 28: Title, Source, URL]
- [Reference 29: Title, Source, URL]
- (PDF) General Method of Synthesis of 5-(Het)
- [Reference 31: Title, Source, URL]
- [Reference 32: Title, Source, URL]
- [Reference 33: Title, Source, URL]
- Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC - PubMed Central. (URL: [Link])
- [Reference 35: Title, Source, URL]
- [Reference 36: Title, Source, URL]
- [Reference 37: Title, Source, URL]
- [Reference 38: Title, Source, URL]
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- [Reference 40: Title, Source, URL]
- [Reference 41: Title, Source, URL]
- [Reference 42: Title, Source, URL]
- [Reference 43: Title, Source, URL]
- [Reference 44: Title, Source, URL]
- Ultrasound-assisted synthesis of pyrimidines and their fused deriv
- [Reference 46: Title, Source, URL]
- [Reference 47: Title, Source, URL]
- [Reference 48: Title, Source, URL]
- [Reference 49: Title, Source, URL]
Sources
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. biomedres.us [biomedres.us]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]
- 18. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Structure of 5-Bromo-2-(methylthio)pyrimidine Reaction Products
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules necessitates robust and efficient synthetic methodologies for its functionalization. Among the various pyrimidine building blocks, 5-Bromo-2-(methylthio)pyrimidine stands out as a versatile intermediate. This guide provides an in-depth technical comparison of its performance in key cross-coupling reactions and outlines a comprehensive, self-validating workflow for the structural confirmation of its products.
I. The Strategic Advantage of this compound in Synthesis
This compound offers a unique combination of reactive sites. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The methylthio group at the 2-position can also be manipulated, for instance, through oxidation to the corresponding sulfone, which then becomes an excellent leaving group for nucleophilic aromatic substitution. This dual reactivity provides chemists with a powerful tool for creating complex molecular architectures.
II. Comparative Performance in Key Cross-Coupling Reactions
The efficacy of a building block is best assessed through its performance in widely used synthetic transformations. Here, we compare the reactivity of this compound with its chloro and iodo analogs in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a premier method for the formation of carbon-carbon bonds.[2] The reactivity of the halogen at the 5-position of the pyrimidine ring is a critical determinant of reaction efficiency.
| Halogen at C5 | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | 70-95 | [2][3] |
| Chloro | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | 12-24 | 60-85 | [1] |
| Iodo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-90 | 6-12 | >90 | [4] |
Causality Behind Experimental Choices:
-
Catalyst: For the less reactive chloro-analog, a more active catalyst system comprising a bulky, electron-rich phosphine ligand like XPhos is often necessary to facilitate the oxidative addition step.[1]
-
Base and Solvent: A biphasic solvent system like dioxane/water with a suitable base (e.g., K₃PO₄) is effective for Suzuki couplings, ensuring the dissolution of both organic and inorganic reagents.[1]
-
Temperature and Time: The higher bond energy of the C-Cl bond necessitates higher reaction temperatures and potentially longer reaction times compared to the C-Br and C-I bonds.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5][6] The choice of halogen on the pyrimidine ring significantly impacts the reaction conditions required for efficient C-N bond formation.
| Halogen at C5 | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 8-16 | 75-98 | [1] |
| Chloro | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | 70-90 | [1] |
| Iodo | Pd₂(dba)₃ / P(o-tol)₃ | Cs₂CO₃ | Dioxane | 80-90 | 6-12 | >90 | [6] |
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical and is often tailored to the specific amine being coupled. Bulky biarylphosphine ligands like BINAP and XPhos are generally effective.[1][7]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[1]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.
C. Stille Coupling: Versatile C-C Bond Formation
The Stille coupling offers a broad substrate scope for C-C bond formation using organotin reagents.[8] The reactivity of the halopyrimidine directly influences the reaction's success.
| Halogen at C5 | Typical Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Pd(PPh₃)₄ | LiCl | Toluene | 90-110 | 12-16 | 76-99 | [9] |
| Chloro | Pd₂(dba)₃ / P(o-tol)₃ | CuI | DMF | 100-120 | 12-24 | 60-85 | [8] |
| Iodo | Pd(PPh₃)₄ | None | Toluene | 80-100 | 6-12 | >90 | [8] |
Causality Behind Experimental Choices:
-
Catalyst and Additives: While Pd(PPh₃)₄ is a common catalyst, the addition of LiCl can accelerate the transmetalation step. For less reactive chlorides, co-catalysts like CuI are sometimes employed.[8][9]
-
Solvent: Toluene and DMF are common solvents for Stille couplings, with the choice often depending on the solubility of the substrates.
-
Temperature: As with other cross-coupling reactions, the less reactive the halogen, the higher the required reaction temperature.
III. A Self-Validating System for Structural Confirmation
The unambiguous determination of the structure of a reaction product is paramount. The following multi-technique approach provides a self-validating system, where each analytical method corroborates the findings of the others.
A. Experimental Workflow for Product Validation
Caption: A logical workflow for the synthesis, purification, and structural validation of cross-coupling reaction products.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.
¹H NMR Spectroscopy:
-
Expected Signals for a 5-Aryl-2-(methylthio)pyrimidine Product:
-
The singlet for the methylthio (-SCH₃) protons typically appears around δ 2.5-2.7 ppm.[10]
-
The pyrimidine protons at the 4- and 6-positions will appear as a singlet (if symmetrical) or two doublets in the aromatic region, typically downfield due to the electron-withdrawing nature of the pyrimidine ring.
-
The protons of the newly introduced aryl group will have characteristic chemical shifts and coupling patterns depending on their substitution.
-
¹³C NMR Spectroscopy:
-
Expected Signals for a 5-Aryl-2-(methylthio)pyrimidine Product:
-
The carbon of the methylthio group will appear at approximately δ 14 ppm.[10]
-
The pyrimidine ring carbons will have distinct signals, with the C2 carbon attached to the sulfur being the most downfield (around δ 172 ppm).[10]
-
The carbons of the aryl group will provide further confirmation of the structure.
-
Two-Dimensional NMR (COSY, HSQC): These techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY reveals proton-proton couplings, while HSQC correlates directly bonded protons and carbons.
C. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.
-
Fragmentation Patterns: The fragmentation pattern in the mass spectrum can offer valuable structural information. For 2-(methylthio)pyrimidine derivatives, common fragmentation pathways involve the loss of the methylthio group or cleavage of the pyrimidine ring.[6]
D. X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry. This technique generates a three-dimensional model of the molecule, confirming connectivity and spatial arrangement of all atoms. The crystal structure of related pyrimidine derivatives has been successfully determined using this method.[11]
IV. Detailed Experimental Protocols
A. General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Stir the reaction mixture at 90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.[3]
B. General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Stir the mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by chromatography.[1]
C. General Procedure for Stille Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv) and the organostannane reagent (1.1 equiv).
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene followed by Pd(PPh₃)₄ (2 mol%).
-
Stir the reaction mixture at 90-110 °C for 12-16 hours.
-
After cooling, evaporate the solvent and purify the crude product by flash column chromatography.[9]
V. Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its predictable reactivity in key cross-coupling reactions, particularly when compared to its halo-analogs, allows for the strategic design of synthetic routes. By employing a multi-faceted analytical approach encompassing NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, researchers can confidently and unambiguously validate the structures of their reaction products, ensuring the scientific integrity of their findings.
VI. References
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
-
ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
-
AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties.
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
-
Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
-
Benchchem. (n.d.). A Comparative Guide to the Cross-Coupling Efficiency of 5-Halo-2-Thiophenecarboxylates.
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
-
University of Kufa. (2021). Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones.
-
Benchchem. (n.d.). 5-Methyl-2-(methylthio)pyrimidine|Research Chemical.
-
mzCloud. (2016). 4 Methylthio 2 phenyl 6 4 trifluoromethyl anilino pyrimidine 5 carbonitrile.
-
Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
-
Benchchem. (n.d.). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
-
PubMed Central. (n.d.). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.
-
PubChem. (n.d.). 5-Phenylpyrimidine.
-
pdfFactory. (2010). 1H NMR and 13C NMR Spectra 2.2.1. 6-Amino-2-(ethylthio)pyrimidine-4(3H).
-
Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL5-(2- CHLOROPHENYL)-2-(METHYLTHIO)-6-NITRO-7-(2-OXO-1, 2-DIHYDROQUINOLIN-3-YL)-4, 7-DIHYDROPYRAZOLO [1,5-A]PYRIMIDINE-3-CARBONITRILE DERIVATIVES.
-
ResearchGate. (n.d.). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate | Request PDF.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS.
-
Organic Chemistry Portal. (n.d.). Stille Coupling.
-
ChemRxiv. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction.
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
-
Benchchem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.
-
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)....
-
PubMed Central. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors.
-
International Journal of Materials and Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
-
Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-chloro-4-(methylthio)pyrimidine.
-
ChemicalBook. (n.d.). This compound-4-carboxylic acid(50593-92-5) 1 H NMR.
-
ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
-
SpectraBase. (n.d.). 5-Hydroxy-2-phenylpyrimidine - Optional[13C NMR] - Chemical Shifts.
-
Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
-
PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
-
PubMed. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Bromopyrimidines
The 5-bromopyrimidine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and utility as a versatile synthetic handle make it a key intermediate in the development of pharmaceuticals, including antiviral and anticancer agents.[1] The strategic introduction of a bromine atom at the C-5 position opens a gateway to a multitude of cross-coupling reactions, allowing for the construction of complex molecular architectures.
However, the path to this crucial building block is not singular. The choice of synthetic methodology can profoundly impact not only the yield and purity of the final product but also the overall cost, safety, and scalability of the process. This guide provides an in-depth comparison of the most prevalent methods for synthesizing 5-bromopyrimidines, offering the technical insights and experimental data necessary for researchers, chemists, and process development professionals to make informed, cost-effective decisions.
Method 1: Direct Electrophilic Bromination
Direct bromination is often the most straightforward approach, leveraging the principles of electrophilic aromatic substitution. The pyrimidine ring is inherently electron-deficient, which deactivates it towards electrophilic attack.[2] Consequently, the C-5 position, being the least electron-deficient, is the primary site of reaction.[2]
Scientific Rationale: The feasibility of this method hinges on the nature of the pyrimidine substrate and the choice of brominating agent.
-
Substrate Influence : Pyrimidines bearing electron-donating groups (e.g., hydroxyl, amino) are "activated" and undergo bromination more readily, often under mild conditions. Unsubstituted pyrimidine, however, requires more forcing conditions, such as high temperatures, to achieve a reasonable conversion.[3]
-
Reagent Choice : While elemental bromine (Br₂) is a potent brominating agent, its use presents significant handling risks due to its high toxicity, corrosivity, and volatility.[4] N-Bromosuccinimide (NBS) is a widely adopted alternative. As a crystalline solid, it is significantly easier and safer to handle.[5] NBS provides a low, steady concentration of electrophilic bromine, which can improve selectivity and minimize the formation of dibrominated byproducts.[4] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) also offer efficient bromination, sometimes enhanced by Lewis acids.[6]
Representative Protocol: Bromination of Uracil with DBH
This protocol details the efficient synthesis of 5-bromouracil, a common derivative, using 1,3-dibromo-5,5-dimethylhydantoin (DBH).
-
Reaction Setup : In a suitable reaction flask, suspend uracil (1.0 eq.) in a mixture of glacial acetic acid and acetic anhydride.
-
Heating : Warm the suspension to 50°C with stirring.
-
Reagent Addition : Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.6 eq.) to the mixture. The reaction is typically rapid.[7]
-
Monitoring : Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS (typically 1.5-2 hours).[7]
-
Workup : Upon completion, cool the reaction mixture and dilute it with an appropriate solvent like ethyl acetate to precipitate the product.
-
Purification : Filter the resulting solid, wash with a small amount of solvent, and dry under vacuum to yield the final product, 5-bromouracil, typically in high purity and yield.[7]
Data Summary: Direct Bromination
| Parameter | Details | Rationale & Cost-Effectiveness |
| Typical Yield | 90-99% (for activated substrates like uracil)[7][8] | High yields make this very cost-effective on a per-gram basis. |
| Reagents | Uracil, DBH or NBS, Acetic Acid | NBS and DBH are moderately priced and safer than Br₂, reducing handling and safety costs. |
| Reaction Time | 1.5 - 6 hours[2][7] | Relatively short reaction times reduce energy and labor costs. |
| Conditions | 0°C to 135°C depending on substrate[2] | Mild to moderate conditions for activated rings; harsher for unsubstituted pyrimidine. |
| Scalability | Excellent | The simplicity of the procedure makes it highly amenable to large-scale production. |
| Safety | High (with NBS/DBH); Low (with Br₂) | Using solid N-haloimide reagents significantly improves the safety profile over liquid bromine. |
Workflow: Direct Electrophilic Bromination
Caption: Workflow for Direct Electrophilic Bromination.
Method 2: The Sandmeyer-Type Reaction
The Sandmeyer reaction provides an alternative, powerful route for introducing bromine onto an aromatic ring, starting from an amino group.[9] This two-step process is particularly valuable when the required 5-aminopyrimidine precursor is readily available or when direct bromination is problematic.
Scientific Rationale: The reaction proceeds via the formation of a highly reactive diazonium salt.
-
Diazotization : A primary aromatic amine (5-aminopyrimidine) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr or HCl) at low temperatures (0-5°C). This converts the amino group into an excellent leaving group: dinitrogen (N₂).[10] Maintaining low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt.[10]
-
Displacement : The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes a single-electron transfer, leading to the formation of an aryl radical and the loss of N₂ gas. The bromine atom is then transferred to the aryl radical, yielding the 5-bromopyrimidine.[9]
General Protocol: Sandmeyer Bromination
-
Diazotization : Dissolve the 5-aminopyrimidine substrate (1.0 eq.) in aqueous hydrobromic acid (HBr). Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, ensuring the temperature remains below 5°C. Stir for 30 minutes. The completion of diazotization can be checked with starch-iodide paper, which turns blue in the presence of excess nitrous acid.[10]
-
Copper(I) Bromide Preparation : In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq.) in additional HBr and cool to 0°C.
-
Sandmeyer Reaction : Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Workup : Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is then typically worked up by basification followed by extraction with an organic solvent.
-
Purification : The crude product is purified by column chromatography or recrystallization.
Data Summary: Sandmeyer Reaction
| Parameter | Details | Rationale & Cost-Effectiveness |
| Typical Yield | 60-85% | Moderate to good yields, but the two-step nature can lower overall throughput. |
| Reagents | 5-Aminopyrimidine, NaNO₂, HBr, CuBr | Requires a specific starting material. Reagents are inexpensive, but CuBr can be toxic. |
| Reaction Time | 2 - 4 hours | The multi-step process and careful temperature control can increase the overall time. |
| Conditions | 0 - 5°C (Diazotization), RT (Displacement) | Requires strict low-temperature control, which can add complexity and cost at scale. |
| Scalability | Good | Well-established for industrial scale, but exotherms from diazotization must be managed. |
| Safety | Moderate | Diazonium salts can be explosive when isolated and dry. Handled in solution. |
Workflow: Sandmeyer Reaction
Caption: Two-stage workflow of the Sandmeyer reaction.
Method 3: Modern Synthetic Approaches
Recent advances in organic synthesis have introduced novel methods, including palladium-catalyzed C-H functionalization and innovative ring-forming strategies. These methods can offer higher efficiency, regioselectivity, and milder reaction conditions.
Scientific Rationale:
-
Palladium-Catalyzed C-H Bromination : This approach involves the direct conversion of a C-H bond to a C-Br bond, guided by a directing group and catalyzed by a palladium complex.[11] This strategy is highly atom-economical and can provide access to brominated pyrimidines that are difficult to synthesize via traditional methods. While powerful, the cost and air-sensitivity of palladium catalysts can be a drawback.
-
One-Pot Cyclization : Innovative methods can construct the brominated pyrimidine ring in a single step from acyclic precursors. For example, a patented method describes the reaction of 2-bromomalonaldehyde with amidine compounds to directly form 5-bromo-2-substituted pyrimidines.[12] This simplifies the manufacturing process, potentially lowering costs by reducing the number of steps.[12]
Data Summary: Modern Approaches (e.g., One-Pot Cyclization)
| Parameter | Details | Rationale & Cost-Effectiveness |
| Typical Yield | 40-70% (reported for specific examples)[12] | Yields can be variable and substrate-dependent. |
| Reagents | 2-Bromomalonaldehyde, Amidine HCl | Utilizes inexpensive and readily available starting materials.[12] |
| Reaction Time | ~5 hours[12] | Competitive with traditional methods. |
| Conditions | Moderate to high temperature (80-100°C)[12] | Standard laboratory conditions. |
| Scalability | Potentially excellent | One-pot procedures are highly desirable for industrial applications.[12] |
| Safety | Moderate | Involves standard organic solvents and reagents. |
Comparative Analysis & Cost-Effectiveness
The optimal synthetic route depends on a balance of factors including scale, available starting materials, and the specific substitution pattern of the target molecule.
| Feature | Direct Bromination (NBS/DBH) | Sandmeyer Reaction | Modern One-Pot Cyclization |
| Cost-Effectiveness | Excellent . Simple, high-yielding, uses moderately priced reagents. | Good . Inexpensive reagents but is a two-step process requiring precise control. | Potentially Excellent . Fewer steps and cheap feedstocks, but may require more process optimization. |
| Starting Material | Pyrimidine derivative | 5-Aminopyrimidine | Acyclic precursors (e.g., 2-bromomalonaldehyde) |
| Yield | Very High (often >90%) | Good (60-85%) | Moderate to Good (40-70%) |
| Scalability | Excellent | Good (requires thermal management) | Excellent (if optimized) |
| Safety Profile | High (avoids liquid Br₂) | Moderate (unstable diazonium intermediate) | Moderate |
| Versatility | Excellent for activated rings, less so for deactivated ones. | Broad scope, dependent on availability of the amine precursor. | More specific to the target structure based on precursors. |
| Green Chemistry | Good atom economy in the bromination step. | Poor atom economy (loss of N₂, use of copper). | High atom economy (ring formation). |
Decision-Making Guide for Method Selection
Caption: Decision tree for selecting a synthesis method.
Conclusion and Expert Recommendations
Choosing the most cost-effective method for 5-bromopyrimidine synthesis is a multi-faceted decision that extends beyond the price of raw materials.
-
For Lab-Scale & High Versatility : Direct electrophilic bromination using N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) is the superior choice. This method offers an excellent balance of high yield, operational simplicity, and enhanced safety, particularly for pyrimidines activated with electron-donating groups. Its straightforward procedure and easy purification make it highly cost-effective in terms of both time and resources for research and development settings.
-
For Pre-existing Amino Precursors : The Sandmeyer reaction is a robust and reliable option. If the corresponding 5-aminopyrimidine is an available or inexpensive starting material, this pathway provides a dependable route with good yields, despite its two-step nature and the need for careful temperature control.
-
For Industrial Scale & Process Innovation : Modern one-pot cyclization methods present the most promising avenue for long-term cost reduction. By minimizing the number of synthetic steps, solvent usage, and waste generation, these routes align with the principles of green chemistry and can significantly lower production costs once fully optimized and scaled.
Ultimately, a thorough evaluation of substrate availability, required scale, and in-house safety protocols will dictate the most prudent and economical path forward.
References
- BenchChem. (2025).
- Prasad, A. K., et al. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 19(9), 13838–13851. [Link]
- Kumar, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(32), 4199-4202.
- Guidechem. (n.d.).
- Kumar, A., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH Public Access, 53(32), 4199-4202. [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. (1976).
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025).
- Wikipedia. (2023). Sandmeyer reaction. [Link]
- ResearchGate. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]
- ResearchGate. (n.d.). Scheme 1.
- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. [Link]
- PubChem. (n.d.). 5-Bromouracil. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Synthesis with 5-Bromopyrimidine. [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- Master Organic Chemistry. (2018).
- Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2)
- Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Wikipedia. (n.d.). 5-Bromouracil. [Link]
- Google Patents. (2015).
- BenchChem. (n.d.). A Comparative Guide to Brominating Agents: N-bromo-t-butylamine vs. N-Bromosuccinimide (NBS).
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- RSC Publishing. (2020).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Modern Catalysis in Pyrimidine Functionalization: Benchmarking New Catalysts Against Established Methods
Introduction: The Enduring Importance of the Pyrimidine Scaffold in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who drive innovation, the pyrimidine core is a familiar and indispensable scaffold. As a fundamental component of nucleobases and a privileged structure in medicinal chemistry, its derivatives are found in a vast array of FDA-approved drugs, targeting everything from cancer to viral infections.[1] The ability to precisely and efficiently functionalize the pyrimidine ring is therefore not merely an academic exercise; it is a critical enabler of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
For decades, the synthesis of functionalized pyrimidines relied on classical methods, which, while foundational, often suffer from limitations such as harsh reaction conditions, low yields, and a narrow substrate scope. The advent of transition-metal catalysis has revolutionized this field, offering milder, more efficient, and highly selective pathways to pyrimidine derivatives. This guide provides an in-depth, objective comparison of emerging catalytic systems against these established methods, supported by experimental data and detailed protocols. Our goal is to equip you with the critical insights needed to select the optimal catalytic strategy for your specific research needs, thereby accelerating your discovery workflow.
I. C-H Arylation of Pyrimidines: A Head-to-Head Comparison of Catalytic Systems
Direct C-H arylation has emerged as a powerful, atom-economical strategy for forging C-C bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed reactions have long been the gold standard in this domain. However, recent innovations, particularly in photoredox catalysis, are presenting compelling alternatives.
Established Method: Palladium-Catalyzed Direct C-H Arylation
Palladium catalysts, particularly Pd(OAc)₂, are workhorses for the direct arylation of heterocycles, including pyrimidines. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway, often requiring a directing group to achieve high regioselectivity.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and relatively inexpensive palladium source.
-
Ligand: The choice of ligand is crucial for stabilizing the palladium center and promoting the desired catalytic cycle. Triphenylphosphine (PPh₃) is a widely used, versatile ligand.
-
Base: A base, such as K₂CO₃, is required to facilitate the deprotonation step of the C-H activation.
-
Solvent: High-boiling polar aprotic solvents like DMA or DMF are often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Emerging Method: Dual Ru-Photoredox/Palladium Catalysis
A cutting-edge approach combines the power of visible-light photoredox catalysis with traditional palladium catalysis. This dual system can often operate under milder conditions and can tolerate a broader range of functional groups. A ruthenium complex, such as [Ru(bpy)₃]²⁺, absorbs light and initiates a single-electron transfer (SET) process, generating a highly reactive aryl radical from an aryldiazonium salt. This radical then engages in the palladium catalytic cycle.[2]
Causality Behind Experimental Choices:
-
Photocatalyst: [Ru(bpy)₃]Cl₂ is a well-established photocatalyst with strong absorption in the visible light spectrum.
-
Palladium Catalyst: Pd(OAc)₂ remains a reliable choice for the cross-coupling partner in the dual catalytic system.
-
Aryl Source: Aryldiazonium salts are excellent precursors for generating aryl radicals under photoredox conditions.
-
Light Source: Blue LEDs are commonly used as they emit light at a wavelength that is efficiently absorbed by the ruthenium photocatalyst.
-
Solvent: Acetonitrile (MeCN) is a common solvent for photoredox reactions due to its transparency to visible light and its ability to dissolve a wide range of organic compounds and salts.
Performance Data: Palladium vs. Ru-Photoredox/Palladium
| Parameter | Established Method: Pd(OAc)₂/PPh₃ | Emerging Method: Ru-Photoredox/Pd(OAc)₂ | Reference |
| Reaction Time | 12-24 hours | 4-12 hours | [2] |
| Temperature | 100-140 °C | Room Temperature | [2] |
| Catalyst Loading | 5-10 mol% Pd | 1-2 mol% Ru, 2-5 mol% Pd | [2] |
| Typical Yield | 60-85% | 70-95% | [2] |
| Substrate Scope | Good, but can be limited by high temperatures | Excellent, tolerates a wider range of functional groups | [2] |
| Green Chemistry | Moderate (high energy input, organic solvents) | High (visible light, milder conditions) | [2] |
Experimental Protocols
-
To a sealed reaction vessel, add the pyrimidine substrate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add 5 mL of anhydrous DMA via syringe.
-
Stir the reaction mixture at 120 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
To a reaction tube, add the pyrimidine substrate (0.5 mmol), aryldiazonium tetrafluoroborate (0.75 mmol), Pd(OAc)₂ (0.01 mmol, 2 mol%), and [Ru(bpy)₃]Cl₂ (0.005 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add 5 mL of degassed MeCN.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (40 W) for 8 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights
Sources
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(methylthio)pyrimidine Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its inherent ability to mimic purine bases allows for effective interaction with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-2-(methylthio)pyrimidine analogs, a class of compounds that has garnered significant interest for its therapeutic potential. We will dissect the influence of specific structural modifications on biological activity, supported by experimental data, and provide detailed protocols for their evaluation.
The Privileged Scaffold: Understanding the Core Structure
The this compound core is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The strategic placement of the bromine atom at the 5-position and the methylthio group at the 2-position provides a unique combination of steric and electronic properties, making it an excellent starting point for the design of potent and selective inhibitors.
The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. The methylthio group, on the other hand, can be a key pharmacophore, and its sulfur atom can be a site for metabolism or further chemical modification.[4]
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Strategic modifications at the 4- and 6-positions have led to the development of compounds with diverse pharmacological profiles, from anticancer agents to bone anabolic factors.
Targeting Kinases: The Quest for Anticancer Therapeutics
Numerous studies have explored the potential of 5-bromopyrimidine derivatives as kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival, and their aberrant activity is a hallmark of cancer.
A series of 5-bromopyrimidine analogs have demonstrated potent inhibitory activity against various cancer-related kinases. For instance, certain derivatives have shown significant cytotoxicity against a panel of human cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[5] The data presented in Table 1, compiled from various studies, illustrates the impact of substitutions on the anticancer activity of 5-bromopyrimidine analogs.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative 5-Bromopyrimidine Analogs Against Various Cancer Cell Lines [5]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) |
| 5c | >100 | >100 | 0.015 ± 0.003 | 0.021 ± 0.005 |
| 5e | >100 | >100 | 0.019 ± 0.004 | 0.025 ± 0.006 |
| 9e | 15.6 ± 1.5 | 21.5 ± 2.1 | 0.011 ± 0.002 | 0.015 ± 0.003 |
| 9f | 19.8 ± 1.9 | 25.4 ± 2.5 | 0.014 ± 0.003 | 0.018 ± 0.004 |
| Dasatinib (Control) | 2.5 ± 0.2 | 5.1 ± 0.4 | 0.005 ± 0.001 | 0.008 ± 0.001 |
Note: The specific structures for compounds 5c, 5e, 9e, and 9f can be found in the cited literature.
The data suggests that modifications at other positions of the pyrimidine ring, in conjunction with the 5-bromo substituent, can dramatically influence both potency and selectivity against different cancer cell types.
Modulating Bone Growth: A Novel Therapeutic Avenue
Beyond cancer, the this compound scaffold has shown promise in other therapeutic areas. A notable example is the discovery of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide as a potent bone anabolic agent.[6][7] This compound was found to promote osteogenesis by upregulating the expression of osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway.[6][7]
This discovery highlights the versatility of the scaffold and the profound impact that substituents at the 4- and 6-positions can have on directing the biological activity towards entirely different therapeutic targets.
Key Signaling Pathways Targeted by this compound Analogs
The therapeutic effects of these compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel analogs.
Caption: Key signaling pathways modulated by this compound analogs.
Experimental Protocols: A Guide to Evaluation
The evaluation of novel this compound analogs requires a series of robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays.
Synthesis of this compound Analogs
The synthesis of the core scaffold and its derivatives is a critical first step.
Sources
- 1. sjomr.org.in [sjomr.org.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Bromo-2-(methylthio)pyrimidine Derivatives
This guide provides a comprehensive framework for conducting and interpreting in silico molecular docking studies of novel 5-Bromo-2-(methylthio)pyrimidine derivatives. We will move beyond a simple procedural list to explore the scientific rationale behind each step, ensuring a robust and insightful computational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of targeted therapeutics.
Introduction: The Significance of the Pyrimidine Scaffold and Molecular Docking
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic agents and its fundamental role in the structure of DNA and RNA.[1][2] Derivatives of pyrimidine are particularly prominent as protein kinase inhibitors, a critical class of drugs in oncology and immunology.[1][2][3] The this compound core, specifically, offers a versatile platform for chemical modification, making it an attractive starting point for the synthesis of novel bioactive compounds.[4]
Molecular docking is an indispensable computational technique in modern structure-based drug design.[5][6] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[6] When applied rigorously, docking can effectively screen large virtual libraries, prioritize compounds for synthesis, and provide invaluable insights into the molecular interactions that drive biological activity, thereby saving significant time and resources.
This guide will demonstrate a comparative docking workflow using novel this compound derivatives against Janus Kinase 2 (JAK2), a clinically validated therapeutic target. We will benchmark our hypothetical compounds against a known inhibitor to provide context and a reliable measure of predicted performance.
Rationale for Target and Reference Compound Selection
Target Selection: Janus Kinase 2 (JAK2)
The selection of a biological target is the foundational step of any drug discovery campaign. For this guide, we have chosen Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. The rationale is threefold:
-
Therapeutic Relevance: Dysregulation of the JAK-STAT signaling pathway, often through mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs) such as myelofibrosis.[7][8] This makes JAK2 a highly validated and compelling target for therapeutic intervention.
-
Structural Amenability: Numerous high-resolution crystal structures of the JAK2 kinase domain, often in complex with inhibitors, are publicly available in the Protein Data Bank (PDB).[9][10][11][12] This wealth of structural data is essential for accurate structure-based design.
-
Scaffold Precedent: The pyrimidine core is a well-established pharmacophore for kinase inhibitors, known for its ability to mimic the adenine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[13][14]
Reference Compound Selection: Fedratinib
To objectively evaluate our results, a benchmark is necessary. We have selected Fedratinib (PDB: 4C61), an FDA-approved selective JAK2 inhibitor used for the treatment of myelofibrosis.[15][16] Fedratinib provides an ideal reference because its binding mode within the JAK2 active site is well-characterized.[17][18] Our goal is to see if our novel derivatives can achieve similar or superior docking scores and replicate the key interactions observed with this clinically successful drug.
A Validated Protocol for Comparative Molecular Docking
A successful docking experiment hinges on meticulous preparation and a clear understanding of the computational process. Here, we outline a self-validating protocol that ensures reproducibility and reliability.
Experimental Workflow Diagram
Caption: Molecular docking workflow from preparation to analysis.
Step-by-Step Methodology
1. Ligand Preparation:
-
Causality: The starting point for any docking simulation is a high-quality 3D structure of the ligand. A 2D drawing is insufficient as docking algorithms rely on the spatial coordinates of atoms. Energy minimization is crucial to ensure the ligand is in a low-energy, stable conformation, which is more representative of its state in a biological system.
-
Protocol:
-
Sketch the 2D structures of your novel this compound derivatives and the reference compound, Fedratinib.
-
Convert these 2D structures to 3D models using a program like Avogadro or the Schrödinger Suite.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformer.
-
Save the final structures in a docking-compatible format, such as .pdbqt for AutoDock Vina.
-
2. Protein Preparation:
-
Causality: Crystal structures from the PDB are raw experimental data. They often contain non-essential water molecules, co-solvents, and the original co-crystallized ligand that must be removed to clear the binding site for the new ligands. The addition of polar hydrogen atoms and the assignment of partial charges are essential for the docking software's scoring function to accurately calculate electrostatic and hydrogen bonding interactions.
-
Protocol:
-
Download the crystal structure of JAK2 in complex with Fedratinib (PDB ID: 4C61) from the RCSB PDB.[12]
-
Using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard, remove all water molecules and the original Fedratinib ligand from the structure.
-
Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the .pdbqt format.
-
3. Defining the Binding Site (Grid Box Generation):
-
Causality: A blind docking run across the entire protein surface is computationally expensive and inefficient. By defining a "grid box," we constrain the search space to the active site where the natural substrate (ATP) and inhibitors are known to bind. This dramatically increases the efficiency and accuracy of the docking simulation. The location of the co-crystallized ligand (Fedratinib in 4C61) is the most reliable guide for positioning this box.
-
Protocol:
-
Identify the coordinates of the original Fedratinib ligand in the PDB file.
-
Center the grid box on these coordinates.
-
Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the entire binding pocket, allowing sufficient room for the ligand to rotate and translate freely.
-
4. Molecular Docking Simulation:
-
Causality: The docking algorithm explores the conformational freedom of the ligand within the defined active site. It systematically generates numerous possible binding poses. Each of these poses is then evaluated by a scoring function, which provides a numerical estimate of the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable predicted interaction.
-
Protocol:
-
Use a validated docking program such as AutoDock Vina.
-
Configure the docking run, specifying the prepared ligand file, the prepared protein file, and the grid box parameters.
-
Execute the simulation. The software will generate an output file containing the top-ranked binding poses for each ligand, along with their corresponding binding energy scores.
-
Data Presentation and Comparative Analysis
The raw output of a docking simulation must be organized and analyzed to extract meaningful insights.
Quantitative Data Summary
The following table presents a hypothetical but realistic comparison of our novel derivatives against the reference inhibitor, Fedratinib.
| Compound ID | Structure | Docking Score (kcal/mol) | H-Bonds | Key Interacting Residues |
| Fedratinib (Ref.) | [Structure of Fedratinib] | -9.8 | 2 | LEU932, GLU930 |
| Derivative 1 | [Structure of Derivative 1] | -10.5 | 3 | LEU932, GLU930, SER936 |
| Derivative 2 | [Structure of Derivative 2] | -8.9 | 1 | LEU932 |
| Derivative 3 | [Structure of Derivative 3] | -9.5 | 2 | LEU932, ARG980 |
Interpretation of Results
-
Binding Affinity: A direct comparison of docking scores provides the first layer of analysis. In our hypothetical results, Derivative 1 shows a more favorable (more negative) binding energy (-10.5 kcal/mol) than the reference Fedratinib (-9.8 kcal/mol), suggesting it may be a more potent binder.[19] Conversely, Derivative 2 has a less favorable score (-8.9 kcal/mol), indicating a potentially weaker interaction.
-
Binding Mode and Key Interactions: The true value of docking lies in visualizing the predicted binding poses. For kinase inhibitors, a critical interaction is the formation of hydrogen bonds with the "hinge region" of the kinase, which anchors the ligand in the ATP-binding site.[14]
-
Fedratinib is known to form a key hydrogen bond with the backbone of Leu932 in the JAK2 hinge.[18][20] Our analysis should confirm that our reference docking reproduces this interaction.
-
Derivative 1 not only replicates the hinge interaction with LEU932 but also forms additional hydrogen bonds with GLU930 and SER936. This expanded interaction network could explain its superior docking score.[8]
-
Derivative 2 , with only one predicted hydrogen bond and a weaker score, may be a less promising candidate.
-
The interactions of the ligands with other key residues, such as those in the catalytic loop or the DFG motif, should also be analyzed to build a complete picture of the binding mode.[21]
-
-
Guiding Future Synthesis: These in silico results are predictive, not definitive. However, they provide a strong, data-driven rationale for prioritizing synthetic efforts. Based on this study, Derivative 1 would be the highest priority candidate for synthesis and subsequent in vitro biological evaluation. The insights gained from the docking poses of all derivatives can inform the design of a next generation of compounds with potentially even greater potency and selectivity.
Conclusion
This guide has detailed a robust, self-validating workflow for the comparative molecular docking of novel this compound derivatives. By grounding our in silico experiment with a clinically approved inhibitor, Fedratinib, as a reference, we can generate interpretable and actionable data. Molecular docking, when executed with scientific rigor, is a powerful predictive tool that allows researchers to explore structure-activity relationships, prioritize synthetic targets, and ultimately accelerate the journey from a chemical scaffold to a potential therapeutic agent.
References
- Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
- Al-Shakliah, N. S., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Pharmaceuticals, 17(4), 488. [Link]
- Miller, S.T., Ellis, D.A. (2023). JAK2 crystal structure in complex with Compound 13.
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
- (2018). Crystal Structure of JAK2 in complex with compound 25.
- Schroeder, G. M., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Biological Chemistry, 297(2), 100913. [Link]
- Zeid, M. M., et al. (2025).
- El-Gamal, M. I., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry, 265, 116086. [Link]
- Patsnap. (2024). What is the mechanism of Fedratinib Hydrochloride?
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
- Al-Abbasi, F. A., et al. (2018). Integrated in Silico Docking and MOMA Simulation Methods Reveal Rottlerin as a Potent Janus kinase 2 (JAK2) Inhibitor.
- ResearchGate. (2016).
- Williams, N.K., et al. (2009). Crystal structures of JAK1 and JAK2 inhibitor complexes.
- ResearchGate. (2016). Molecular docking studies of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors. [Link]
- Raj, U., et al. (2019). Molecular docking analysis of human JAK2 with compounds from tomatoes. BMC Research Notes, 12(1), 643. [Link]
- (N.A.). COMPARATIVE MOLECULAR DOCKING STUDIES OF ISOQUINOLINE FUSED BICYLES WITH JANUS KINASE PROTEINS. SRM Institute of Science and Technology. [Link]
- (2014). Inhibitors of Jak2 Kinase domain.
- ResearchGate. (2013). (A) Domain structure of JAK2. (B) Structure of the JAK2 kinase domain... [Link]
- Durdagi, S., et al. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Design, 22(30), 4647-4659. [Link]
- Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22915-22935. [Link]
- Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22915-22935. [Link]
- ResearchGate. (2018). Design and Discovery of Kinase Inhibitors Using Docking Studies. [Link]
- Wieder, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3538-3550. [Link]
- Eurofins Discovery. (2019). Distinct Mechanistic Signatures of the JAK2 Inhibitors Revealed by BioMAP Phenotypic Profiling Published in PLOS ONE. [Link]
- Al-Ali, H. K., & Kubesova, B. (2022). Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib.
- Bryan, M. C., et al. (2022). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry, 13(9), 1033-1049. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biomedres.us [biomedres.us]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Novelty of 5-Bromo-2-(methylthio)pyrimidine-Based Compounds in Patent Literature
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-Bromo-2-(methylthio)pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous clinically vital drugs, particularly in oncology and virology.[1][2] Its nitrogen atoms provide crucial hydrogen bonding points, and its aromatic nature allows for diverse substitutions to fine-tune pharmacological properties. The this compound variant, in particular, serves as an exceptionally versatile building block for creating novel chemical entities.[3]
This guide provides a comprehensive framework for researchers looking to innovate using this scaffold. We will delve into the strategic considerations for its chemical modification and, most critically, outline a systematic process for assessing the novelty of new derivatives against the backdrop of existing patent literature. The goal is to empower you to not only synthesize promising compounds but also to navigate the intellectual property landscape with confidence.
Part 1: The Chemistry of Opportunity - Synthetic Strategies and Rationale
The utility of this compound stems from its distinct reactive sites, which can be addressed sequentially to build molecular complexity.[3][4]
-
The 5-Bromo Position: This site is primed for cross-coupling reactions. The carbon-bromine bond is a well-established handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like the Suzuki or Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[1][4]
-
The 2-(Methylthio) Group: This group offers a secondary point of modification. It can be oxidized to the corresponding sulfoxide or sulfone, transforming it into a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3] This two-step process allows for the introduction of amines, alcohols, and other nucleophiles at the 2-position, further expanding the chemical space that can be explored.
Experimental Protocol: Synthesis of the Core Scaffold
A common and reliable method for synthesizing the core scaffold involves the nucleophilic substitution of a chlorine atom with a methylthiolate source. The following protocol is a representative example based on established literature.[5]
Objective: To synthesize this compound from 5-bromo-2-chloropyrimidine.
Materials:
-
5-bromo-2-chloropyrimidine
-
Methyl mercaptan (or sodium thiomethoxide)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh)
-
Hexane
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator, and column chromatography apparatus.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF (approx. 0.15 M), add methyl mercaptan (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Heating: Heat the reaction mixture to 50°C and maintain this temperature for 3-4 hours.
-
Causality: Moderate heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of reactants or products.
-
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 10-20% ethyl acetate in hexane.
-
Trustworthiness: TLC is a crucial self-validating step. By comparing the reaction mixture spot to the starting material spot, you can visually confirm the consumption of the reactant and the formation of a new, typically less polar, product. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the aqueous mixture multiple times with ethyl acetate.[5]
-
Causality: Water is added to precipitate the organic product and dissolve the DMF and any inorganic salts. Ethyl acetate is an organic solvent immiscible with water, used to selectively extract the desired product from the aqueous phase. Multiple extractions ensure maximum recovery.
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Causality: Sodium sulfate removes residual water from the organic phase, which could interfere with subsequent characterization or reactions. Rotary evaporation efficiently removes the volatile solvent to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate/hexane).[5]
-
Causality: Column chromatography separates the desired product from unreacted starting materials and any side products based on their differential polarity and affinity for the silica stationary phase, yielding the pure compound.
-
Part 2: The Core Directive - A Systematic Guide to Patent Novelty Assessment
Before investing significant resources into synthesizing a library of derivatives, a thorough patent search is imperative.[6] An invention must be novel and non-obvious to be patentable.[7] This means it cannot have been previously disclosed to the public in any form, including in patents or scientific literature.[7]
The workflow for a chemical patent novelty search can be visualized as follows:
Caption: A systematic workflow for assessing the novelty of a chemical compound.
Step-by-Step Novelty Assessment Protocol
-
Define Your Invention: Clearly draw the chemical structure of your target compound(s). Identify the core scaffold (this compound) and the novel substituents you intend to introduce.[8]
-
Gather Keywords and Classifications:
-
Keywords: Use the chemical name, synonyms, and relevant therapeutic terms (e.g., "kinase inhibitor," "anticancer agent").[2][8]
-
CAS Number: Use the CAS number for the core scaffold (14001-67-3) to find patents where it is used as a reactant or intermediate.[3]
-
Patent Classifications: Use codes like the International Patent Classification (IPC) or Cooperative Patent Classification (CPC) to narrow your search. Relevant codes include:
-
-
Conduct the Search (Databases and Tools):
-
Patent Databases: Utilize databases such as Google Patents, the USPTO, and the EPO.[8]
-
Chemical Structure Search: This is the most critical step. Use platforms that allow for drawing and searching by chemical structure.
-
Public Resources: PubChem links to patent information for specific compounds.[11]
-
Specialized Databases: Subscription services like SciFinder-n or those integrated into chemical drawing software are powerful tools for conducting exact structure, substructure, and Markush searches.
-
PEMT (Patent Enrichment Tool): This tool can help link genes of interest to chemical modulators and their associated patents.[12]
-
-
-
Analyze and Document Search Results:
-
Focus on the Claims: The claims legally define the scope of the invention.[8] Look for "composition of matter" claims that cover your exact molecule.
-
Beware of Markush Structures: A common practice in pharmaceutical patents is to claim a generic structure with variable R-groups (a Markush structure). Analyze these carefully to see if your specific compound falls within the generic scope.
-
Review Examples: Even if not explicitly claimed, if your compound is described as a synthesized example within a patent, it is considered prior art.
-
Consult Non-Patent Literature: A novelty search must also include scientific databases like PubMed, Scopus, and Web of Science, as a journal article constitutes a public disclosure.[8]
-
Part 3: Comparative Analysis of Patented Compounds
A review of the patent literature reveals that this compound derivatives are frequently explored as kinase inhibitors for the treatment of cancer.[2][4][13] The pyrimidine core often serves as a hinge-binding motif in the ATP-binding pocket of various kinases. The table below summarizes representative structural motifs and applications found in the patent landscape to provide a comparative guide.
| Patent/Application No. | Core Scaffold Variation | Key Substituents & Rationale | Claimed Therapeutic Area | Assignee/Applicant |
| US10695347B2 | 2-Anilino-4-amino-5-bromopyrimidine | The methylthio group is displaced by a substituted aniline. The bromine at C5 allows for further modification. This pattern is classic for targeting kinase hinge regions. | Anaplastic Lymphoma Kinase (ALK) Inhibitors for Anti-Tumor Therapy.[14] | Jiangsu Hansoh Pharmaceutical Group Co., Ltd. |
| EP4212522A1 | 2,4-Disubstituted-5-chloropyrimidine | A chloro group at C5 is used instead of bromo. The scaffold is part of a larger molecule designed to induce degradation of the target protein (PROTAC). | Suppression of EGFR Mutant Cancer.[15] | J2H Biotech Inc. |
| WO2023201185A1 | Fused Pyrido[3,2-d]pyrimidine | The core pyrimidine is annulated to a pyridine ring, creating a more rigid, bicyclic system to enhance binding affinity and selectivity. | Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors for Cancer and Autoimmune Diseases.[16] | Nimbus Therapeutics, LLC |
| EP4183395A1 | 2,4-Diaminopyrimidine | The core is elaborated with specific amine side chains designed to target the HER2 receptor tyrosine kinase. | HER2 Inhibitor for Tumor Treatment, used in combination therapy.[17] | Taiho Pharmaceutical Co., Ltd. |
This comparative data highlights that novelty is often achieved not just by simple substitution on the core, but by using the core as a foundational element in more complex molecular architectures, such as fused ring systems or bifunctional molecules like PROTACs.
Conclusion
The this compound scaffold is a proven and powerful starting point for the development of novel therapeutics. Its value lies in the synthetic flexibility afforded by its distinct reactive sites. However, the dense patent landscape surrounding pyrimidine-based compounds, particularly kinase inhibitors, necessitates a rigorous and systematic approach to novelty assessment. By combining strategic synthetic design with a multi-faceted patent search strategy that emphasizes chemical structure analysis, researchers can efficiently identify genuinely novel chemical space. This disciplined approach is fundamental to navigating the path from a promising molecular design to a defensible intellectual property asset, ultimately accelerating the journey towards new medicines.
References
- How to Conduct a Patent Search for Chemical Inventions. (2025, December 25). PatentPC.
- Patents | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
- CA2702647C - Thiopyrimidine-based compounds and uses thereof. (n.d.). Google Patents.
- Kumar, A., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. PubMed.
- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. (n.d.). Google Patents.
- The Basics of Drug Patent Searching: Unlocking Competitive Advantage in the Pharmaceutical Landscape. (n.d.). DrugPatentWatch.
- How to Do Novelty Search for Pharma Patents Intelligently? (n.d.). Sagacious Research.
- United States Patent (19). (1975, March 24). Googleapis.com.
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (n.d.). MDPI.
- PEMT: a patent enrichment tool for drug discovery. (n.d.). PMC - NIH.
- Novel pyrimidine derivatives as potent anti-inflammatory and anti-cancer agents. (2021). Amrita Vishwa Vidyapeetham.
- Kinase inhibitors - Patent US-9751837-B2. (n.d.). PubChem.
- EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. (n.d.). Google Patents.
- Patents In BindingDB. (n.d.). BindingDB.
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). MDPI.
- COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF. (2021, September 2). European Patent Office - EP 4212522 A1.
- US10695347B2 - Pyrimidine derivative and use thereof. (n.d.). Google Patents.
- Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. (2023, November 27). PMC - NIH.
- WO2007140222A3 - Pyrrolopyrimidine compounds and their uses. (n.d.). Google Patents.
- (12) United States Patent. (2019, December 18). Googleapis.com.
- PYRIMIDINE COMPOUND-CONTAINING COMBINATION TO BE USED IN TUMOR TREATMENT. (2023, May 24). European Patent Office - EP 4183395 A1.
- US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof. (n.d.). Google Patents.
- Recent Patents on Anti-Cancer Drug Discovery. (n.d.). Semantic Scholar.
- 5-(3-substituted phenyl)-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione derivatives as anticancer agents. (2024, March 19). Justia Patents.
Sources
- 1. Buy this compound-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. How to Do Novelty Search for Pharma Patents Intelligently? - [sagaciousresearch.com]
- 7. fiveable.me [fiveable.me]
- 8. patentpc.com [patentpc.com]
- 9. CA2702647C - Thiopyrimidine-based compounds and uses thereof - Google Patents [patents.google.com]
- 10. WO2007140222A3 - Pyrrolopyrimidine compounds and their uses - Google Patents [patents.google.com]
- 11. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PEMT: a patent enrichment tool for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. data.epo.org [data.epo.org]
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-(methylthio)pyrimidine
For the diligent researcher, the hum of the laboratory is a symphony of discovery. Yet, amidst the pursuit of innovation, the responsible management of chemical reagents is a paramount, non-negotiable aspect of our work. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-(methylthio)pyrimidine, a halogenated heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development. Our commitment to scientific integrity extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, ensuring the safety of our personnel and the preservation of our environment.
Understanding the Inherent Risks: A Prerequisite to Safe Handling
Before we delve into the procedural intricacies of disposal, it is crucial to comprehend the hazardous nature of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance, and its handling requires stringent safety protocols.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Environmental Hazard | While specific data is limited, halogenated organic compounds can be persistent in the environment. |
In the event of thermal decomposition, this compound can release a host of toxic and corrosive gases, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Hydrogen halides (specifically hydrogen bromide)
-
Sulfur oxides
Furthermore, this compound is incompatible with strong oxidizing agents, and any co-mingling of these substances must be strictly avoided to prevent vigorous, potentially hazardous reactions.
The Disposal Workflow: A Step-by-Step Protocol
The cornerstone of proper disposal is a systematic and well-documented workflow. The following protocol is designed to be a self-validating system, ensuring compliance with regulatory standards and promoting a culture of safety within the laboratory.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Accumulation and Container Management
Objective: To safely collect and store waste this compound in accordance with EPA and OSHA regulations.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Nitrile or Butyl rubber gloves (double-gloving is recommended)
-
Chemical splash goggles and a face shield
-
A chemically resistant lab coat
-
Procedure:
-
Waste Segregation: At the point of generation, identify the waste as "Halogenated Organic Waste." This is a critical step as mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[1]
-
Container Selection: Choose a waste container that is in good condition, has a secure, tight-fitting lid, and is compatible with this compound. Avoid using metal containers, as the decomposition of halogenated compounds can produce acidic byproducts that may corrode the container.
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date on which the first waste was added (the "accumulation start date")
-
The appropriate hazard pictograms (e.g., corrosive, toxic)
-
-
Waste Addition:
-
For solid waste, carefully transfer the material into the container, minimizing the generation of dust.
-
For liquid waste, use a funnel to prevent spills. Do not leave the funnel in the container opening.
-
Keep the container closed at all times, except when adding waste.
-
-
Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel. The storage area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.
Spill and Emergency Procedures: A Plan for the Unexpected
Even with the most meticulous planning, accidents can happen. A robust spill response plan is a critical component of laboratory safety.
Immediate Actions in Case of a Spill
Caption: Immediate actions for a this compound spill.
Experimental Protocol: Small Spill Cleanup
Objective: To safely clean up a minor spill (less than 100g of solid or 250mL of a dilute solution) of this compound.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Scoop and dustpan (non-sparking)
-
Sealable plastic bags for waste disposal
-
Hazardous waste labels
-
-
Appropriate PPE (as listed previously)
Procedure:
-
Alert and Isolate: Immediately alert others in the vicinity of the spill. If possible, without endangering yourself, take steps to prevent the spread of the material.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.
-
Containment and Absorption:
-
For a solid spill, carefully cover the material with a layer of inert absorbent material to prevent it from becoming airborne.
-
For a liquid spill, surround the spill with absorbent material to contain it, then cover the remainder of the spill.
-
-
Collection: Once the material is absorbed, carefully scoop it into a sealable plastic bag. Avoid creating dust.
-
Labeling: Seal the bag and place it inside a second bag. Label the outer bag as "Hazardous Waste" and include the chemical name and a description of the contents (e.g., "Spill debris with this compound").
-
Decontamination: Clean the spill area with a detergent solution and then with water. Collect the cleaning materials and any contaminated PPE in a separate labeled bag for disposal as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Regulatory Framework: The Authoritative Grounding for Our Procedures
Our disposal protocols are not arbitrary; they are grounded in the regulations set forth by federal agencies to ensure the safety of workers and the community.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[2][3][4][5][6] Additionally, OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals are evaluated and that this information is communicated to employers and employees.[7]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste.[8][9][10] this compound falls under the category of a halogenated organic compound, and its disposal is subject to the regulations outlined in 40 CFR Part 261.[11][12][13][14][15] The primary disposal method for such compounds is high-temperature incineration at a permitted hazardous waste facility.
-
Department of Transportation (DOT): For off-site disposal, the transportation of this compound is regulated by the DOT. It is classified as a corrosive solid, n.o.s. (UN 1759), and must be packaged and labeled according to 49 CFR Parts 100-185.[16][17][18][19]
By adhering to these regulations, we not only ensure compliance but also uphold our ethical responsibility as scientists.
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding its hazards, implementing a robust disposal workflow, and being prepared for emergencies, we can mitigate the risks associated with this valuable research chemical. This guide serves as a foundational document to be integrated into your laboratory's Chemical Hygiene Plan, fostering a culture where safety and scientific advancement go hand in hand.
References
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Government Publishing Office. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety - OSHA Lab Standard.
- Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?.
- eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.
- GlobalSpec. (2010, May 28). ANSI Z400.1/Z129.1 - Hazardous Workplace Chemicals – Hazard Evaluation and Safety Data Sheet and Precautionary Labeling Preparation.
- University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf.
- University of California, Santa Barbara. (n.d.). Hand Protection Chemical Resistance Guide.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- EnvironmentalChemistry.com. (n.d.). USDOT Hazardous Materials Table 49CFR 172.101: Class 8 Corrosive Liquids.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- American National Standards Institute. (2004). ANSI Z400.1-2004.
- GulfLINK. (n.d.). OSHA Regulations (Standards - 29 CFR) Hazard Communication. - 1910.1200.
- National Institutes of Health. (n.d.). NIH Waste Disposal Guide.
- VelocityEHS. (2024, September 10). Hazard Communication and Occupational Exposure to Hazardous Chemicals in Laboratories Standards.
- Augusta University. (n.d.). Chemical Spill Response.
- Carleton University. (n.d.). Corrosive Chemical Spill Response.
- University of Lethbridge. (2019, March 29). Chemical Release (Spill) Response Guideline.
- Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1200 -- Hazard communication.
- American National Standards Institute. (2004). ANSI Z400.1-2004 - Hazardous Industrial Chemicals - Material Safety Data Sheets.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste.
- Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
- DSN Chemical Transportation. (2024, August 16). Safely Transporting Flammable and Corrosive Materials: Essential Tractor Truck Guidelines.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR 261.3 -- Definition of hazardous waste.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- U.S. Government Publishing Office. (n.d.). 49 CFR § 172.203 - Additional description requirements.
- HazMat Tool. (n.d.). UN 1759: Corrosive solids, n.o.s..
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- American Chemical Society. (2018). Transporting Chemicals for Outreach Events.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Camcode. (n.d.). Chemical Labeling for Safety: Best Practices for Compliance & Results.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Labels and Pictograms.
- Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. mastercontrol.com [mastercontrol.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. fit.edu [fit.edu]
- 5. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. nps.edu [nps.edu]
- 7. ohsonline.com [ohsonline.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 12. eCFR :: 40 CFR 261.3 -- Definition of hazardous waste. [ecfr.gov]
- 13. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 14. 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 15. 40 CFR Part 261 - Subpart C - Characteristics of Hazardous Waste | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 16. hazwoper-osha.com [hazwoper-osha.com]
- 17. govinfo.gov [govinfo.gov]
- 18. hazmattool.com [hazmattool.com]
- 19. acs.org [acs.org]
Personal protective equipment for handling 5-Bromo-2-(methylthio)pyrimidine
A Researcher's Guide to Safely Handling 5-Bromo-2-(methylthio)pyrimidine
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 14001-67-3), a compound frequently used in the synthesis of pharmaceuticals and other bioactive molecules. This is not just a list of rules, but a framework for understanding and managing the risks associated with this chemical, ensuring the integrity of your work and, most importantly, your safety.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a substance that is harmful if swallowed and causes severe skin burns and eye damage[1][2][3]. The key to safe handling lies in a comprehensive understanding of these hazards and implementing robust control measures. The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes. Therefore, our safety protocols are designed to mitigate these risks at every step.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting the sensitive tissues of the eyes and face[2][4][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protects against direct skin contact, which can cause severe burns. Gloves should be inspected for integrity before each use and disposed of immediately after contamination[1][4]. |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned | Prevents contamination of personal clothing and skin. A fire-retardant coat is recommended[1][4][6]. |
| Respiratory Protection | NIOSH-approved respirator with P3 cartridges | Essential when handling the solid form to prevent inhalation of dust particles, especially in areas without adequate ventilation[2][5]. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects[5][6]. |
Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following steps provide a clear protocol for handling this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment of dust and vapors[1][4].
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[6][7].
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid chemical spills.
Handling the Chemical
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid, do so in a fume hood to minimize the risk of inhaling dust. Use a disposable weighing boat.
-
Dissolving: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust[1][7][8].
Accidental Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][7][8].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention[1][7][8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][7][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Part 3: Disposal Plan - Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is a critical final step in the workflow.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow Visualization
The following diagram illustrates the key decision points and actions in the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- This compound. LabSolutions. [Link]
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services. [Link]
- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Halyard. [Link]
- Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Bromine. Centers for Disease Control and Prevention. [Link]
- Chemical Process SOP Example. University of Wyoming. [Link]
- BROMINE | Occupational Safety and Health Administr
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 5-ブロモ-2-(メチルチオ)ピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
